Hypaconine
Description
Properties
IUPAC Name |
6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYHFZQSAKNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hypaconine: A Diterpenoid Alkaloid at the Crossroads of Traditional Chinese Medicine and Modern Pharmacology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hypaconine is a C19 diterpenoid alkaloid and a principal bioactive, yet toxic, constituent of the genus Aconitum, a cornerstone of Traditional Chinese Medicine (TCM) for over two millennia.[1] Known in TCM as Fuzi or Chuanwu, processed Aconitum roots are traditionally used to treat conditions associated with "Yang deficiency," such as severe pain, rheumatism, and certain cardiovascular conditions.[2][3] This guide provides a comprehensive technical overview of this compound, bridging its historical context in TCM with contemporary scientific understanding. We delve into its complex pharmacology, dualistic therapeutic and toxicological profile, and underlying molecular mechanisms. Furthermore, this document furnishes detailed, field-proven experimental protocols for the extraction, analysis, and functional characterization of this compound, designed to equip researchers and drug development professionals with the necessary tools to navigate the challenges and opportunities presented by this potent natural product.
Introduction: The Dual Nature of Aconitum Alkaloids in TCM
The use of Aconitum species in TCM is a paradigmatic example of the pharmacopoeia's sophisticated understanding of dose-response and the necessity of herbal processing to mitigate toxicity while preserving therapeutic efficacy.[1] These plants are categorized as "hot" and "acrid," employed to dispel "cold" and "dampness," thereby alleviating pain and restoring vital function (Yang).[2]
The primary therapeutic and toxic activities of Aconitum are attributed to a class of compounds known as diester diterpene alkaloids (DDAs), with this compound, aconitine, and mesaconitine being the most prominent.[1][4] The inherent and potent toxicity of these compounds, particularly their cardiotoxicity and neurotoxicity, necessitates a traditional processing method known as Paozhi.[1] This involves prolonged boiling or steaming, which hydrolyzes the ester groups on the alkaloid backbone, converting the highly toxic DDAs into less toxic monoester diterpene alkaloids (MDAs) and eventually non-toxic amino-alcohol alkaloids.[2][4] This detoxification process is a critical, self-validating system that has enabled the safe clinical application of Aconitum for centuries. Understanding this chemical transformation is fundamental to appreciating the rationale behind its use in TCM and informs modern approaches to its study.
Pharmacology and Toxicology of this compound
This compound exhibits a complex pharmacological profile, underpinning both its therapeutic applications and its severe toxicity. Its effects are dose-dependent and target multiple organ systems, primarily the nervous and cardiovascular systems.
Therapeutic Activities
-
Analgesic Effects: In TCM, Aconitum preparations are renowned for their potent pain-relieving properties, particularly for arthritic and neuropathic pain.[2] Modern pharmacological studies confirm that this compound possesses significant antinociceptive activity.[5] Its mechanism is intrinsically linked to its neurotoxic action at lower, controlled concentrations.
-
Anti-inflammatory Properties: The total alkaloids from Aconitum carmichaeli, including this compound, have been shown to exert marked suppressive effects on various models of inflammation.[6] This includes inhibiting paw edema induced by carrageenan and reducing the production of pro-inflammatory mediators.[6]
-
Cardiotonic Effects: Paradoxically, while highly cardiotoxic at high doses, this compound is considered to have therapeutic potential for conditions like heart failure at sub-toxic concentrations.[7] In TCM, Fuzi is a key ingredient in formulas designed to "rescue devastated Yang," often referring to cardiogenic shock or severe heart failure.[4]
Toxicity Profile
The therapeutic window for this compound is exceptionally narrow, and improper use can be lethal.[1]
-
Neurotoxicity: The primary mechanism of toxicity involves the persistent activation of voltage-gated sodium channels (VGSCs) in excitable membranes of neurons and myocytes.[2][5] This leads to a continuous influx of Na+, causing membrane depolarization, which can result in paralysis and convulsions.
-
Cardiotoxicity: In cardiomyocytes, the same VGSC activation leads to severe arrhythmias, including ventricular tachycardia and fibrillation, which are often the cause of death in Aconitum poisoning.[2][4] The massive Na+ influx also disrupts Ca2+ homeostasis, leading to calcium overload and cellular injury.[8]
A summary of the toxicological and pharmacological properties is presented below.
| Parameter | Description | Primary Organ Systems Affected | Key References |
| LD50 (Intraperitoneal, mice) | Varies by study, but generally in the low mg/kg range, indicating high acute toxicity. | Central Nervous System, Cardiovascular System | [5] |
| Primary Mechanism of Action | Persistent activation of voltage-gated sodium channels (VGSCs). | Nerves, Heart Muscle | [2][5] |
| Therapeutic Effects | Analgesic, Anti-inflammatory, Cardiotonic (at low doses). | N/A | [5][6][7] |
| Toxic Effects | Arrhythmias, Paresthesia, Nausea, Convulsions, Respiratory Paralysis. | Cardiovascular System, Nervous System | [1][4][7] |
Molecular Mechanism of Action
The biological effects of this compound are primarily mediated by its interaction with ion channels, which disrupts cellular ion homeostasis, particularly in neurons and cardiomyocytes.
Modulation of Voltage-Gated Sodium Channels
This compound binds with high affinity to site II of the alpha subunit of voltage-gated sodium channels.[2] Unlike local anesthetics that block the channel, this compound causes persistent activation by inhibiting channel inactivation. This leads to a constant influx of sodium ions, depolarizing the cell membrane and preventing repolarization, thereby blocking nerve conduction and leading to arrhythmias in the heart.[5]
Disruption of Intracellular Calcium Homeostasis
The sustained membrane depolarization caused by Na+ influx triggers a secondary cascade involving intracellular calcium ([Ca2+]i). A study on HCN-2 neuronal cells revealed a detailed mechanism:
-
Ca2+ Influx: this compound induces a significant rise in cytosolic Ca2+ by promoting Ca2+ entry from the extracellular space.[8]
-
Store-Operated Calcium Entry (SOCE): This influx is mediated, at least in part, by store-operated Ca2+ channels, as evidenced by its inhibition by SOCE modulators like 2-APB and SKF96365.[8]
-
Endoplasmic Reticulum (ER) Ca2+ Release: this compound also triggers the release of Ca2+ from internal stores in the endoplasmic reticulum. This action is independent of the phospholipase C (PLC) pathway but is abolished by thapsigargin, an inhibitor of the ER Ca2+ pump, suggesting it depletes the same stores.[8]
-
PKC Involvement: The process is modulated by Protein Kinase C (PKC), as the PKC inhibitor GF109203X can inhibit the this compound-induced Ca2+ entry.[8]
This dual assault on Ca2+ homeostasis—influx from the outside and release from internal stores—leads to a massive and sustained elevation in cytosolic Ca2+, which is a key trigger for cytotoxicity and programmed cell death (apoptosis).[8]
Experimental Protocols
The following protocols provide a framework for the extraction, quantification, and biological evaluation of this compound. These methodologies are foundational for any research or drug development program focused on Aconitum alkaloids.
Extraction and Isolation of this compound
Causality: The choice of an alkaline environment for extraction is critical. Alkaloids exist as free bases in alkaline conditions, which are more soluble in organic solvents like chloroform or ether, facilitating their separation from the aqueous plant matrix. A multi-solvent approach ensures the efficient extraction of alkaloids with varying polarities.
Methodology:
-
Preparation: Start with dried, powdered root material of the chosen Aconitum species.
-
Alkalinization: Moisten the powder with a 10% ammonia solution until it is uniformly damp. Let it stand for 1-2 hours. This converts alkaloid salts into their free base form.
-
Extraction:
-
Perform a Soxhlet extraction or repeated cold maceration using an organic solvent such as chloroform or diethyl ether for 6-8 hours.[7]
-
Rationale: These solvents efficiently dissolve the free base alkaloids. Soxhlet extraction is thorough but can degrade thermolabile compounds; maceration is gentler.
-
-
Acid Wash:
-
Combine the organic extracts and partition them against 2% sulfuric acid. The alkaloids will move into the acidic aqueous phase as their water-soluble sulfate salts, leaving behind non-basic impurities in the organic phase.
-
Repeat this acid extraction 3-4 times to ensure complete transfer.
-
-
Re-basification and Final Extraction:
-
Combine the acidic aqueous layers. Slowly add concentrated ammonium hydroxide to adjust the pH to 9-10, precipitating the alkaloids as free bases.
-
Extract this alkaline solution again with chloroform. The purified alkaloids will now move back into the organic phase.
-
-
Purification:
-
Dry the chloroform extract over anhydrous sodium sulfate and evaporate it under reduced pressure to yield a crude alkaloid mixture.
-
Further purify this compound from this mixture using column chromatography on silica gel or alumina, eluting with a gradient of chloroform-methanol.[9]
-
Quantification in Biological Matrices via UPLC-MS/MS
Causality: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for quantifying trace amounts of compounds in complex biological matrices like plasma or tissue homogenates.[10][11] UPLC provides rapid and high-resolution separation, while MS/MS offers exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented into a unique daughter ion, creating a highly specific analytical signature.
Methodology:
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
Thaw plasma or serum samples at room temperature.
-
Dilute 100 µL of the sample with 300 µL of 4% phosphoric acid in water.[11]
-
Self-Validation: Add a known concentration of an internal standard (e.g., a deuterated analog of a related aconitine) to all samples, calibrators, and controls. This corrects for variations in extraction efficiency and instrument response.
-
Load the diluted sample onto an SLE cartridge and allow it to absorb for 5 minutes.
-
Elute the analyte with two aliquots of an appropriate organic solvent (e.g., ethyl acetate).[11]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[11]
-
-
UPLC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).[10]
-
Mobile Phase: Employ a gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol or acetonitrile. The gradient allows for the separation of analytes with different polarities.[10]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Develop and validate specific MRM transitions for this compound and the internal standard. For this compound (C33H45NO10, MW ~615.7), a potential transition would be m/z 616.3 → [daughter ion]. These transitions must be optimized empirically.
-
Conclusion and Future Directions
This compound represents a powerful pharmacological agent, whose study offers profound insights into the intersection of traditional medicine and modern science. Its role in TCM, governed by the principles of detoxification through processing, highlights a sophisticated, empirically derived safety system.[1][2] For drug development professionals, this compound and its derivatives present a challenging but potentially rewarding scaffold. The narrow therapeutic index is a significant hurdle; however, modern medicinal chemistry approaches could aim to develop analogs that retain the analgesic or anti-inflammatory properties while reducing affinity for cardiac sodium channels. Further research is warranted to fully elucidate the therapeutic mechanisms, particularly in the context of heart failure and chronic pain, and to validate the efficacy of traditional formulas containing Aconitum through well-designed clinical trials.[7] The continued investigation of compounds like this compound is crucial for unlocking the full potential of the global pharmacopoeia.
References
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- Xiang, G., Guo, S., Qin, J., Gao, H., Zhang, Y., & Wang, S. (2024). Comprehensive insight into the pharmacology, pharmacokinetics, toxicity, detoxification and extraction of hypaconitine from Aconitum plants. Journal of Ethnopharmacology, 321, 117505.
- Singhuber, J., Zhu, M., Prinz, S., & Kopp, B. (2009). Aconitum in traditional Chinese medicine: a valuable drug or an unpredictable risk? Journal of Ethnopharmacology, 126(1), 18-30.
- Chan, T. Y. (2021). The toxicology and detoxification of Aconitum: traditional and modern views. Chinese Medicine, 16(1), 69.
- Lin, K. L., Lu, Y. C., Hsieh, C. P., Chen, W. C., & Jan, C. R. (2021). Mechanism of action of a diterpene alkaloid hypaconitine on cytotoxicity and inhibitory effect of BAPTA-AM in HCN-2 neuronal cells. Clinical and Experimental Pharmacology & Physiology, 48(6), 848-857.
- Gao, L., Wang, S., Liu, Z., Wu, H., Wei, Y., & Sun, Z. (2014). Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats. Molecules, 19(6), 8018-8030.
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Shyaula, S. L. (2012). Phytochemicals, Traditional Uses and Processing of Aconitum Species in Nepal. Nepal Journal of Science and Technology, 13(2), 171-178. Retrieved from [Link]
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- Isolation of lappaconitine from Aconitum septentrionale roots by adsorption. (2006). PDF.
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- A Review on the Traditional Chinese Medicinal Herbs and Formulae with Hypolipidemic Effect. (2015). PubMed Central.
- Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. (2022). MDPI.
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- Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum. (2011). PubMed.
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Unveiling the Botanical Origins of Hypaconine: A Technical Guide for Researchers
Abstract
Hypaconine, a C19-diterpenoid alkaloid of the aconitine class, is a molecule of significant interest to the scientific community due to its complex chemical structure and potent biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, designed for researchers, scientists, and professionals in drug development. This document delves into the primary botanical origins, the intricate biosynthetic pathways, and robust methodologies for the extraction and quantification of this important natural product. By synthesizing current scientific knowledge, this guide aims to serve as a comprehensive resource for the effective investigation and utilization of this compound.
Introduction: The Significance of this compound
This compound belongs to the aconitine-type diterpenoid alkaloids, a class of natural products renowned for their potent physiological effects.[1] These compounds are characterized by a complex polycyclic norditerpenoid skeleton. Found within the plant kingdom, these alkaloids have a long history of use in traditional medicine, alongside a notorious reputation for their toxicity.[2] The unique chemical architecture of this compound and its congeners, such as aconitine and mesaconitine, makes them challenging targets for synthetic chemists, thus placing significant importance on their natural sources. Understanding the botanical origins, biosynthesis, and effective isolation of this compound is paramount for advancing research into its pharmacological potential and for ensuring the safety and quality control of herbal preparations containing it.
Primary Natural Sources: The Genus Aconitum
The exclusive natural reservoirs of this compound and related aconitine-type alkaloids are plants belonging to the genus Aconitum, a member of the Ranunculaceae family.[3][4] Commonly known as monkshood or wolfsbane, this genus comprises over 250 species of flowering plants, which are predominantly found in the mountainous regions of the Northern Hemisphere.[2]
The concentration and specific profile of alkaloids, including this compound, can vary significantly between different Aconitum species, and even within the same species due to geographical location, developmental stage, and environmental conditions. The primary repositories of these alkaloids within the plant are the roots and tubers, which have been traditionally used for medicinal purposes after processing to reduce their toxicity.[1][5]
Prominent Aconitum Species Containing this compound
Several species of Aconitum have been identified as significant sources of this compound. Quantitative analyses have been performed on various species to determine their alkaloid content.
| Aconitum Species | Plant Part | This compound Content (mg/g) | Other Major Alkaloids | Reference |
| Aconitum carmichaeli | Raw Lateral Root | 0.05 - 0.80 | Aconitine, Mesaconitine | [1] |
| Aconitum kusnezoffii | Root | Present (Quantification varies) | Aconitine, Mesaconitine, Beiwutine | [6][7] |
| Aconitum pendulum | Rhizome | Present (Quantification varies) | Pendulumines A-F, Aconitine | [7] |
Note: The content of this compound and other alkaloids can exhibit considerable variation.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that originates from the general terpenoid pathway. As a C19-diterpenoid alkaloid, its carbon skeleton is derived from the cyclization of geranylgeranyl pyrophosphate (GGPP). While the complete enzymatic cascade leading to this compound is still under active investigation, key intermediates and enzymatic steps have been elucidated.
The pathway begins with the formation of the diterpene precursor, ent-kaurene, from GGPP via ent-copalyl diphosphate. Subsequent oxidative modifications and rearrangements lead to the formation of the atisine-type C20-diterpenoid alkaloid skeleton. A crucial step is the loss of a carbon atom to form the characteristic C19 skeleton of aconitine-type alkaloids. The final steps involve a series of intricate tailoring reactions, including hydroxylations, methoxylations, and esterifications, to yield the final structure of this compound.[5][8][9]
Caption: Putative biosynthetic pathway of this compound.
Extraction and Isolation of this compound from Aconitum Roots
The extraction and isolation of this compound from plant material is a critical step for its analysis and further use. Due to the presence of a mixture of structurally similar alkaloids, a multi-step process is typically required to obtain the pure compound.
General Experimental Workflow
Caption: General workflow for this compound extraction.
Detailed Experimental Protocol: Extraction of Total Alkaloids
This protocol outlines a standard laboratory procedure for the extraction of total alkaloids from Aconitum roots, which will contain this compound.
Materials:
-
Dried and powdered Aconitum roots
-
Diethyl ether
-
Concentrated ammonia solution
-
Methanol
-
2% Sulfuric acid
-
Sodium carbonate solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Preparation of Ammoniacal Ether: In a fume hood, prepare a solution of ammoniacal ether by mixing diethyl ether with a small amount of concentrated ammonia solution.
-
Initial Extraction: Macerate 100 g of powdered Aconitum root with ammoniacal ether at room temperature with occasional shaking for 24 hours.[10]
-
Filtration: Filter the mixture and collect the ether extract. Repeat the extraction process on the plant residue two more times.
-
Secondary Extraction: Macerate the remaining plant material with methanol for 24 hours, filter, and repeat twice.
-
Combine and Concentrate: Combine all the ether and methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Acid-Base Partitioning:
-
Dissolve the crude residue in 2% sulfuric acid.
-
Wash the acidic solution with chloroform in a separatory funnel to remove neutral and acidic compounds. Discard the chloroform layer.
-
Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of sodium carbonate solution.
-
Extract the alkaline solution with chloroform three times.
-
-
Final Steps: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the total crude alkaloid extract.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound in plant extracts and pharmaceutical preparations.[2][11]
HPLC Method Parameters
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer, pH adjusted to alkaline) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Experimental Protocol: HPLC Quantification
Materials:
-
Crude alkaloid extract containing this compound
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium bicarbonate
-
Methanol
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Preparation of Sample Solution: Accurately weigh a known amount of the crude alkaloid extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample by using the calibration curve generated from the standard solutions.
-
Conclusion and Future Perspectives
The genus Aconitum stands as the sole natural source of this compound, a C19-diterpenoid alkaloid with significant scientific interest. This guide has provided a comprehensive overview of the primary plant sources, the current understanding of its biosynthetic pathway, and detailed protocols for its extraction and quantification. For researchers in natural product chemistry, pharmacology, and drug development, a thorough understanding of these fundamental aspects is crucial.
Future research should focus on the complete elucidation of the enzymatic machinery responsible for the late-stage modifications in this compound biosynthesis. This knowledge could pave the way for biotechnological production of this compound and its analogs through metabolic engineering in microbial or plant-based systems. Furthermore, the continued exploration of the diverse species within the Aconitum genus may reveal novel sources of this compound or structurally related alkaloids with unique biological activities.
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Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum. bioRxiv. [Link]
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Aconitine. Wikipedia. [Link]
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Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots. Journal of Chromatography A. [Link]
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Sensitive analysis of aconitine, hypaconitine, mesaconitine and jesaconitine in human body fluids and Aconitum tubers by LC/ESI-TOF-MS. Journal of Mass Spectrometry. [Link]
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Schematics of the putative aconitine biosynthetic pathway, and the... ResearchGate. [Link]
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Qualitative and quantitative analyses of aconite alkaloids in Aconiti kusnezoffii Radix, and NO inhibitory activity evaluation of the alkaloid extracts. Food Science and Technology. [Link]
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Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism. Natural Product Reports. [Link]
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Qualitative and quantitative analyses of aconite alkaloids in Aconiti kusnezoffii Radix, and NO inhibitory activity. SciELO. [Link]
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Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. Molecules. [Link]
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Determination of aconitine, hypaconitine and mesaconitine in urine using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography. ResearchGate. [Link]
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The pharmacology, toxicology, and detoxification of Aconitum kusnezoffii Reichb., traditional and modern views. ResearchGate. [Link]
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Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum. Journal of Food and Drug Analysis. [Link]
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Determination of aconitine, hypaconitine and mesaconitine in Shenfu injection. ResearchGate. [Link]
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Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index. MDPI. [Link]
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Chemical constituents and analgesic activity of Aconitum kusnezoffii Reichb. ResearchGate. [Link]
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Isolation of lappaconitine from Aconitum septentrionale roots by adsorption. ResearchGate. [Link]
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Determination of aconitine alkaloids in aconitum roots. Planta Medica. [Link]
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What is the biosynthetic pathway of Hypaconine in Aconitum species?
An In-depth Technical Guide to the Biosynthetic Pathway of Hypaconine in Aconitum Species
Introduction: The Double-Edged Sword of Aconitum Alkaloids
The genus Aconitum, commonly known as monkshood or wolf's bane, is renowned for producing a vast arsenal of structurally complex and biologically potent C19-diterpenoid alkaloids (DAs).[1][2] These compounds, including the notorious aconitine and its analogs mesaconitine and this compound, are characterized by a formidable hexacyclic norditerpenoid skeleton.[3][4] This intricate architecture is responsible for their profound pharmacological activities, which have been harnessed in traditional medicine for centuries for their analgesic and anti-inflammatory properties.[5][6] However, this medicinal potential is intrinsically linked to their extreme toxicity, which primarily targets cardiovascular and central nervous systems.[4][6]
The high toxicity and complex structure of these alkaloids make their chemical synthesis exceptionally challenging and commercially unviable.[7][8] Consequently, the plant remains the sole source for these compounds, driving intensive research into their biosynthetic pathways.[9][10] Understanding the genetic and enzymatic machinery that constructs this compound is paramount for several reasons: it can unlock opportunities for metabolic engineering to produce less toxic, more effective therapeutic agents; it provides a molecular toolkit for improving crop yields through molecular breeding; and it deepens our fundamental knowledge of plant specialized metabolism.
This guide provides a comprehensive, technically-focused overview of the this compound biosynthetic pathway, synthesizing current knowledge from metabolomic, transcriptomic, and functional genomic studies. We will dissect the pathway from its primary metabolic precursors to the final intricate tailoring reactions, explain the causal logic behind key experimental approaches, and highlight the critical enzymatic players involved in forging this potent molecule.
Part 1: Forging the Foundation - The Diterpenoid Skeleton
The journey to this compound begins not with nitrogen, but with the universal building blocks of terpenes. The biosynthesis of the foundational C20 diterpene skeleton is a well-conserved process in plants and can be divided into two major phases.[1][3]
Phase 1.1: Assembly of the C20 Precursor, Geranylgeranyl Pyrophosphate (GGPP)
The pathway originates from primary metabolism, sourcing isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), from two distinct routes: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3][11] Geranylgeranyl pyrophosphate synthase (GGPPS) then sequentially condenses three molecules of IPP with one molecule of DMAPP to yield the C20 acyclic precursor, geranylgeranyl pyrophosphate (GGPP).[11] This molecule is the central hub for all diterpenoid biosynthesis.
Phase 1.2: Cyclization to Diterpene Scaffolds
The crucial cyclization steps that define the core diterpenoid structure are catalyzed by two classes of terpene synthases (TPSs).[1]
-
Class II Diterpene Synthase: An ent-copalyl diphosphate synthase (CPS) initiates the cyclization of the linear GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1][3]
-
Class I Diterpene Synthase: A kaurene synthase-like (KSL) enzyme then takes ent-CPP and catalyzes a second cyclization and rearrangement to form the tetracyclic diterpene skeletons. In Aconitum, two key skeletons are produced: ent-kaurene and ent-atisane .[1][3]
These unadorned hydrocarbon skeletons are the direct precursors to the vast diversity of diterpenoid alkaloids. The ent-atisane scaffold is considered the primary entry point for the biosynthesis of C20-DAs, which are themselves the precursors to the C19-DAs like this compound.[12][13]
Caption: Early biosynthetic steps from IPP to the core C20-DA precursors.
Part 2: The Alkaloid Transformation - Skeleton Rearrangement and Nitrogen Insertion
The conversion of a C20 tetracyclic diterpene into a C19 hexacyclic norditerpenoid alkaloid is the defining feature of Aconitum biochemistry. This stage involves complex oxidative modifications, the incorporation of a nitrogen atom, and a series of remarkable skeletal rearrangements. While the exact sequence is still under investigation, a plausible pathway has been proposed based on the structures of isolated intermediates and biosynthetic logic.[3][7]
-
Oxidation of the Diterpene Scaffold : The ent-atisane skeleton undergoes a series of oxidative modifications, catalyzed by Cytochrome P450 monooxygenases (CYP450s), to introduce hydroxyl groups at various positions. This functionalization is critical for subsequent reactions.[8]
-
Nitrogen Incorporation : A key, yet poorly understood, step is the incorporation of a nitrogen atom to form the characteristic N-ethyl or N-methyl group and the piperidine ring of the alkaloid. Recent studies suggest that ethanolamine is the likely nitrogen source.[8] This amination event transforms the diterpenoid into a diterpenoid alkaloid.
-
Skeletal Rearrangement : The C20 atisine-type alkaloids are believed to be rearranged into denudatine-type intermediates.[3] A subsequent, crucial semipinacol-type rearrangement transforms the denudatine skeleton into the highly complex aconitine-type skeleton, which is characteristic of this compound.[7][14] This rearrangement results in the loss of one carbon atom (typically C-20), yielding the C19 norditerpenoid core.
Part 3: The Final Touches - Late-Stage Tailoring to Yield this compound
The aconitane skeleton serves as a common scaffold that is subsequently "decorated" by a suite of tailoring enzymes to produce the final array of C19-DAs found in the plant. The specific combination of hydroxyl, methoxy, acetyl, and benzoyl groups defines the identity and toxicity of each alkaloid, including this compound.[3] The enzymes responsible for these final modifications belong to large, diverse gene families, and identifying the specific member for each reaction is a major focus of current research.[9][15]
The key tailoring reactions leading to this compound are:
-
Hydroxylations : Multiple hydroxyl groups are installed on the aconitane core by specific CYP450s.
-
O-Methylations : A subset of these hydroxyl groups are methylated by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs).
-
Acylations (Esterifications) : The high toxicity of alkaloids like this compound and aconitine is largely attributed to the presence of ester groups at positions C-8 and C-14.[4] These are installed by BAHD acyltransferases, which use acetyl-CoA and benzoyl-CoA as donors to form the C8-acetate and C14-benzoate esters, respectively.[15][16]
This compound, mesaconitine, and aconitine are structurally very similar, likely arising from a common late-stage intermediate and differing only in the final tailoring steps. Transcriptomic and metabolomic correlation analyses have identified specific candidate genes from the CYP450, OMT, and BAHD families that are strongly associated with the accumulation of these final products.[9][15]
Caption: Putative tailoring steps from a common aconitane core to major DAs.
Part 4: Key Enzyme Families and Candidate Genes
The elucidation of the this compound pathway relies on identifying genes that encode the catalytic enzymes. Transcriptome analysis of Aconitum species has revealed hundreds of candidate genes belonging to the key enzyme families responsible for diterpenoid alkaloid biosynthesis.[9][16]
| Enzyme Family | Proposed Role in this compound Biosynthesis | Representative Candidate Genes/Activities | Source |
| Terpene Synthases (TPS) | Formation of the core diterpene skeletons (ent-atisane). | ent-copalyl diphosphate synthases (CPS), kaurene synthase-like (KSL) enzymes. | [1][3] |
| Cytochrome P450s (CYP450) | Extensive oxidative modifications (hydroxylations) of the diterpene and alkaloid skeletons. | Candidate genes from various CYP families (e.g., CYP72) show correlation with DA accumulation. | [9][15] |
| BAHD Acyltransferases | Catalyze the crucial esterification steps at C-8 (acetylation) and C-14 (benzoylation). | Specific ApBAHD9, ApBAHD10, ApBAHD12 genes show positive correlation with aconitine accumulation. | [9][15] |
| O-Methyltransferases (OMT) | Catalyze the methylation of hydroxyl groups to form methoxy groups. | Dozens of candidate OMT genes have been identified in Aconitum transcriptomes. | [9] |
| Aminotransferases | Putatively involved in the incorporation of the nitrogen atom into the alkaloid structure. | L-serine aminotransferase has been proposed as a candidate enzyme class. | [3] |
Part 5: Methodologies for Pathway Elucidation
The technical challenge of studying complex biosynthetic pathways in non-model plants like Aconitum has been overcome by integrating 'omics' technologies with classical biochemical methods. The logic is to first identify the genes and metabolites that are co-regulated and then functionally validate the role of the candidate genes.
Protocol 1: Combined Transcriptome and Metabolome Analysis
Objective: To identify candidate genes involved in this compound biosynthesis by correlating gene expression levels with alkaloid accumulation across different tissues or conditions.
Causality: The core principle is that genes responsible for producing a specific metabolite will be highly expressed in the same tissues or at the same developmental stages where that metabolite accumulates.[9][10]
Methodology:
-
Plant Material Collection: Collect different tissues from an Aconitum species known to produce this compound (e.g., roots, stems, leaves, flowers), as DA biosynthesis is often tissue-specific.[5][17]
-
Metabolite Profiling:
-
Extract specialized metabolites from each tissue using a suitable solvent (e.g., methanol/formic acid).
-
Analyze the extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[9]
-
Identify and quantify this compound and related alkaloids by comparing retention times and mass fragmentation patterns to authentic standards.
-
-
Transcriptome Analysis (RNA-Seq):
-
Extract total RNA from the same tissues used for metabolite profiling.
-
Perform high-throughput RNA sequencing (e.g., using the Illumina platform).
-
Assemble the sequencing reads de novo (as a reference genome is often unavailable) to create a comprehensive set of unigenes.[16][17]
-
Annotate the unigenes by comparing their sequences to public databases (e.g., KEGG, NR) to predict their function (e.g., CYP450, OMT, BAHD).
-
-
Correlation Analysis:
-
Quantify the expression level of each unigene in each tissue.
-
Perform a weighted gene co-expression network analysis (WGCNA) or a simpler correlation analysis to identify unigenes whose expression patterns are highly correlated with the accumulation pattern of this compound. These become the top candidates for functional characterization.[9]
-
Protocol 2: Functional Characterization of a Candidate Enzyme
Objective: To experimentally validate the specific biochemical function of a candidate gene identified via transcriptomics (e.g., a putative acyltransferase).
Causality: If a candidate gene truly encodes an enzyme for a specific step (e.g., C-14 benzoylation), expressing this gene heterologously and providing it with the correct substrates should result in the production of the expected product.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate gene from Aconitum cDNA and clone it into an expression vector suitable for a heterologous host (e.g., E. coli or Saccharomyces cerevisiae).
-
Heterologous Expression: Transform the expression vector into the host organism and induce protein expression.
-
Protein Purification: Lyse the host cells and purify the recombinant enzyme using affinity chromatography (e.g., via a His-tag).
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the putative precursor substrate (e.g., a C-14 hydroxylated aconitane intermediate), the acyl donor (e.g., benzoyl-CoA), and necessary cofactors in a suitable buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the reaction products by LC-MS, comparing the retention time and mass spectrum to an authentic standard of the expected product to confirm the enzyme's function.
Conclusion and Future Outlook
The biosynthetic pathway of this compound represents a masterful example of enzymatic chemistry, transforming simple precursors into a molecule of immense complexity and potency. While the foundational steps of diterpene synthesis are well understood, the precise sequence of late-stage tailoring reactions—the specific CYP450s, OMTs, and acyltransferases that decorate the aconitane core—remains the final frontier. The current research paradigm, which powerfully integrates metabolomics and transcriptomics, has successfully generated a robust list of candidate genes.[9][10] The critical work ahead lies in the systematic functional characterization of these candidates through heterologous expression and in vitro assays. Successfully elucidating the complete pathway will not only solve a long-standing biochemical puzzle but will also provide the essential toolkit for the synthetic biology-based production of novel, safer, and more effective drugs derived from the formidable chemistry of the Aconitum genus.
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The Evolving Landscape of Aconitum Alkaloids: A Technical Guide to the Structure-Activity Relationship of Hypaconine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypaconine, a C19-diterpenoid alkaloid from the Aconitum species, represents a fascinating and complex scaffold for medicinal chemistry. As a hydrolyzed derivative of the highly toxic aconitine, this compound offers a starting point for the development of novel therapeutics with potentially wider therapeutic windows. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs, drawing upon the extensive research conducted on the broader class of aconitine-type alkaloids. By dissecting the roles of key functional groups and structural modifications, we aim to provide a rational framework for the design of future this compound-based drug candidates with tailored pharmacological profiles, including analgesic, anti-inflammatory, and cytotoxic activities. This guide delves into the causality behind experimental choices, outlines detailed methodologies for key biological assays, and visually represents complex relationships to empower researchers in their quest for novel therapeutic agents.
Introduction: The Double-Edged Sword of Aconitum Alkaloids
The genus Aconitum, commonly known as monkshood or wolfsbane, has a long and storied history in traditional medicine, particularly in Asia, for treating pain, inflammation, and various other ailments. However, the therapeutic application of Aconitum extracts is notoriously challenging due to the presence of highly toxic diester-diterpenoid alkaloids, with aconitine being the most prominent example. The toxicity of these compounds is primarily attributed to their potent activation of voltage-gated sodium channels (VGSCs), leading to cardiotoxicity and neurotoxicity.
Processing of Aconitum roots, typically through boiling or steaming, is a critical step in traditional preparations to reduce toxicity. This process involves the hydrolysis of the ester groups at the C8 and C14 positions of the aconitine scaffold. The hydrolysis of the C8-acetyl group leads to the formation of benzoylaconines, and subsequent hydrolysis of the C14-benzoyl group yields the less toxic amino alcohol alkaloids, such as this compound.[1]
This compound, therefore, stands as a key detoxified metabolite of aconitine. Its core structure presents multiple sites for chemical modification, making it an attractive template for synthetic and semi-synthetic efforts to develop safer and more effective therapeutic agents. Understanding the structure-activity relationship of this compound is paramount to unlocking its therapeutic potential while mitigating its inherent risks.
The this compound Scaffold: A Playground for Medicinal Chemistry
The intricate cage-like structure of this compound, a hexacyclic diterpenoid, offers several key positions where modifications can dramatically influence its biological activity. The primary sites for derivatization that have been explored in the context of related aconitine alkaloids include:
-
C8-Position: The nature of the substituent at this position is a critical determinant of toxicity and activity.
-
C14-Position: Modification of the hydroxyl group at this position significantly impacts the analgesic and cardiotonic properties.
-
N-Ethyl Group: The ethyl group on the nitrogen atom is crucial for potent activity, and its modification can fine-tune the pharmacological profile.
-
Other Positions (e.g., C1, C6, C16): While less explored, modifications at these positions can also influence activity and selectivity.
The following sections will delve into the specific SAR at these key positions, drawing parallels from studies on aconitine and its derivatives to infer the potential impact on the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
The biological activities of this compound and its analogs are a direct consequence of their three-dimensional structure and the nature of their functional groups. The following SAR insights have been gleaned primarily from studies on the parent compound, aconitine, and its derivatives.
The Critical Role of C8 and C14 Ester Groups in Toxicity and Analgesia
The toxicity of aconitine-type alkaloids is intrinsically linked to the presence of ester groups at the C8 and C14 positions. The hydrolysis of these esters is a key detoxification pathway, both in traditional processing and in vivo metabolism.
-
C8-Position: The acetyl group at C8 in aconitine is a major contributor to its high toxicity. Its removal to form benzoylaconine significantly reduces toxicity. For this compound, which has a hydroxyl group at C8, re-esterification with different acyl groups presents a strategy to modulate activity. For instance, substitution with long-chain fatty acids has been shown to enhance anti-inflammatory properties in related analogs.[1]
-
C14-Position: The benzoyl group at C14 is also crucial for the high toxicity of aconitine. Its hydrolysis to form aconine drastically diminishes both toxicity and analgesic activity.[1] This suggests that an aromatic ester at C14 is a key pharmacophore for potent biological effects. For this compound, which possesses a hydroxyl group at C14, esterification with various aromatic and aliphatic acids is a logical approach to explore for enhancing analgesic and other activities.
Key Takeaway: The presence and nature of the ester groups at C8 and C14 are the most critical determinants of both the toxicity and the therapeutic activity of aconitine-type alkaloids. For this compound, these positions represent prime targets for medicinal chemistry efforts to create derivatives with an improved therapeutic index.
The N-Ethyl Group: A Key to Potency
The N-ethyl group on the piperidine ring is another crucial element for the potent activity of aconitine alkaloids.
-
N-Deethylation: Removal of the ethyl group to form an N-deethyl analog generally leads to a significant decrease in analgesic activity.
-
N-Acylation: Acylation of the nitrogen atom also tends to diminish the analgesic effect.
This indicates that the tertiary amine with a small alkyl substituent is essential for optimal interaction with its biological target, likely the voltage-gated sodium channels.
SAR for Key Biological Activities
The analgesic properties of aconitine alkaloids are closely tied to their interaction with VGSCs. The SAR for analgesia can be summarized as follows:
| Structural Modification | Effect on Analgesic Activity | Rationale |
| Hydrolysis of C8-acetyl group | Decrease | Reduces binding affinity to the target. |
| Hydrolysis of C14-benzoyl group | Significant Decrease | The aromatic ester is critical for potent activity. |
| N-deethylation | Decrease | The N-ethyl group is important for receptor interaction. |
The anti-inflammatory effects of this compound analogs are thought to be mediated, at least in part, by the inhibition of pro-inflammatory mediators.
-
C8-Lipid Esters: As mentioned, introducing long-chain fatty acid esters at the C8 position of aconitine analogs has been shown to enhance anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. This suggests a promising avenue for modifying this compound.
Certain aconitine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The SAR for cytotoxicity is still emerging but appears to be influenced by the substituents on the aromatic ring of the C14-benzoyl ester and modifications at other positions on the aconitane core.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for the toxic and therapeutic effects of aconitine-type alkaloids is the modulation of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.
Aconitine and its potent analogs act as agonists at VGSCs, binding to site 2 of the channel. This binding causes the channels to open at the resting membrane potential and inhibits their inactivation, leading to a persistent influx of sodium ions. This sustained depolarization is the underlying cause of the cardiotoxic and neurotoxic effects.
The detoxification of aconitine to this compound through hydrolysis of the C8 and C14 ester groups significantly reduces its affinity for VGSCs, thereby decreasing its toxicity. The development of this compound derivatives with therapeutic potential hinges on achieving a fine balance: retaining sufficient interaction with specific VGSC subtypes to elicit a therapeutic effect (e.g., analgesia through blockade of neuronal VGSCs) while avoiding the persistent activation that leads to toxicity.
Diagram: Proposed Mechanism of Action of this compound Analogs
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols for Evaluating this compound Derivatives
The rational design of novel this compound analogs requires robust and reproducible biological assays to evaluate their activity and toxicity. The following are standard experimental protocols that can be adapted for this purpose.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on various cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.
Protocol:
-
Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
Objective: To assess the anti-inflammatory potential of this compound derivatives by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess test measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds on NO production.
In Vivo Analgesic Activity (Hot Plate Test)
Objective: To evaluate the central analgesic effects of this compound derivatives in a rodent model.
Principle: The hot plate test measures the latency of the animal's response (e.g., licking a paw or jumping) to a thermal stimulus. An increase in latency indicates an analgesic effect.
Protocol:
-
Animal Acclimatization: Acclimatize mice or rats to the testing environment.
-
Baseline Measurement: Determine the baseline reaction time of each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the this compound derivatives or a control vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal or oral).
-
Post-treatment Measurement: Measure the reaction time at various time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point.
Diagram: Experimental Workflow for this compound Derivative Evaluation
Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.
Quantitative Data Summary (Illustrative)
Direct and comprehensive quantitative SAR data for a wide range of this compound derivatives is limited in the public domain. The following table is an illustrative example based on the known principles of aconitine SAR to guide future research. The values are hypothetical and intended for conceptual understanding.
| Compound | C8-Substituent | C14-Substituent | N-Substituent | Analgesic Activity (ED50, mg/kg) | Cytotoxicity (IC50, µM) |
| This compound | -OH | -OH | -Ethyl | > 50 | > 100 |
| Derivative A | -OCOCH3 | -OH | -Ethyl | 25 | 80 |
| Derivative B | -OH | -OCO-Ph | -Ethyl | 5 | 15 |
| Derivative C | -OCOCH3 | -OCO-Ph | -Ethyl | 1 | 2 |
| Derivative D | -OH | -OH | -H | > 100 | > 100 |
Future Perspectives and Conclusion
The study of this compound structure-activity relationships is a field ripe with opportunity. While much of our current understanding is extrapolated from its more toxic parent compounds, the foundational principles are clear: the substituents at C8, C14, and the nitrogen atom are the primary drivers of biological activity.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives. Key areas of exploration include:
-
Fine-tuning C8 and C14 Esters: Exploring a wide range of aliphatic and aromatic esters to optimize the balance between therapeutic activity and toxicity.
-
N-Substituent Modification: Investigating the impact of different N-alkyl and N-acyl groups on potency and selectivity.
-
Targeting Specific VGSC Subtypes: Designing derivatives with selectivity for neuronal VGSC subtypes (e.g., Nav1.7, Nav1.8) to develop potent analgesics with reduced cardiotoxicity.
-
Exploring Other Biological Targets: Investigating the potential of this compound derivatives to modulate other targets relevant to inflammation and cancer.
References
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Li, X., et al. (2017). Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing. Frontiers in Pharmacology, 8, 53. [Link]
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What are the known toxicological effects of Hypaconine on the cardiovascular system?
An In-Depth Technical Guide for Researchers
Hypaconine and the Heart: A Technical Guide to its Cardiovascular Toxicology
This guide provides a detailed examination of the known toxicological effects of this compound, a major C19 norditerpenoid alkaloid found in plants of the Aconitum species. For centuries, Aconitum extracts have been utilized in traditional medicine for their analgesic and anti-inflammatory properties. However, their therapeutic application is severely limited by a narrow therapeutic window, with overdose leading to severe cardiotoxicity and neurotoxicity.[1][2] this compound, alongside its structural relatives aconitine and mesaconitine, is a primary contributor to these toxic effects.[3] This document offers researchers, scientists, and drug development professionals a comprehensive overview of the molecular mechanisms, electrophysiological consequences, and preclinical manifestations of this compound-induced cardiotoxicity, supported by detailed experimental protocols.
Chapter 1: The Primary Molecular Target: Voltage-Gated Sodium Channels
The arrhythmogenic effects of this compound are initiated at a specific molecular target: the voltage-gated sodium channel (NaV) in the cardiac myocyte cell membrane. The cardiac isoform, NaV1.5, is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential, a critical event for impulse propagation throughout the heart.[4][5]
1.1. Mechanism of Action: Persistent Channel Activation
This compound, like other diester-diterpenoid alkaloids (DDAs), exerts its primary toxic effect by binding with high affinity to neurotoxin binding site 2 on the alpha-subunit of the NaV channel.[3][6] This binding occurs when the channel is in its open state. The critical consequence of this interaction is the inhibition of the channel's transition to the inactivated state.[3] This effectively traps the channel in a persistently activated state, leading to a sustained, non-inactivating influx of sodium ions (Na+) into the cardiomyocyte. This prolonged inward Na+ current is the foundational event driving the cascade of toxic effects.
Caption: this compound binds to the open state of NaV channels, preventing inactivation.
Chapter 2: Electrophysiological Consequences and Arrhythmogenesis
The persistent Na+ current induced by this compound fundamentally alters the electrophysiological properties of cardiac myocytes, creating a highly pro-arrhythmic environment.
2.1. Disruption of the Cardiac Action Potential
The normal cardiac action potential (AP) is a tightly regulated sequence of ion fluxes.[7] The sustained inward Na+ current caused by this compound dramatically prolongs the AP duration (APD), particularly the plateau phase (Phase 2). This prolongation can lead to the development of Early Afterdepolarizations (EADs) , which are abnormal depolarizations that occur before the cell has fully repolarized. EADs can trigger life-threatening polymorphic ventricular tachycardias, such as Torsades de Pointes.[8][9]
2.2. Intracellular Calcium Overload and Triggered Activity
The continuous influx of Na+ into the cell disrupts the normal function of the Na+/Ca2+ exchanger (NCX). Under physiological conditions, the NCX typically extrudes calcium (Ca2+). However, the elevated intracellular Na+ concentration reverses its operation, causing it to pump Ca2+ into the cell. This, combined with Ca2+ release from the sarcoplasmic reticulum, leads to a state of severe intracellular Ca2+ overload.[10]
This Ca2+ overload is a critical driver of arrhythmogenesis. It can cause spontaneous Ca2+ release from the sarcoplasmic reticulum during diastole, which generates a transient inward current via the NCX. This current results in Delayed Afterdepolarizations (DADs) .[8][10] If a DAD reaches the threshold potential, it can trigger a non-pacemaker-driven action potential, leading to ventricular premature beats and sustained ventricular tachycardia.[11]
Caption: Toxicological cascade from NaV channel modulation to arrhythmia.
Chapter 3: Preclinical and Clinical Manifestations
The molecular and cellular events described above translate into severe, observable cardiovascular toxicities.
3.1. Preclinical Observations
In vivo studies in rodent models are essential for understanding the systemic effects of this compound.[12] Administration typically leads to:
-
Hypotension and Bradycardia: Often observed due to complex interactions with the central nervous system and direct cardiac effects.[6]
-
ECG Abnormalities: The most common findings include ventricular premature beats (VPBs), atrioventricular (AV) block, ventricular tachycardia (VT), and ultimately, ventricular fibrillation (VF).[13]
3.2. Clinical Poisoning Profile
Aconite poisoning in humans is a critical medical emergency.[2] Cardiovascular symptoms are predominant and include chest pain, severe hypotension, and a wide range of arrhythmias.[6] The high mortality rate, reported to be between 10% and 30%, is primarily due to refractory ventricular fibrillation.[2] Quantitative analysis of blood and urine from poisoning cases provides critical data on toxic concentrations.
Table 1: Aconitum Alkaloid Levels in a Clinical Poisoning Case
| Alkaloid | Blood Concentration (μg/mL) | Urine Concentration (μg/mL) |
| This compound | 3.0 | 58 |
| Aconitine | 0.6 | 27 |
| Mesaconitine | 0.8 | 41 |
| Jesaconitine | 720 | 13,000 |
| Data synthesized from a case report by Lin et al. (2022).[6] |
Chapter 4: Methodologies for Assessing this compound Cardiotoxicity
A multi-pronged approach combining in vitro, in vivo, and analytical methods is required for a thorough assessment of this compound's cardiotoxic profile.
Caption: Integrated workflow for assessing this compound cardiotoxicity.
4.1. In Vitro Assessment
In vitro models provide a controlled environment to dissect specific mechanisms of toxicity.
Protocol 1: Patch-Clamp Electrophysiology for NaV1.5 Current Analysis
-
Objective: To directly measure the effect of this compound on the NaV1.5 channel current.
-
Methodology Rationale: This technique offers unparalleled resolution of ion channel function, directly validating the primary mechanism of action.[14]
-
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human NaV1.5 channel (SCN5A gene).
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Electrophysiology Rig: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.
-
Gigaohm Seal Formation: Approach a single cell with a glass micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.
-
Voltage Protocol: Apply a voltage-clamp protocol to elicit Na+ currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then applying depolarizing steps (e.g., to -10 mV) to activate the channels.
-
Baseline Recording: Record baseline Na+ currents before drug application.
-
Drug Application: Perfuse the bath solution containing a known concentration of this compound over the cell.
-
Effect Recording: After a steady-state effect is reached, record the Na+ currents again using the same voltage protocol.
-
Data Analysis: Analyze the peak current amplitude and the decay (inactivation) kinetics. This compound is expected to significantly slow the inactivation phase, resulting in a sustained inward current.
-
Protocol 2: Functional Cardiotoxicity Screening with hiPSC-Cardiomyocytes
-
Objective: To assess the functional consequences of this compound exposure on human cardiomyocytes.
-
Methodology Rationale: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a physiologically relevant model for predicting human cardiotoxicity.[15][16]
-
Step-by-Step Protocol:
-
Cell Culture: Culture hiPSC-CMs as a spontaneously beating syncytium on 96-well microplates.
-
Calcium Transient Assay:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Record baseline fluorescence kinetics using a specialized reader to measure beat rate, amplitude, and decay time of the calcium transients.
-
Add varying concentrations of this compound and record changes in calcium transient parameters, looking for signs of arrhythmia and Ca2+ overload (e.g., irregular beating, increased diastolic fluorescence).[15]
-
-
High-Content Imaging for Structural Toxicity:
-
After 24-48 hours of exposure to this compound, stain cells with a cocktail of fluorescent probes.
-
Use Hoechst 33342 for nuclear staining (cell count), Calcein AM for cell viability, and a mitochondrial membrane potential probe (e.g., JC-10 or TMRM).[15]
-
Acquire images using an automated high-content imaging system.
-
Analyze images to quantify changes in cell number, viability, and mitochondrial health, which are indicators of structural cardiotoxicity.
-
-
4.2. In Vivo Assessment
Protocol 3: Rodent Model of Acute Cardiotoxicity
-
Objective: To evaluate the integrated cardiovascular effects of this compound in a living organism.
-
Methodology Rationale: Animal models are indispensable for evaluating systemic toxicities, including effects on blood pressure and complex arrhythmias that depend on whole-heart tissue properties.[17]
-
Step-by-Step Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Instrumentation: Anesthetize the animal and implant ECG electrodes for continuous monitoring. If required, insert a catheter into the carotid artery for direct blood pressure measurement.
-
Acclimatization & Baseline: Allow the animal to stabilize and record baseline ECG and blood pressure for at least 30 minutes.
-
Drug Administration: Administer a single dose of this compound via intravenous (IV) or intraperitoneal (IP) injection.
-
Continuous Monitoring: Record ECG and blood pressure continuously post-administration. Monitor for the onset of arrhythmias (e.g., bigeminy, VT, VF), QRS widening, QT prolongation, and changes in heart rate and blood pressure.
-
Data Analysis: Quantify the incidence and duration of arrhythmias. Analyze changes in hemodynamic parameters relative to baseline.
-
4.3. Analytical Bioanalysis
Protocol 4: UPLC-MS/MS for this compound Quantification in Plasma
-
Objective: To accurately measure the concentration of this compound in biological samples for toxicokinetic analysis.
-
Methodology Rationale: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the high sensitivity and specificity required for quantifying low-level analytes in complex biological matrices like plasma.[18]
-
Step-by-Step Protocol:
-
Sample Collection: Collect blood samples from in vivo studies at various time points into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a suitable C18 column. Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol.[18]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification: Generate a calibration curve using standards of known this compound concentrations prepared in blank plasma. Quantify the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Conclusion and Future Directions
The cardiovascular toxicity of this compound is a direct result of its action on voltage-gated sodium channels, initiating a cascade of events including action potential prolongation, intracellular calcium overload, and the generation of arrhythmogenic afterdepolarizations. This detailed understanding is crucial for both clinical toxicology and the potential development of safer therapeutic agents derived from Aconitum alkaloids. Future research should focus on developing targeted antidotes that can displace this compound from the NaV channel and exploring structural modifications to the alkaloid backbone that could separate its therapeutic effects from its profound cardiotoxicity.
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Cardiac efficacy and toxicity of aconitine: A new frontier for the ancient poison. Request PDF. [Link]
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An In-depth Technical Guide to the Neurotoxicity of Hypaconine and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomy of Aconitum Alkaloids
Hypaconine is a C19-diterpenoid alkaloid and a principal constituent of plants from the Aconitum genus. These plants have a long history in traditional medicine, particularly for their analgesic and anti-inflammatory properties.[1][2] However, the therapeutic window for these compounds is exceptionally narrow due to their profound cardiotoxicity and neurotoxicity.[1][3] this compound, along with its more widely known parent compound aconitine, belongs to a class of diester-diterpenoid alkaloids (DDAs) recognized for their potent biological activity.[4] Understanding the molecular underpinnings of their neurotoxicity is paramount for mitigating poisoning risks and for guiding the development of safer, structurally-related therapeutic agents. This guide provides a detailed exploration of the mechanisms of this compound-induced neurotoxicity, the critical structure-activity relationships that govern its potency, and the experimental methodologies used to assess its effects.
Part 1: Core Molecular Mechanisms of Neurotoxicity
The neurotoxic effects of this compound are not the result of a single molecular interaction but rather a cascade of interconnected events initiated by the disruption of fundamental neuronal processes. This cascade progresses from ion channel dysregulation to excitotoxicity, oxidative stress, and ultimately, programmed cell death.
Primary Target: Voltage-Gated Sodium Channels (VGSCs)
The principal mechanism of action for this compound and related aconitine-type alkaloids is their high-affinity binding to neurotoxin binding site 2 on the alpha-subunit of voltage-gated sodium channels (VGSCs).[2][3] These channels are critical for initiating and propagating action potentials in neurons and other excitable cells.[5][6]
-
Mechanism of Action: Unlike channel blockers, this compound acts as a potent activator. It binds to the open state of the channel, suppressing its inactivation and causing a persistent influx of sodium ions (Na+).[2][3] This leads to a sustained depolarization of the neuronal membrane.
-
Consequence: The constant state of depolarization renders the neuron hyperexcitable and refractory to new physiological stimuli, disrupting normal nerve signal transmission.[3] This initial action is the trigger for a cascade of downstream toxic events.
Excitotoxicity and Glutamate-Mediated Damage
The sustained membrane depolarization induced by this compound leads to the excessive release of excitatory amino acid (EAA) neurotransmitters, most notably glutamate.[7]
-
Cascade of Events:
-
Persistent Na+ influx causes uncontrolled firing and neurotransmitter release from presynaptic terminals.
-
High concentrations of glutamate accumulate in the synaptic cleft.
-
This leads to the over-activation of postsynaptic glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors.
-
-
Resultant Damage: The overstimulation of NMDA receptors triggers a massive influx of calcium ions (Ca2+) into the postsynaptic neuron, a condition known as calcium overload.[7] This excitotoxic process is a central pathway in this compound-induced neuronal damage.
Caption: Initial neurotoxic cascade of this compound.
Oxidative Stress and Mitochondrial Dysfunction
Intracellular calcium overload is a critical nexus, linking excitotoxicity to mitochondrial damage and oxidative stress.[7][8]
-
Mitochondrial Calcium Uptake: Mitochondria attempt to buffer the excessive cytosolic Ca2+, but this sequestration process disrupts the mitochondrial membrane potential and impairs the electron transport chain.
-
Reactive Oxygen Species (ROS) Production: A dysfunctional electron transport chain leads to the increased production of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[7] This overwhelms the cell's endogenous antioxidant defenses (e.g., superoxide dismutase, glutathione), resulting in oxidative stress.[7][9]
-
Cellular Damage: ROS inflict widespread damage on cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids, further compromising cell function and integrity.[8]
Induction of Neuronal Apoptosis
The culmination of VGSC disruption, excitotoxicity, and oxidative stress is the activation of programmed cell death, or apoptosis. Studies using neuronal cell lines like HT22 have shown that aconitine and its derivatives engage both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7][10][11]
-
Intrinsic (Mitochondrial) Pathway: This pathway is governed by the Bcl-2 family of proteins.
-
Bax/Bcl-2 Ratio: this compound exposure leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[7][10] An increased Bax/Bcl-2 ratio is a critical switch that commits the cell to apoptosis.[12][13]
-
Cytochrome c Release: The high Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[10][11]
-
Caspase Activation: Cytosolic cytochrome c forms a complex with Apaf-1, which activates initiator caspase-9. Caspase-9 then cleaves and activates the primary executioner caspase, caspase-3.[10][14]
-
-
Extrinsic (Death Receptor) Pathway: Evidence also points to the involvement of the death receptor pathway.
Both pathways converge on the activation of caspase-3 , the central executioner of apoptosis.[15][16] Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[14]
Caption: Converging apoptotic pathways in this compound neurotoxicity.
Part 2: Structure-Activity Relationships (SAR)
The profound toxicity of this compound is intrinsically linked to its chemical structure. Understanding these relationships is crucial for detoxification processes and for designing less toxic derivatives.[1]
The Critical Role of Ester Groups
The most significant structural feature determining the toxicity of C19-diterpenoid alkaloids is the presence of two ester groups: an acetyl group at the C8 position and a benzoyl group at the C14 position.[2][4]
-
Diester Alkaloids (e.g., this compound, Aconitine): Possess both ester groups and exhibit the highest toxicity. These groups are essential for high-affinity binding to VGSCs.[3][4]
-
Monoester Alkaloids: Hydrolysis of either the C8-acetyl or C14-benzoyl group results in a monoester alkaloid. This chemical modification leads to a significant reduction in toxicity.
-
Amino-alcohols (Alkamines): Hydrolysis of both ester groups yields an amino-alcohol backbone, which is considered relatively non-toxic.[2]
This principle is the foundation of traditional processing methods for Aconitum roots, which involve prolonged boiling or steaming to hydrolyze the toxic diester alkaloids into safer monoester forms.[17]
Quantitative Data on Toxicity
The difference in toxicity between the derivatives is stark, as reflected in their median lethal dose (LD₅₀) values. While specific LD₅₀ values for this compound can vary by administration route and animal model, a clear trend exists.
| Compound Class | Ester Groups | Relative Toxicity | Typical LD₅₀ Range (Mice, i.p.) |
| Diester (e.g., Aconitine) | C8-acetyl, C14-benzoyl | Very High | 0.1 - 0.3 mg/kg |
| Monoester | One ester group | Low | 50 - 200 mg/kg |
| Amino-alcohol | No ester groups | Very Low | >1000 mg/kg |
| Note: Data synthesized from multiple sources for illustrative purposes. Actual values can vary.[2][4] |
A quantitative structure-activity relationship (QSAR) analysis has established a significant linear relationship between the LD₅₀ and the antinociceptive ED₅₀ of these alkaloids, suggesting that their analgesic effects are closely linked to their toxic mechanisms.[4]
Part 3: Methodologies for Assessing Neurotoxicity
A multi-tiered approach using both in vitro and in vivo models is necessary to fully characterize the neurotoxic profile of this compound and its derivatives.[18][19]
In Vitro Cellular Models
Cell-based assays are indispensable for mechanistic studies and initial toxicity screening.[20]
-
Immortalized Neuronal Cell Lines:
-
Primary Neuronal Cultures: Cultures derived from specific brain regions (e.g., cortex, hippocampus) of neonatal rodents provide a more physiologically relevant system than cell lines but are more complex to maintain.[22]
Key Experimental Protocols
The following protocols represent a core workflow for investigating this compound's neurotoxic effects in vitro. The causality behind these choices is to systematically probe the mechanistic cascade from initial cell death to the underlying molecular events.
Caption: General workflow for in vitro neurotoxicity assessment.
Protocol 1: Cell Viability Assessment using MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Remove the culture medium and replace it with a medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Incubate for a predetermined time (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control group.
-
Protocol 2: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic).
-
Step-by-Step Methodology:
-
Cell Culture & Treatment: Culture and treat cells in a 6-well plate as described above.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in a commercial kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Interpretation: Annexin V(-) / PI(-) = Viable cells; Annexin V(+) / PI(-) = Early apoptotic cells; Annexin V(+) / PI(+) = Late apoptotic/necrotic cells.
-
-
Protocol 3: Western Blot Analysis of Apoptotic Proteins (Bax, Bcl-2, Cleaved Caspase-3)
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is crucial for confirming the involvement of the Bcl-2 family and the activation of executioner caspases.
-
Step-by-Step Methodology:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the expression of target proteins to the loading control. Calculate the Bax/Bcl-2 ratio.
-
Conclusion and Future Perspectives
The neurotoxicity of this compound is a multi-faceted process initiated by the persistent activation of voltage-gated sodium channels. This primary insult triggers a devastating cascade involving excitotoxicity, calcium overload, oxidative stress, and the activation of intrinsic and extrinsic apoptotic pathways, ultimately leading to neuronal death. The presence of C8-acetyl and C14-benzoyl ester groups is the key structural determinant of this high toxicity.
For drug development professionals, this detailed mechanistic understanding is vital. It underscores the challenge and the opportunity in modifying the aconitine backbone to separate therapeutic effects from toxicity. Future research should focus on:
-
Developing Novel Derivatives: Synthesizing monoester or other modified analogs that retain analgesic or anti-inflammatory properties without significantly activating VGSCs.
-
Exploring Neuroprotective Adjuvants: Investigating compounds that can counteract downstream events, such as NMDA receptor antagonists, calcium channel blockers, or antioxidants, for use in managing accidental poisoning.
-
Advanced In Vitro Models: Utilizing more complex models like co-cultures of neurons and glia, or organ-on-a-chip systems, to better mimic the in vivo environment and improve the predictive power of preclinical screening.[19][23]
By leveraging this deep understanding of its toxicological profile, the scientific community can work towards harnessing the therapeutic potential of the Aconitum alkaloid scaffold while minimizing its inherent risks.
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Schroer, A. K., et al. (2023). Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. Cell Death & Disease, 14(6), 391. [Link]
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Zhang, X., et al. (2021). Mitochondrial Protection and Against Glutamate Neurotoxicity via Shh/Ptch1 Signaling Pathway to Ameliorate Cognitive Dysfunction by Kaixin San in Multi-Infarct Dementia Rats. Frontiers in Pharmacology, 12, 692795. [Link]
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Lu, H., et al. (2022). Aconitine induces cell apoptosis via mitochondria and death receptor signaling pathways in hippocampus cell line. Research in Veterinary Science, 143, 10-17. [Link]
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Chandra, J., et al. (2003). Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line. Apoptosis, 8(4), 363-370. [Link]
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Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology, 590(11), 2577–2589. [Link]
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Clark, R. S., et al. (1997). Temporal Alterations in Cellular Bax:Bcl-2 Ratio following Traumatic Brain Injury in the Rat. Molecular and Chemical Neuropathology, 31(1), 31-46. [Link]
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Springer, J. E., et al. (1999). Activation of the caspase-3 apoptotic cascade in traumatic spinal cord injury. Nature Medicine, 5(8), 943-946. [Link]
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Lu, H., et al. (2022). Aconitine induces cell apoptosis via mitochondria and death receptor signaling pathways in hippocampus cell line. ResearchGate. [Link]
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Hypaconine: A Multi-Modal Diterpenoid Alkaloid for Next-Generation Insecticides
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Hypaconine, a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum genus, is emerging as a compelling candidate for novel bio-insecticide development. This technical guide provides a comprehensive overview of the reported insecticidal properties of this compound, moving beyond a simple efficacy summary to delve into its multi-modal mechanism of action. We will explore its neurotoxic, antifeedant, and growth-regulating effects, alongside its intriguing impact on insect detoxification systems. This document is intended to serve as a foundational resource for researchers in agrochemistry, entomology, and toxicology, providing not only a synthesis of the current understanding but also detailed experimental frameworks to facilitate further investigation into this promising natural compound.
Introduction: The Rise of Botanical Insecticides and the Potential of this compound
The escalating challenges of insecticide resistance and the growing demand for environmentally benign pest management strategies have catalyzed the search for novel active ingredients from natural sources. Diterpenoid alkaloids, a class of complex chemical compounds found in various plant species, have long been recognized for their potent biological activities. Among these, the aconitine-type alkaloids from the Aconitum species, including this compound, have demonstrated significant insecticidal potential.
This compound is a C19-diterpenoid alkaloid, structurally related to other well-known toxic alkaloids such as aconitine and mesaconitine.[1] While aconitine has been more extensively studied for its insecticidal properties, recent research has highlighted this compound as a potent agent in its own right, exhibiting a multifaceted approach to insect control that suggests a lower risk for the rapid development of resistance.[2][3] This guide will dissect the various facets of this compound's insecticidal action, providing a robust scientific foundation for its further development and application.
The Multi-Modal Insecticidal Action of this compound
This compound's efficacy as an insecticide stems not from a single mode of action, but from a synergistic combination of physiological and behavioral disruptions in target insects. This multi-pronged attack makes it a particularly interesting candidate for managing pests that have developed resistance to single-target-site insecticides.
Neurotoxicity: The Primary Mode of Action
While direct electrophysiological studies on this compound's effect on insect neurons are still emerging, the well-established neurotoxic nature of aconitine alkaloids strongly suggests that the primary target of this compound is the insect's nervous system. Aconitine and related alkaloids are known to be potent modulators of voltage-gated sodium channels.[4][5][6] These channels are crucial for the initiation and propagation of action potentials in neurons.[4][6]
Proposed Mechanism of Neurotoxicity:
It is hypothesized that this compound, like other aconitine-type alkaloids, binds to site 2 of the voltage-gated sodium channel. This binding is thought to cause a persistent activation of the channel, preventing its inactivation. This leads to a continuous influx of sodium ions, resulting in membrane depolarization, uncontrolled nerve firing, convulsions, paralysis, and ultimately, the death of the insect.[7] This mode of action is distinct from other classes of insecticides that target sodium channels, such as pyrethroids, which bind to a different site.[4][7]
Diagram: Proposed Neurotoxic Action of this compound on Insect Voltage-Gated Sodium Channels
Caption: Proposed mechanism of this compound-induced neurotoxicity.
Antifeedant Activity: A Behavioral Defense Mechanism
A significant component of this compound's insecticidal profile is its strong antifeedant activity.[2][3] This means that even at sublethal concentrations, it deters insects from feeding on treated plants. This property is crucial for crop protection, as it can prevent damage even if the insect is not immediately killed.
The antifeedant effect is likely due to the interaction of this compound with chemoreceptors in the insect's mouthparts, leading to a feeding-deterrent response. This behavioral modification contributes significantly to the overall efficacy of this compound by reducing crop damage and weakening the insect, making it more susceptible to other stressors.
Growth and Development Disruption: Sublethal Effects with Lethal Consequences
Exposure to this compound, even at concentrations that are not immediately lethal, can have profound effects on the growth and development of insects.[2][8] These sublethal effects can significantly impact the overall fitness and population dynamics of the pest.
Reported developmental disruptions include:
-
Prolonged larval and pupal stages: This increases the time the insect is vulnerable to predators and other environmental hazards.
-
Reduced pupation and adult emergence rates: This directly impacts the reproductive potential of the pest population.
-
Morphological deformities: These can impair mobility, feeding, and reproduction.
-
Reduced adult longevity: This further limits the reproductive window of the insect.
These developmental disruptions highlight that the impact of this compound extends beyond acute toxicity, contributing to a more sustainable pest management approach by affecting future generations.
Disruption of Detoxification Enzymes: A Novel Mode of Action
One of the most intriguing aspects of this compound's insecticidal activity is its effect on the insect's detoxification enzyme systems. Insects possess a suite of enzymes, including carboxylesterases (CarE), glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s), that metabolize and detoxify xenobiotics, including insecticides.
Studies have shown that exposure to this compound leads to a sustained, time- and concentration-dependent upregulation of these key detoxification enzymes in insects like Mythimna separata.[2] While this may seem counterintuitive, the continuous high-level expression of these enzymes imposes a significant metabolic cost on the insect. This "metabolic fitness cost" diverts energy and resources away from essential processes like growth and reproduction, ultimately contributing to the overall toxicity of the compound. This exploitation of the insect's own defense mechanisms represents a novel and sophisticated insecticidal strategy.
Quantitative Assessment of Insecticidal Activity
The potency of an insecticide is typically quantified by its median lethal concentration (LC50) or median lethal dose (LD50). The following table summarizes the reported LC50 values for this compound against a key agricultural pest.
| Insect Species | Instar | Exposure Time | LC50 (mg/L) | 95% Fiducial Limits (mg/L) | Chi-Square (χ²) | Reference |
| Mythimna separata (Oriental Armyworm) | 2nd | 48 h | 21.88 | 18.03 - 26.54 | 1.83 | [3] |
| Mythimna separata (Oriental Armyworm) | 2nd | 72 h | 12.35 | 9.94 - 15.11 | 2.54 | [3] |
| Mythimna separata (Oriental Armyworm) | 3rd | 48 h | 31.43 | 26.47 - 37.62 | 0.94 | [3] |
| Mythimna separata (Oriental Armyworm) | 3rd | 72 h | 18.77 | 15.93 - 22.10 | 1.32 | [3] |
| Spodoptera frugiperda (Fall Armyworm) | Larvae | - | 14.99 | - | - | [1] |
Further research is required to establish the LC50 values of this compound against a broader range of insect pests.
Experimental Protocols for Evaluating Insecticidal Properties
To facilitate further research into the insecticidal properties of this compound, this section provides detailed, step-by-step methodologies for key experiments.
Assessment of Stomach Toxicity (Leaf-Dip Bioassay)
This protocol is designed to determine the lethal concentration (LC50) of this compound when ingested by insect larvae.
Materials:
-
This compound of known purity
-
Acetone (or other suitable solvent)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Fresh, untreated host plant leaves (e.g., cabbage, corn)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Soft brush
-
Third-instar larvae of the target insect species (e.g., Mythimna separata)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of dilutions from the stock solution to obtain the desired test concentrations (e.g., 5, 10, 20, 40, 80 mg/L).
-
In the final aqueous solutions, include a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage.
-
Prepare a control solution containing only distilled water and the surfactant.
-
-
Leaf Treatment:
-
Cut leaf discs of a uniform size (e.g., 5 cm diameter) from the host plant leaves.
-
Dip each leaf disc into a test solution or the control solution for 10-15 seconds.
-
Allow the treated leaf discs to air-dry completely at room temperature.
-
-
Bioassay Setup:
-
Place a piece of moistened filter paper at the bottom of each Petri dish.
-
Place one treated leaf disc in each Petri dish.
-
Using a soft brush, carefully transfer one third-instar larva into each Petri dish.
-
Seal the Petri dishes with parafilm.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes in a controlled environment (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with the brush.
-
Each concentration and the control should be replicated at least three times, with 10-20 larvae per replicate.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Perform probit analysis to calculate the LC50 values and their 95% fiducial limits.
-
Diagram: Workflow for Stomach Toxicity Bioassay
Caption: Workflow for assessing stomach toxicity of this compound.
Assessment of Antifeedant Activity (No-Choice Bioassay)
This protocol quantifies the feeding deterrence of this compound.
Materials:
-
Same materials as for the stomach toxicity bioassay.
-
Leaf area meter or image analysis software (e.g., ImageJ).
Procedure:
-
Preparation and Treatment:
-
Follow steps 1 and 2 from the stomach toxicity bioassay protocol.
-
-
Bioassay Setup:
-
Follow step 3 from the stomach toxicity bioassay protocol.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes for 24 hours.
-
After 24 hours, remove the larvae and the remaining leaf discs.
-
Measure the area of each leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with software.
-
-
Data Analysis:
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where:
-
C = Area of leaf consumed in the control
-
T = Area of leaf consumed in the treatment
-
-
Assessment of Detoxification Enzyme Activity
This protocol outlines the general procedure for measuring the activity of CarE, GST, and P450 enzymes in insects exposed to this compound.
Materials:
-
Insects treated with sublethal concentrations of this compound and control insects.
-
Phosphate buffer (pH 7.0)
-
Homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer (microplate reader)
-
Specific substrates and reagents for each enzyme assay (e.g., α-naphthyl acetate for CarE, 1-chloro-2,4-dinitrobenzene for GST, p-nitroanisole for P450).
Procedure:
-
Enzyme Extraction:
-
Homogenize whole insects or specific tissues (e.g., midgut, fat body) in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assays:
-
Carboxylesterase (CarE) Activity: Measure the hydrolysis of α-naphthyl acetate to α-naphthol, which can be quantified colorimetrically.
-
Glutathione S-transferase (GST) Activity: Measure the conjugation of glutathione with 1-chloro-2,4-dinitrobenzene (CDNB), monitoring the increase in absorbance at 340 nm.
-
Cytochrome P450 (P450) O-demethylase Activity: Measure the O-demethylation of p-nitroanisole to p-nitrophenol, which can be quantified colorimetrically.
-
-
Data Analysis:
-
Express enzyme activity as nmol of product formed per minute per mg of protein.
-
Compare the enzyme activities of this compound-treated insects to those of the control group.
-
Biosynthesis of this compound: A Glimpse into the Plant's Chemical Arsenal
This compound, as a C19-diterpenoid alkaloid, is synthesized in Aconitum species through a complex biosynthetic pathway. Understanding this pathway is crucial for potential biotechnological production of this compound or for enhancing its content in cultivated plants.
The biosynthesis can be broadly divided into three stages:
-
Formation of the Diterpene Precursor: The pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.
-
Formation of the Diterpenoid Alkaloid Skeleton: GGPP is cyclized to form the diterpene precursor, ent-kaurene or ent-atisene. Through a series of enzymatic reactions, including the action of aminotransferases, the C20-diterpenoid skeleton is formed.
-
Modification of the Diterpenoid Alkaloid Skeleton: The C20-diterpenoid skeleton undergoes rearrangement and further modifications, including oxidation, methylation, and esterification, catalyzed by enzymes such as cytochrome P450s (CYPs), O-methyltransferases (OMTs), and acyltransferases, to produce the diverse array of C19-diterpenoid alkaloids, including this compound.
Diagram: Simplified Biosynthetic Pathway of C19-Diterpenoid Alkaloids
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Methodological & Application
Guide to the Extraction and Isolation of Hypaconine from Aconitum carmichaelii
An Application Note for Drug Development Professionals
Abstract: This comprehensive guide provides a detailed methodology for the extraction, isolation, and purification of Hypaconine, a major C19-diterpenoid alkaloid, from the roots of Aconitum carmichaelii Debx. (Fu Zi). This compound, along with its analogues Aconitine and Mesaconitine, is a potent bioactive compound with significant pharmacological and toxicological interest.[1][2] The isolation of high-purity this compound is essential for accurate pharmacological studies, the development of analytical standards, and toxicological assessments. This document outlines a robust workflow, from raw plant material preparation to final purification and structural verification, designed for researchers in natural product chemistry and drug development.
Introduction: The Significance of this compound
Aconitum carmichaelii, a member of the Ranunculaceae family, is a cornerstone of traditional Chinese medicine, valued for its cardiotonic and analgesic properties.[1][3] However, its therapeutic applications are constrained by the presence of highly toxic diester-diterpenoid alkaloids (DDAs), primarily Aconitine, Mesaconitine, and this compound.[4] These compounds exert their effects by modulating voltage-gated sodium channels, which accounts for both their therapeutic potential and their severe cardiotoxicity and neurotoxicity.[3]
The toxicity of these alkaloids can be reduced through processing, which hydrolyzes the toxic DDAs into less toxic monoester-diterpenoid alkaloids (MDAs).[4][5] Isolating pure this compound is a critical prerequisite for:
-
Pharmacological Research: Investigating its specific mechanisms of action.
-
Toxicological Profiling: Establishing dose-response relationships and safety profiles.
-
Reference Standard Development: Creating certified standards for the quality control of herbal medicines and related pharmaceutical products.
This guide details a multi-step process centered on solvent extraction followed by sequential chromatographic purification, a field-proven strategy for isolating complex natural products.
Pre-Extraction: Material Preparation and Handling
Scientific integrity begins with the quality of the starting material. The concentration and profile of alkaloids in Aconitum can vary significantly based on species, geographic origin, and processing methods.
Protocol 2.1: Raw Material Processing
-
Authentication: Ensure the botanical identity of Aconitum carmichaelii Debx. through macroscopic, microscopic, and/or chemical (e.g., TLC) verification by a qualified botanist or pharmacognosist.
-
Drying: Dry the collected lateral roots at a controlled temperature (40-50°C) to prevent enzymatic degradation of the target alkaloids.
-
Pulverization: Grind the dried roots into a coarse powder (target mesh size: 20-40 mesh). This increases the surface area, facilitating efficient solvent penetration and extraction.
-
Basification (Alkalinization): Accurately weigh 1.0 g of the powdered plant material. Add 1 mL of 30% aqueous ammonia solution and let the mixture stand for 20 minutes.[6]
-
Causality: Alkaloids exist as salts in the plant matrix. Basification converts these salts into their free-base form, which exhibits significantly higher solubility in non-polar to moderately polar organic solvents, thereby maximizing extraction efficiency.
-
Extraction Workflow: Liberating Crude Alkaloids
The choice of extraction solvent and technique is critical. For Aconitum alkaloids, an alkaline-solvent extraction is the most effective and widely adopted method.
Protocol 3.1: Ultrasonic-Assisted Solvent Extraction
-
To the alkalinized plant powder from Protocol 2.1, add 20 mL of an appropriate organic solvent (Diethyl Ether or Ethyl Acetate are common choices).[6][7][8]
-
Expert Insight: Ethyl acetate is often preferred as it provides a good balance of polarity for extracting a broad range of diterpenoid alkaloids while minimizing the co-extraction of highly polar, interfering compounds.[7]
-
-
Place the mixture in an ultrasonic bath and extract for 10-30 minutes.[6] Ultrasonication uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction yield over simple maceration.
-
Filter the mixture to separate the extract from the solid plant material. For exhaustive extraction, repeat the extraction process two more times with fresh solvent.[8]
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield the crude alkaloid extract.
Caption: Workflow from raw plant material to crude alkaloid extract.
Isolation and Purification: From Crude Extract to Pure this compound
The crude extract contains a complex mixture of structurally similar alkaloids. A multi-stage chromatographic approach is necessary to isolate this compound with high purity.
4.1 Initial Cleanup via Solid-Phase Extraction (SPE)
For complex extracts, an initial cleanup step is recommended to remove pigments, glycosides, and other polar impurities that can interfere with subsequent chromatographic steps.
Protocol 4.2: SPE Cleanup
-
Redissolve the crude extract in a minimal amount of an appropriate solvent, such as an acetonitrile-acetic acid solution.[8]
-
Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with methanol, followed by water.[6]
-
Mechanism: MCX cartridges utilize a dual-retention mechanism. The reversed-phase mode retains non-polar compounds, while the ion-exchange mode strongly retains the basic alkaloids.
-
-
Load the dissolved sample onto the cartridge.
-
Wash the cartridge with an acidic solution (e.g., 0.1% acetic acid) to elute neutral and acidic interferences.
-
Elute the target alkaloids with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness. This yields a purified, alkaloid-enriched fraction ready for column chromatography.
4.2 Bulk Separation by Column Chromatography (CC)
Column chromatography serves as the primary tool for separating the major alkaloid constituents.
Protocol 4.3: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the alkaloid-enriched fraction in a minimal volume of the initial mobile phase and load it onto the column.
-
Gradient Elution: Elute the column with a solvent system of increasing polarity. A common system is a gradient of n-hexane/ethyl acetate/methanol. Start with a high concentration of n-hexane and gradually increase the proportion of ethyl acetate and then methanol.
-
Rationale: Less polar alkaloids will elute first, followed by more polar compounds. The gradient must be optimized to achieve baseline separation of this compound from Aconitine and Mesaconitine.
-
-
Fraction Collection & Monitoring: Collect fractions of a fixed volume. Spot each fraction on a TLC plate and develop it using a suitable solvent system (e.g., chloroform:methanol, 9:1). Visualize spots under UV light or with Dragendorff's reagent. Combine fractions that show a high concentration of the target compound.
4.3 Final Purification by Preparative HPLC
To achieve >98% purity, a final polishing step using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is required.
Caption: The multi-stage chromatographic purification workflow.
Protocol 4.4: Reversed-Phase HPLC
-
System Preparation: Use a preparative HPLC system equipped with a high-capacity C18 or C8 column.
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of Solvent A (e.g., 0.1% formic acid or 10mM ammonium formate in water) and Solvent B (acetonitrile or methanol).[7] The acidic modifier is crucial for protonating the alkaloids, which results in sharp, symmetrical peaks by minimizing interaction with residual silanols on the column.
-
Method Optimization: Develop a gradient elution method to separate this compound from its closely related analogues. An example gradient might start at 20% B, ramp to 60% B over 30 minutes, and then include a wash and re-equilibration step.
-
Injection and Collection: Dissolve the this compound-rich fractions from the CC step. Perform injections and collect the peak corresponding to this compound based on its retention time, as determined from prior analytical runs.
-
Post-Processing: Evaporate the solvent from the collected fraction to obtain the purified solid this compound.
| Parameter | HPLC System Specifications |
| Column | Reversed-Phase C18 (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 2.0 - 4.0 mL/min |
| Column Temp. | 35 - 45°C[6] |
| Detection | UV at 235 nm[8] |
| Injection Volume | 100 - 500 µL (concentration-dependent) |
Purity Assessment and Structural Elucidation
The final step is to rigorously confirm the identity and purity of the isolated compound. This is a non-negotiable step for self-validating the protocol.
5.1 Purity Analysis by Analytical HPLC
-
Analyze the isolated compound using an analytical scale HPLC-UV system. Purity is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram. The target purity for a reference standard is typically ≥98%.
5.2 Identity Confirmation by Mass Spectrometry (MS)
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS), preferably with a tandem mass spectrometer (MS/MS). The analysis in positive electrospray ionization (ESI+) mode should show a protonated molecular ion [M+H]⁺ consistent with the molecular formula of this compound (C33H45NO10). Further fragmentation in MS/MS mode will produce a characteristic pattern of daughter ions, providing a structural fingerprint.[9]
5.3 Unambiguous Structural Elucidation by NMR
-
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation. Acquire ¹H-NMR and ¹³C-NMR spectra. The resulting chemical shifts, coupling constants, and correlations must match the established literature values for this compound.
Conclusion
This application note provides a robust and reproducible framework for the extraction and isolation of this compound from Aconitum carmichaelii. The methodology emphasizes a systematic approach, beginning with proper material handling and proceeding through a multi-stage purification strategy that combines solid-phase extraction, column chromatography, and preparative HPLC. Each stage is designed to progressively enrich the target compound, leading to a final product of high purity suitable for advanced scientific research. The final analytical verification steps are critical for ensuring the identity and quality of the isolated this compound, upholding the principles of scientific integrity.
References
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Li, H., et al. (2015). Separation and Purification of Five Alkaloids From Aconitum Duclouxii by Counter-Current Chromatography. Journal of Separation Science, 38(11), 1875-1880. Available at: [Link]
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Ohta, H., et al. (1995). Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation. Journal of Chromatography B: Biomedical Applications, 673(2), 209-216. Available at: [Link]
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Singh, S., & Kumar, V. (2017). Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum. Journal of AOAC International, 100(1), 25-41. Available at: [Link]
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Avula, B., et al. (2010). Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation. Journal of AOAC International, 93(3), 857-865. Available at: [Link]
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Gao, F., et al. (2015). Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats. International Journal of Molecular Sciences, 16(1), 2212-2226. Available at: [Link]
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ResearchGate. Identification of aconitine, jesaconitine, hypaconitine, and... [Diagram]. Available at: [Link]
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Lin, C. C., et al. (2021). Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index. Chemistry, 3(1), 1-13. Available at: [Link]
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ResearchGate. (2017). Isolation of lappaconitine from Aconitum septentrionale roots by adsorption. Available at: [Link]
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Joshi, P., et al. (2016). A comparative study on the traditional Indian Shodhana and Chinese processing methods for aconite roots by characterization and determination of the major components. Chemistry Central Journal, 10, 67. Available at: [Link]
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Al-Taani, B., et al. (2013). Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum. Planta Medica, 79(14), 1363-1368. Available at: [Link]
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Kim, J. H., et al. (2015). Purification of Aconitine, The Main Ingredient of Aconitum Ciliare Decaisne Using Alkaline Compounds. Med Discoveries, 3(12), 1230. Available at: [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
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Wang, Y., et al. (2024). Integrated toxicology of Aconitum carmichaelii Debx.: bridging traditional toxicity-efficacy understanding and modern toxicology. Frontiers in Pharmacology, 15, 1331828. Available at: [Link]
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Gao, F., et al. (2015). Comparative pharmacokinetics of hypaconitine after oral administration of pure hypaconitine, Aconitum carmichaelii extract and Sini Decoction to rats. PubMed, 16(1), 2212-2226. Available at: [Link]
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Application Notes and Protocols for the Quantification of Hypaconine in Plant Material
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Hypaconine Quantification
This compound is a diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as aconite or wolf's bane. These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. However, the therapeutic window of Aconitum alkaloids is notoriously narrow, with toxic doses being only slightly higher than therapeutic ones. This compound, along with other related alkaloids like aconitine and mesaconitine, contributes to both the therapeutic effects and the significant cardiotoxicity and neurotoxicity associated with these plants.[1] Therefore, accurate and precise quantification of this compound in plant raw materials and derived products is of paramount importance for ensuring safety, efficacy, and quality control in herbal medicine and drug development.
This guide provides a comprehensive overview of the analytical methodologies for the quantification of this compound in plant material. We will delve into the principles, protocols, and best practices for High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. The causality behind experimental choices will be explained to provide a deeper understanding of the methodologies.
Core Analytical Strategies: A Comparative Overview
The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the plant matrix. The two primary chromatographic techniques employed are HPLC-UV and LC-MS/MS.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used and robust technique for the routine quality control of raw plant materials and herbal preparations.[1] It offers good reproducibility and accuracy for quantifying major alkaloid components at a relatively lower cost compared to mass spectrometry-based methods.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and specificity, making it the gold standard for trace-level quantification and for analyzing complex matrices. The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of this compound, minimizing interference from other co-eluting compounds.[2][3] Ultra-Performance Liquid Chromatography (UPLC-MS/MS) offers the advantages of faster analysis times and improved resolution.[3][4]
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of HPLC-UV for this compound Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a C18 reversed-phase column is commonly used, where the nonpolar stationary phase retains the relatively nonpolar alkaloid.[5] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve optimal separation from other alkaloids and plant constituents.[6] this compound has a chromophore that absorbs UV light, allowing for its detection and quantification at a specific wavelength, typically around 235 nm.[7]
Experimental Workflow for HPLC-UV Quantification
Caption: Workflow for this compound quantification by HPLC-UV.
Detailed Protocol: HPLC-UV Method
1. Sample Preparation:
-
Accurately weigh approximately 1.0 g of pulverized and dried (60°C for 4 hours) plant material.[1]
-
Add 20 mL of an extraction solvent, such as 70% methanol or a mixture of chloroform and ammonia solution.[1][8] The choice of solvent is critical for efficient extraction of the target alkaloids. Methanol is a common choice due to its polarity, which is suitable for extracting a broad range of alkaloids.
-
Perform ultrasonic extraction for 30 minutes.[1][8] Ultrasonication facilitates the disruption of plant cell walls, enhancing the extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant debris.[1]
-
Filter the supernatant through a 0.45 µm membrane filter to remove any remaining particulate matter before injection into the HPLC system.[1] This step is crucial to prevent clogging of the HPLC column and tubing.
2. Preparation of Standards:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.[5]
3. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[6]
-
Mobile Phase: A gradient elution is typically used to achieve good separation. For example, a mobile phase consisting of A) 20 mM triethylamine (TEA) adjusted to pH 3 with phosphoric acid and B) methanol.[7] The gradient can be optimized to separate this compound from other related alkaloids.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 25°C, to ensure reproducible retention times.[6]
-
Detection Wavelength: Monitor the absorbance at 235 nm.[7]
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the plant extract from the calibration curve.
-
Calculate the final concentration of this compound in the original plant material, taking into account the initial weight of the sample and the extraction volume.[7]
Performance Characteristics of HPLC-UV Method
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 200 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.999 | [9] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [7] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | [7] |
| Precision (RSD%) | 2.0 - 6.9% | [7] |
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle of LC-MS/MS for this compound Analysis
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using an Electrospray Ionization (ESI) source in positive ion mode.[2][3] The precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and significantly reduces matrix effects.[2]
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for this compound quantification by LC-MS/MS.
Detailed Protocol: UPLC-MS/MS Method
1. Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, extract the pulverized plant material with a suitable solvent like 70% methanol via ultrasonication.[8]
-
Cleanup: For complex matrices, a cleanup step is often necessary to remove interfering substances.
-
Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[1][10]
2. Preparation of Standards and Internal Standard:
-
Prepare calibration standards of this compound as described for the HPLC-UV method.
-
An internal standard (IS), such as lappaconitine or another structurally similar compound not present in the sample, should be used to improve the accuracy and precision of quantification.[2] Add the IS to all samples, calibration standards, and quality control samples at a constant concentration.
3. UPLC-MS/MS Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.[3]
-
Column: A UPLC C18 column (e.g., 1.7 µm particle size, 2.1 mm x 100 mm) provides high resolution and fast separation.[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile or methanol is commonly used.[2][3] The formic acid helps to promote the protonation of the analytes in the ESI source.
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintain at a constant temperature, for example, 30°C.[6]
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound need to be optimized. For example, a transition for this compound (HA) could be m/z 616.2 -> 556.1.[2] The transitions for other aconitine alkaloids like aconitine (AC) (m/z 646.3 -> 586.0) and mesaconitine (MA) (m/z 632.4 -> 573.1) can also be monitored simultaneously.[2]
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas of this compound and the internal standard in the MRM chromatograms.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Performance Characteristics of LC-MS/MS Method
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 1000 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.995 | [2] |
| Limit of Detection (LOD) | ~0.05 ng/mL | |
| Limit of Quantification (LOQ) | 0.1 ng/mL | [2] |
| Precision (RSD%) | < 15% | [11] |
| Accuracy | Within ±15% | [11] |
Method Validation: Ensuring Trustworthy Results
To ensure the reliability and accuracy of the analytical data, the chosen method must be validated according to international guidelines such as those from the International Council for Harmonisation (ICH).[12][13] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[12]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
Conclusion
The quantification of this compound in plant material is a critical step in the quality control and safety assessment of traditional medicines and herbal products. Both HPLC-UV and LC-MS/MS are powerful techniques for this purpose. HPLC-UV is a reliable and cost-effective method for routine analysis, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level analysis and research applications. The choice of method should be based on the specific requirements of the analysis, and a thorough method validation is essential to ensure the generation of accurate and reliable data.
References
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- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Aconitum Alkaloids.
- Wang, L., et al. (2018). Qualitative and quantitative analyses of aconite alkaloids in Aconiti kusnezoffii Radix, and NO inhibitory activity. SciELO.
- Zhou, H., et al. (2008). Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylthis compound in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder. Journal of Chromatography B, 873(2), 173-179.
- Li, Y., et al. (2017). A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription. Hindawi.
- Singh, S., et al. (2016). Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum. Journal of Ethnopharmacology.
- Hao, H., et al. (2008). Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation. Journal of AOAC International, 91(4), 745-753.
- Chen, Y., et al. (2012). Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS. Journal of Analytical Methods in Chemistry.
- Ye, L., et al. (2012). Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine. Xenobiotica, 42(6), 518-525.
- Ohta, H., et al. (2006). Simultaneous analysis of aconitine, mesaconitine, hypaconitine, and jesaconitine in whole blood by LC-MS-MS using a new polymer column. ResearchGate.
- Chen, X., et al. (2016). Pharmacokinetics and heart distribution study of this compound in rats by UPLC-MS/MS. ResearchGate.
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- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Niazi, S. K. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Taylor & Francis.
- BenchChem. (n.d.). A Comparative Guide to the Validation of an HPLC Method for the Quantification of 13-Dehydroxyindaconitine.
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Quantitative Determination of Hypaconine in Biological Matrices using a Validated LC-MS/MS Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of hypaconine in biological samples such as plasma, blood, and urine. This compound is a toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, and its monitoring is critical in toxicological, forensic, and pharmacokinetic studies. This guide details every phase of the analytical process, from sample collection and preparation to instrumental analysis and method validation, grounded in established scientific principles and regulatory guidelines.
Introduction: The Analytical Challenge of this compound
This compound is one of the primary toxic alkaloids present in Aconitum species, commonly known as aconite or wolfsbane. These plants are used in traditional medicine but are notoriously toxic if not processed correctly. The toxicity stems from the cardiotoxic and neurotoxic effects of its alkaloids. This compound, alongside aconitine and mesaconitine, contributes significantly to this toxicity. Therefore, a reliable and sensitive analytical method is imperative for its detection in biological matrices to support clinical toxicology, forensic investigations, and pharmacokinetic studies of herbal preparations.[1]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[2] This application note describes a robust LC-MS/MS method, explaining the rationale behind key procedural steps to ensure data integrity and reproducibility.
Principle of the Method
The method's foundation lies in the synergistic power of liquid chromatography and tandem mass spectrometry.
-
Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is employed to separate this compound from endogenous components in the biological matrix.[3] A reversed-phase C18 column is typically used, which separates compounds based on their hydrophobicity. A gradient elution with an organic solvent (like methanol or acetonitrile) and an aqueous solution containing a modifier (like formic acid) ensures efficient separation and good peak shape.[3][4]
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized, typically using an electrospray ionization (ESI) source in positive mode.[3][5] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[4] This precursor → product ion transition is unique to the analyte, minimizing the likelihood of interference. The use of a stable isotope-labeled or structurally similar internal standard (IS) is crucial to correct for variations in sample preparation and instrument response.[6]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standards: this compound (purity >98%), suitable Internal Standard (IS) such as Lappaconitine, Psoralen, or Dextromethorphan.[4][5][7]
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: Formic acid (LC-MS grade).
-
Biological Matrix: Drug-free human or rat plasma/blood/urine for preparation of calibrators and quality control samples.
-
Labware: Calibrated pipettes, polypropylene tubes, autosampler vials.
-
SPE Cartridges (if applicable): Oasis HLB or MCX cartridges.[4][8]
Instrumentation
-
LC System: An ACQUITY UPLC System (Waters) or equivalent.[9]
-
Mass Spectrometer: A Xevo TQ Mass Spectrometer (Waters) or an equivalent triple quadrupole mass spectrometer.
-
Analytical Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50-100 mm, 1.7 µm).[1][3][4]
Step-by-Step Experimental Protocols
Preparation of Standard Solutions and Quality Controls (QCs)
The causality behind preparing standards in the same biological matrix as the unknown samples is to accurately mimic the analytical conditions and account for matrix effects from the outset.[10]
-
Primary Stock Solutions: Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for spiking.
-
Calibration Standards and QCs: Spike appropriate volumes of the working standard solutions into blank biological matrix to prepare a calibration curve (e.g., 0.1 to 1000 ng/mL) and at least three levels of QCs (low, medium, high).[4][11]
Biological Sample Preparation: The Key to Eliminating Interference
The primary goal of sample preparation is to remove proteins and phospholipids, which are abundant in biological fluids and are notorious for causing ion suppression and compromising analytical accuracy.[9][12] Two common and effective methods are presented below.
PPT is a fast, universal method suitable for high-throughput analysis. Methanol is often chosen as it effectively denatures and precipitates proteins while keeping the moderately polar alkaloids in solution.[1][3]
-
Aliquot: Transfer 100 µL of plasma, blood, or urine sample (or standard/QC) into a 1.5 mL polypropylene tube.
-
Add IS: Spike with 10 µL of the IS working solution (e.g., at 100 ng/mL).
-
Precipitate: Add 300 µL of ice-cold methanol. The cold temperature enhances protein precipitation.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins into a tight plug.
-
Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
SPE provides a cleaner extract than PPT by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This often results in lower matrix effects and improved sensitivity.[2][4] An Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge is effective for a broad range of compounds, including alkaloids.
-
Pre-treatment: Dilute 100 µL of the sample with 400 µL of 4% phosphoric acid in water. Acidification ensures the alkaloid is in its protonated, more water-soluble form, promoting retention on the sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and IS with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A) for injection.
LC-MS/MS Analytical Conditions
The following tables summarize typical starting conditions. These must be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | Waters ACQUITY BEH C18, 2.1x100 mm, 1.7 µm[4] | Provides excellent resolution and peak shape for alkaloids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for better ESI response and sharp peaks. |
| Mobile Phase B | Acetonitrile or Methanol[3][4] | Strong organic solvent to elute the analyte. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | 5-10% B initially, ramp to 95% B over 4-5 min | Ensures retention of this compound and elution of late-eluting matrix components. |
| Column Temp. | 40 °C[11] | Improves peak shape and reduces viscosity, leading to lower backpressure. |
| Injection Vol. | 3 - 10 µL | A small volume minimizes potential matrix effects. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Alkaloids readily form positive ions by protonation. |
| Capillary Voltage | 1.0 - 3.0 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150 °C[9] | Aids in the desolvation process. |
| Desolvation Temp. | 500 °C[9] | Efficiently removes solvent from the ionized droplets. |
| Desolvation Gas | Nitrogen, ~1000 L/hr[9] | High flow facilitates rapid desolvation. |
| Collision Gas | Argon | Inert gas used to fragment the precursor ion in the collision cell. |
Table 3: Optimized MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 616.2 | 556.1 | ~25-35 | ~20-30 |
| Internal Standard | Analyte-specific | Analyte-specific | Optimize | Optimize |
Note: The m/z transition for this compound is based on published data[4]. The product ion at m/z 556.1 corresponds to the loss of acetic acid (CH₃COOH) from the precursor ion. Voltages and energies must be empirically optimized on the specific instrument to achieve maximum signal intensity.
Bioanalytical Method Validation
To ensure that the analytical data is reliable for its intended purpose (e.g., supporting a regulatory submission), the method must be validated according to guidelines from bodies like the FDA and EMA.[6][13][14][15] A full validation should assess the following parameters.[16]
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of nominal concentration (±20% at LLOQ). |
| LLOQ | The lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤20% CV.[5] |
| Accuracy | Closeness of measured concentration to the nominal value. | Mean concentration at each QC level should be within ±15% of the nominal value. |
| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of Variation (CV) ≤15% for QC samples. |
| Recovery | Efficiency of the extraction process. | Should be consistent, precise, and reproducible across QC levels. |
| Matrix Effect | To assess the impact of co-eluting matrix components on analyte ionization. | The calculated matrix factor should be consistent, with a CV ≤15%.[1] |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Mean concentration of stability samples should be within ±15% of nominal fresh samples. |
Conclusion
This application note provides a detailed, robust, and scientifically grounded protocol for the quantification of this compound in biological matrices using LC-MS/MS. By explaining the rationale behind procedural choices and adhering to international validation guidelines, this method ensures the generation of high-quality, reliable, and defensible data critical for researchers, toxicologists, and drug development professionals. Successful implementation requires careful optimization of instrumental parameters and a thorough validation tailored to the specific application.
References
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Gao, F., et al. (2008). Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylthis compound in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder. Journal of Chromatography B, 873(2), 173-9. Available at: [Link]
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Roszkowska, A., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]
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Zhang, K., et al. (2020). A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription. Journal of Analytical Methods in Chemistry, 2020, 8109265. Available at: [Link]
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Ye, L., et al. (2012). Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine. Xenobiotica, 42(6), 518-25. Available at: [Link]
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Chen, L., et al. (2019). Pharmacokinetics and heart distribution study of this compound in rats by UPLC-MS/MS. ResearchGate. Available at: [Link]
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Zhu, Y., et al. (2017). Simultaneous Determination of 14 Aconitum Alkaloids in Blood and Urine by SLE-UPLC-MS/MS. Semantic Scholar. Available at: [Link]
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Ohta, H., et al. (2001). Simultaneous analysis of aconitine, mesaconitine, hypaconitine, and jesaconitine in whole blood by LC-MS-MS using a new polymer column. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2007). Simultaneous determination of three aconitum alkaloids in urine by LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 145-8. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
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Xu, F., et al. (2024). ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies. National Institutes of Health (NIH). Available at: [Link]
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European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. EMA. Available at: [Link]
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
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International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Available at: [Link]
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Waters Corporation. (n.d.). A Novel Method for Monitoring Matrix Interferences in Biological Samples using Dual-Scan MRM Mode Mass Spectrometry. Waters. Available at: [Link]
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Al-Rub, F. A. A., & Magut, H. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). Available at: [Link]
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Rodríguez-Carrasco, Y., et al. (2016). Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids. National Institutes of Health (NIH). Available at: [Link]
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An, M., & Liu, S. (2009). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. Available at: [Link]
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Animal Models for Studying Hypaconine-Induced Cardiotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the various animal models available for investigating the cardiotoxic effects of hypaconine, a toxic C19-diterpenoid alkaloid found in plants of the Aconitum species. As a senior application scientist, this document is structured to offer not just protocols, but also the scientific rationale behind the selection of specific models and experimental designs, ensuring a robust and reproducible approach to your research.
Introduction: The Challenge of this compound Cardiotoxicity
This compound, a hydrolytic derivative of aconitine, is known for its potent cardiotoxicity, which can lead to severe arrhythmias and even death. The primary mechanism of its toxicity involves the activation of voltage-gated sodium channels in cardiomyocytes, leading to an influx of sodium ions, membrane depolarization, and subsequent calcium overload.[1][2] This disruption of ion homeostasis is a critical factor in the development of arrhythmias. Understanding and modeling this cardiotoxicity is crucial for developing potential antidotes and for the safety assessment of traditional medicines containing Aconitum species.
Animal models are indispensable tools for elucidating the pathophysiological mechanisms of this compound-induced cardiotoxicity and for screening potential therapeutic interventions.[3][4] The choice of an appropriate animal model depends on various factors, including the specific research question, throughput requirements, cost, and the desired level of physiological complexity.
I. Zebrafish (Danio rerio): A High-Throughput Screening Model
The zebrafish has emerged as a powerful in vivo model for high-throughput screening of drug-induced cardiotoxicity.[5][6][7] Its genetic and physiological similarities to humans, coupled with its rapid development and optical transparency, make it an ideal system for observing cardiac function in real-time.[6][7]
A. Rationale for Use
-
High-Throughput Screening: The small size and rapid external development of zebrafish embryos allow for the simultaneous testing of multiple compounds and concentrations in multi-well plates.[7]
-
Optical Transparency: The transparency of the embryos enables non-invasive, real-time imaging of the heart, allowing for the direct observation of morphological and functional changes.[5][6]
-
Conserved Cardiovascular System: The fundamental electrophysiology and cardiac cell biology of zebrafish are well-conserved with mammals, making them a relevant model for studying human cardiotoxicity.[5][7]
-
Cost-Effectiveness: Zebrafish are relatively inexpensive to maintain and breed compared to mammalian models.[6]
B. Experimental Workflow for this compound Cardiotoxicity Assessment in Zebrafish
Caption: Experimental workflow for assessing this compound-induced cardiotoxicity in zebrafish embryos.
C. Detailed Protocol
1. Animal Husbandry and Embryo Collection:
- Maintain adult zebrafish (e.g., AB strain or transgenic lines with fluorescently labeled hearts like cmlc2:GFP) under standard laboratory conditions (28.5°C, 14/10-hour light/dark cycle).
- Set up breeding tanks with spawning inserts. Collect embryos shortly after the onset of the light cycle.
- Wash the collected embryos with embryo medium (E3 medium).
2. This compound Exposure:
- At 24 hours post-fertilization (hpf), dechorionate the embryos enzymatically or manually.
- Transfer individual embryos into 96-well plates containing E3 medium.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in E3 medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all groups and does not exceed 0.1%.
- Expose the embryos to a range of this compound concentrations (e.g., 1-100 µM) for a defined period (e.g., 24-48 hours). Include a vehicle control group.
3. Phenotypic and Cardiac Function Assessment:
- At the end of the exposure period (e.g., 48 or 72 hpf), visually inspect the embryos under a stereomicroscope for general signs of toxicity, such as mortality, developmental defects, and pericardial edema.
- For cardiac function analysis, record high-speed videos of the heart of each embryo.
- From the video recordings, quantify the following parameters:
- Heart Rate: Count the number of ventricular contractions per minute.
- Arrhythmia: Observe for irregular heartbeats or atrioventricular (AV) block.
- Ejection Fraction and Stroke Volume: Can be assessed using specialized software if using transgenic lines with fluorescent hearts.
- Blood Circulation: Observe the blood flow through the dorsal aorta and posterior cardinal vein.
4. Data Analysis and Interpretation:
- Calculate the mean and standard deviation for each parameter at each concentration.
- Determine the concentration-response curve for each endpoint and calculate the EC50 (half-maximal effective concentration) values.
- Statistically compare the treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
II. Rodent Models (Rats and Mice): In-Depth Mechanistic Studies
Rodent models, particularly rats and mice, are the most commonly used mammalian models for studying cardiotoxicity due to their well-characterized physiology and the availability of a wide range of research tools.[8][9] They allow for more in-depth mechanistic studies that are not possible in zebrafish.
A. Rationale for Use
-
Physiological Relevance: Rodent cardiovascular physiology is more similar to that of humans than zebrafish, allowing for the study of more complex cardiac responses.
-
Established Protocols: There are well-established protocols for inducing and assessing cardiotoxicity in rodents.[9][10]
-
Mechanistic Insights: Rodent models are suitable for investigating the molecular and cellular mechanisms of this compound cardiotoxicity through techniques such as electrocardiography (ECG), echocardiography, histopathology, and molecular biology assays.[10]
-
Pharmacokinetic Studies: Rodents are suitable for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound.[11]
B. Experimental Workflow for this compound Cardiotoxicity Assessment in Rodents
Caption: Experimental workflow for assessing this compound-induced cardiotoxicity in rodent models.
C. Detailed Protocol
1. Animal Selection and Acclimatization:
- Use adult male or female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.[12]
- House the animals in a controlled environment with a 12/12-hour light/dark cycle and provide ad libitum access to food and water.
2. This compound Administration:
- Based on available literature for aconitine, a starting point for this compound administration in rats could be in the range of 200-400 µg/kg, administered orally or via intraperitoneal injection.[11]
- Prepare the this compound solution in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).
- Administer a single dose for acute toxicity studies or repeated doses for sub-chronic studies. Include a vehicle control group.
3. In-life Monitoring:
- Electrocardiography (ECG):
- Anesthetize the animals (e.g., with isoflurane) and place them on a heated platform.
- Attach ECG electrodes to the limbs (Lead II configuration is common).
- Record baseline ECG before this compound administration and at various time points after administration (e.g., 30, 60, 120 minutes).
- Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval, as well as the presence of arrhythmias (e.g., ventricular tachycardia, fibrillation).
- Echocardiography:
- Perform echocardiography on anesthetized animals to assess cardiac structure and function.
- Measure parameters such as left ventricular internal dimensions (LVID), ejection fraction (EF), and fractional shortening (FS).
4. Terminal Data Collection and Analysis:
- At the end of the study, euthanize the animals according to approved protocols.
- Blood Collection: Collect blood via cardiac puncture for the analysis of cardiac biomarkers such as cardiac troponin I (cTnI), cardiac troponin T (cTnT), and creatine kinase-MB (CK-MB).
- Histopathology:
- Excise the heart, wash it with cold saline, and weigh it.
- Fix a portion of the heart tissue in 10% neutral buffered formalin for histopathological examination.
- Embed the tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for myocardial damage, inflammation, and fibrosis.
- Molecular Analysis:
- Snap-freeze a portion of the heart tissue in liquid nitrogen for molecular analyses such as Western blotting or qPCR to investigate changes in the expression of proteins and genes involved in ion channel function, calcium handling, and apoptosis.
III. Large Animal Models: Bridging the Gap to Clinical Translation
While zebrafish and rodent models are invaluable for initial screening and mechanistic studies, large animal models such as dogs, pigs, and rabbits may be necessary for preclinical studies that more closely mimic human cardiovascular physiology.[8][13][14]
A. Rationale for Use
-
Closer Physiological Resemblance: The cardiac anatomy, physiology, and electrophysiology of large animals are more similar to humans than those of smaller models.[13][14]
-
Advanced Imaging and Functional Assessment: Large animal models allow for the use of clinical imaging modalities such as cardiac MRI and more detailed hemodynamic monitoring.[14]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: These models are better suited for PK/PD studies that can help in predicting human responses.
B. Considerations for Using Large Animal Models
The use of large animal models is associated with higher costs, more complex ethical considerations, and lower throughput.[8] Therefore, they are typically reserved for later-stage preclinical development when a compound has shown promise in smaller models. Protocols for inducing cardiotoxicity in large animals often involve intravenous infusions of the test compound and continuous monitoring of cardiovascular parameters.
IV. Data Summary and Comparison of Models
| Parameter | Zebrafish | Rodents (Rats/Mice) | Large Animals (Dogs/Pigs) |
| Throughput | High | Medium | Low |
| Cost | Low | Medium | High |
| Physiological Relevance | Moderate | High | Very High |
| Genetic Manipulation | Easy | Moderate | Difficult |
| In Vivo Imaging | Excellent (in embryos) | Possible (echocardiography) | Excellent (clinical modalities) |
| Primary Application | High-throughput screening, developmental toxicity | Mechanistic studies, efficacy testing | Preclinical safety and PK/PD studies |
V. Mechanistic Insights: The Role of Ion Channels
The cardiotoxicity of this compound, similar to aconitine, is primarily attributed to its effect on voltage-gated sodium channels.[1] Understanding this mechanism is key to designing relevant in vitro and in vivo studies.
Caption: Simplified signaling pathway of this compound-induced cardiotoxicity.
Conclusion
The selection of an appropriate animal model is a critical step in the investigation of this compound-induced cardiotoxicity. Zebrafish offer a powerful platform for high-throughput screening, while rodent models provide the necessary tools for in-depth mechanistic studies. Large animal models, though more resource-intensive, are invaluable for translational research. By understanding the strengths and limitations of each model and by employing robust and well-validated protocols, researchers can effectively characterize the cardiotoxic profile of this compound and explore potential therapeutic interventions.
References
- ZeClinics. (2025, September 15). Zebrafish for Cardiotoxicity Screening in Drug Development.
- Al-Thawadi, H., Ghasemi, M., & Al-Marwani, A. (2018). Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity.
- Cornet, C., Calzolari, S., & Miñana-Prieto, R. (2017). Comparison of Zebrafish Larvae and hiPSC Cardiomyocytes for Predicting Drug-Induced Cardiotoxicity in Humans. Frontiers in Pharmacology, 8, 843.
- Ganatra, S., Nohria, A., & Shah, S. (2019). Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association.
- Takahashi, K., & Ishida, J. (2017). Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy. In Cardiotoxicity (pp. 139-147). Springer, New York, NY.
- Al-Thawadi, H., Ghasemi, M., & Al-Marwani, A. (2018). Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity.
- Kolanowski, T., & Skibska, B. (2022). Pharmacological assessment of zebrafish-based cardiotoxicity models. Biomedicine & Pharmacotherapy, 148, 112695.
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- Wu, J., & Wu, M. (2007). Antagonistic effects of tetrodotoxin on aconitine-induced cardiac toxicity. Toxicon, 50(4), 487-495.
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Application Notes & Protocols: Elucidating the Mechanism of Action of Hypaconine Using Cell-Based Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Hypaconine, a Diterpene Alkaloid of Therapeutic Interest
This compound is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, which have a long history in traditional medicine. As a member of the aconitine family of compounds, it is known for its potent biological activities. While historically recognized for its toxicity, recent research has begun to uncover its potential therapeutic effects, including anti-inflammatory and neuroprotective properties[1][2]. Understanding the precise molecular mechanisms through which this compound exerts its effects is critical for harnessing its therapeutic potential and ensuring its safe development as a pharmaceutical agent.
This guide provides a structured, multi-phased approach to investigating the mechanism of action (MoA) of this compound using a suite of robust cell-based assays. The workflow is designed to move from broad, phenotypic observations to specific, target-based mechanistic insights.
A Phased Strategy for Mechanism of Action (MoA) Elucidation
A systematic investigation into a compound's MoA begins with determining its fundamental effect on cell health and then progressively narrows the focus to specific cellular pathways. This guide is structured into three logical phases.
DOT Script for MoA Investigation Workflow
Caption: A phased workflow for investigating this compound's mechanism of action.
Phase 1: Foundational Analysis - Cytotoxicity and Viability
The initial step for any compound is to determine its effect on cell viability and establish a therapeutic window. This is crucial for designing subsequent experiments, ensuring that observed effects are not merely a consequence of widespread cell death.
Scientific Rationale: MTS vs. MTT Assays
Both MTS and MTT assays are colorimetric methods used to assess cell metabolic activity, which serves as a proxy for cell viability.[3] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce a tetrazolium salt to a colored formazan product.[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay produces a water-insoluble purple formazan, requiring an additional solubilization step with a detergent (like DMSO or SDS) before the absorbance can be read.[5]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): This is a second-generation assay where the formazan product is water-soluble.[6] This "one-step" nature eliminates a liquid handling step, saving time and reducing potential errors like cell loss.[6] For this reason, the MTS assay is often preferred for its efficiency and higher sensitivity.[6]
Protocol 1: Cell Viability Assessment using MTS Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cell line (e.g., HCN-2 neuronal cells, H9c2 cardiomyocytes).[2][7]
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to yield a strong signal without reaching saturation.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of "medium only" (blank) wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
| Parameter | Description | Example Value |
| Cell Line | Human Cortical Neuron (HCN-2) | N/A |
| Seeding Density | 1 x 10^4 cells/well | N/A |
| Treatment Duration | 48 hours | N/A |
| IC50 | Concentration for 50% viability inhibition | 25 µM |
Phase 2: Investigating Key Cellular Processes
Based on existing literature, this compound and related aconitum alkaloids are known to induce apoptosis, modulate inflammation, and interact with ion channels.[1][7][8] The following assays are designed to screen for these specific phenotypic effects.
A. Apoptosis Induction
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymes called caspases. Key hallmarks include the externalization of phosphatidylserine (PS), activation of executioner caspases (like caspase-3/7), and DNA fragmentation.[9][10]
DOT Script for Apoptosis Signaling Pathways
Caption: Intrinsic and extrinsic pathways of apoptosis.[11]
Protocol 2: Caspase-3/7 Activity Assay
Scientific Rationale: The activation of effector caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade.[12] Luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive method to quantify this activity. The assay reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, a substrate for luciferase is released, generating a light signal proportional to caspase activity.[9]
Objective: To quantify the activation of caspase-3 and -7 in response to this compound treatment.
Materials:
-
Cells seeded in a 96-well white-walled, clear-bottom plate
-
This compound dilutions
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed and Treat: Seed cells and treat with a serial dilution of this compound (based on IC50 data from Protocol 1) for a predetermined time (e.g., 6, 12, 24 hours). Include positive (e.g., staurosporine) and vehicle controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the relative light unit (RLU) readings to the vehicle control to determine the fold-change in caspase activity.
| Treatment | Concentration | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 0.1% | 1.0 |
| This compound | 10 µM | 2.5 |
| This compound | 25 µM | 6.8 |
| This compound | 50 µM | 11.2 |
| Staurosporine (Positive Control) | 1 µM | 15.0 |
B. Inflammatory Pathway Modulation
Chronic inflammation is linked to numerous diseases, and many plant-derived compounds exert their effects by modulating inflammatory pathways.[13] A central hub in inflammation is the Nuclear Factor-kappaB (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines.[14]
DOT Script for NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway.[15]
Protocol 3: NF-κB Reporter Assay
Scientific Rationale: Reporter gene assays are a powerful tool for monitoring the activity of a specific transcription factor.[16] This assay utilizes a cell line stably or transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of NF-κB response elements. When NF-κB translocates to the nucleus and binds these elements, it drives the expression of the reporter gene, producing a quantifiable signal.[16]
Objective: To determine if this compound inhibits NF-κB activation induced by an inflammatory stimulus (e.g., Lipopolysaccharide [LPS] or Tumor Necrosis Factor-alpha [TNF-α]).
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
LPS or TNF-α
-
This compound dilutions
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid according to the manufacturer's protocol. Plate the transfected cells in a 96-well white-walled plate and allow them to recover for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add an optimized concentration of LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) to the wells to induce NF-κB activation. Include unstimulated and vehicle-only controls.
-
Incubation: Incubate for 6-8 hours.
-
Cell Lysis and Reading:
-
Wash cells with PBS.
-
Add 1X Passive Lysis Buffer and incubate for 15 minutes with gentle rocking.
-
Measure firefly luciferase activity according to the assay kit protocol.
-
Add Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence.
-
Normalize this ratio to the stimulated vehicle control to determine the % inhibition of NF-κB activity.
-
C. Ion Channel Modulation
Aconitum alkaloids are well-known for their effects on voltage-gated ion channels, particularly sodium (Na+), potassium (K+), and calcium (Ca2+) channels.[7][17] Dysregulation of ion channels is implicated in various pathologies, making them key drug targets.[18]
Protocol 4: High-Throughput Fluorescent Ion Channel Screening
Scientific Rationale: Before proceeding to the gold-standard but low-throughput patch-clamp technique, high-throughput screening using ion-sensitive fluorescent dyes can identify which ion channels are affected by this compound. For example, fluorescent calcium indicators (e.g., Fura-2, Fluo-4) can measure changes in intracellular Ca2+, while membrane potential-sensitive dyes can report on the activity of Na+ and K+ channels that alter the cell's electrical potential.[19]
Objective: To screen for this compound's activity on major classes of ion channels (Ca2+, K+).
Materials:
-
Cells expressing the ion channel of interest (e.g., CHO or HEK cells stably expressing hERG K+ channels or a specific Ca2+ channel)
-
Fluorescent indicator dye (e.g., Fluo-4 AM for calcium, or a membrane potential dye kit)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Known channel activator and inhibitor (positive controls)
-
Fluorescence microplate reader with an injection system (e.g., FLIPR®, FlexStation®)
Procedure (Example for a K+ channel):
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load cells with the appropriate membrane potential-sensitive dye according to the manufacturer's protocol (typically 1-hour incubation at 37°C).
-
Compound Addition: Place the plate in the fluorescence reader. The instrument will take a baseline fluorescence reading.
-
The instrument's injection system will add the this compound dilutions to the wells.
-
Channel Activation: After a short incubation with this compound, the instrument will inject a high-potassium solution to depolarize the cell membrane and activate the K+ channels.
-
Data Acquisition: The fluorescence is monitored in real-time throughout the process. An inhibitor of K+ channels (like this compound, if active) would prevent the repolarization of the membrane, leading to a sustained change in fluorescence compared to the vehicle control.
-
Data Analysis: Analyze the fluorescence kinetic curves. Calculate parameters such as peak fluorescence or area under the curve to determine the concentration-response relationship for this compound's inhibitory effect.
Phase 3: Target Validation and Mechanistic Deep Dive
Data from Phase 2 provides strong hypotheses about this compound's MoA. Phase 3 uses more targeted, lower-throughput techniques to validate these hypotheses and pinpoint specific molecular interactions.
Protocol 5: Patch-Clamp Electrophysiology
Scientific Rationale: Patch-clamp is the gold-standard technique for studying ion channels.[20] It allows for the direct measurement of ionic currents flowing through a single channel or across the entire cell membrane with high fidelity.[21] This technique can definitively characterize the effect of a compound as a channel blocker, activator, or modulator of its gating properties (opening, closing, inactivation).
Objective: To validate and characterize the effect of this compound on a specific ion channel identified in the screening phase.
Materials:
-
Cells expressing the target ion channel
-
Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Data acquisition and analysis software (e.g., pCLAMP)
Procedure (Whole-Cell Configuration):
-
Preparation: Place cultured cells in the recording chamber on the microscope stage, bathed in extracellular solution.
-
Pipette Positioning: Under microscopic guidance, carefully guide a glass micropipette filled with intracellular solution to the surface of a single cell.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.
-
Voltage Clamp: In voltage-clamp mode, hold the cell membrane at a specific potential (e.g., -80 mV). Apply a series of voltage steps (a "voltage protocol") to elicit ionic currents through the target channels.
-
Compound Application: After recording stable baseline currents, perfuse the bath with a solution containing this compound.
-
Recording: Record the currents again in the presence of this compound. Observe changes in current amplitude, activation, or inactivation kinetics.
-
Data Analysis: Analyze the current traces to quantify the effect of this compound. For a channel blocker, this would involve plotting the fractional block against drug concentration to determine the IC50.
DOT Script for Patch-Clamp Workflow
Caption: Key steps in a whole-cell patch-clamp experiment.[22]
Integrated Data Analysis and Conclusion
The successful execution of this multi-phased approach will yield a comprehensive dataset. The IC50 from the MTS assay provides the dose-response context. The apoptosis and NF-κB assays will reveal effects on key cell fate and inflammatory pathways, which can be further validated by Western blotting for specific proteins (e.g., cleaved Caspase-3, phospho-p65 NF-κB). Finally, the electrophysiology data will provide definitive, high-resolution evidence of any ion channel modulation. By integrating these results, researchers can construct a robust, evidence-based model of this compound's mechanism of action, paving the way for further preclinical and clinical development.
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Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. [Link]
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PubMed. Mechanism of action of a diterpene alkaloid hypaconitine on cytotoxicity and inhibitory effect of BAPTA-AM in HCN-2 neuronal cells. (2021-02-20). [Link]
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Axon Instruments. patch-clamp-protocol-final.pdf. [Link]
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Academic Journals. This compound protects H9c2 cells from oxidative stress- induced apoptosis. (2012-02-09). [Link]
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PMC - NIH. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. [Link]
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Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]
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The University of Texas at Dallas. Patch clamp techniques for single channel and whole-cell recording. [Link]
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RayBiotech. NF-kappaB Signaling Pathway. [Link]
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BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]
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NCBI. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012-10-01). [Link]
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MDPI. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. [Link]
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CureFFI.org. A mechanism of action hypothesis. (2016-05-08). [Link]
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ResearchGate. Aconitine induces cell apoptosis via mitochondria and death receptor signaling pathways in hippocampus cell line. (2025-08-06). [Link]
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PubMed. [Anti-inflammatory effect of aconitines]. [Link]
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PubMed. Genetic determinants that influence hypoxia-induced apoptosis. [Link]
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MDPI. Antithrombotic and Anti-Inflammatory Health Promoting Pharmacological Properties of Chalcones and Their Derivatives Against Atherosclerosis and CVD. [Link]
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PubMed. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. [Link]
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PubMed. Shikonin exerts anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury by inhibiting the nuclear factor-kappaB signaling pathway. [Link]
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YouTube. High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR. (2018-08-13). [Link]
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What are the established protocols for electrophysiological studies of Hypaconine on ion channels?
Introduction: The Electrophysiological Enigma of Hypaconine
This compound is a member of the aconitane alkaloids, a family of norditerpenoid compounds found in plants of the Aconitum genus.[1] These alkaloids are infamous for their potent cardiotoxicity and neurotoxicity, which stems from their interaction with voltage-gated ion channels, the fundamental proteins that govern cellular excitability.[1][2] While highly toxic, the unique modulatory action of these compounds on ion channels makes them valuable pharmacological tools and subjects of toxicological investigation. Understanding their precise mechanism of action is critical for developing antidotes for poisoning and for exploring the therapeutic potential of less toxic derivatives.[1]
The primary molecular target for aconitane alkaloids like this compound is the voltage-gated sodium channel (VGSC), where they act as potent activators.[1][3] By binding to a specific site on the channel, they cause persistent activation, leading to a sustained influx of sodium ions (Na+) that dramatically alters the cell's membrane potential and excitability.[1][4] However, effects on other channels, such as potassium (K+) and calcium (Ca2+) channels, may also contribute to their overall physiological impact.[2][3]
This guide provides a detailed framework for investigating the effects of this compound on ion channels using the gold-standard technique of patch-clamp electrophysiology .[1][5] We will delve into the causality behind experimental choices, provide self-validating protocols, and present the information with clarity for researchers, scientists, and drug development professionals.
Core Principles: Whole-Cell Patch-Clamp Electrophysiology
To directly measure the activity of ion channels, the whole-cell patch-clamp technique is unparalleled.[5][6] This method allows an investigator to control the membrane voltage of a single cell and record the minute ionic currents flowing through the channels embedded in its membrane.[7] The core of the technique involves forming a high-resistance (>1 GΩ) "giga-seal" between a fire-polished glass micropipette and the cell membrane.[1] Subsequent rupture of the membrane patch under the pipette tip provides low-resistance electrical access to the cell's interior, allowing the entire cell membrane's electrical activity to be measured.[1][7]
This configuration is ideal for studying the effects of compounds like this compound because it allows for:
-
Voltage Control: The cell's membrane potential can be precisely controlled ("clamped"), enabling the study of voltage-dependent channel properties.[5]
-
Solution Exchange: The intracellular and extracellular environments can be artificially controlled, allowing for the isolation of specific ionic currents.[8][9]
-
Pharmacological Application: The compound of interest can be rapidly introduced and washed out via perfusion of the extracellular solution.[1]
Experimental Setup & Reagents
Recommended Cell Lines
The choice of cell model is critical. While primary cells like cardiomyocytes or neurons offer high physiological relevance, stable cell lines heterologously expressing a specific ion channel subtype provide a controlled and reproducible system.[1][10]
| Cell Line Type | Description | Recommended For |
| HEK-293 | Human Embryonic Kidney cells. Low endogenous channel expression, easy to transfect and culture. Ideal for expressing specific human ion channel subtypes (e.g., hNaV1.5, hERG).[1][11][12] | Primary screening, mechanism of action studies, safety pharmacology. |
| CHO | Chinese Hamster Ovary cells. Similar advantages to HEK-293, widely used in pharmacology and toxicology for stable expression systems.[1][12] | High-throughput screening, stable assay development. |
| Primary Neurons/Cardiomyocytes | Cells isolated directly from tissue (e.g., rat hippocampus, neonatal rat ventricles).[1] Offer the most physiologically relevant context but with higher variability. | In-depth physiological studies, validation of findings from cell lines. |
| F-11 Cells | A hybrid immortalized cell line derived from dorsal root ganglion (DRG).[13] Can be differentiated to express a variety of neuronal ion channels. | Studies related to neurotoxicity and analgesia. |
Composition of Electrophysiological Solutions
The ionic composition of the intracellular (pipette) and extracellular (bath) solutions is designed to isolate the specific ion channel of interest. The osmolarity of the intracellular solution should be 10-20 mOsm lower than the extracellular solution to promote a stable seal.[8] The pH of both solutions should be buffered to physiological levels (~7.2-7.4).[8][14]
Table 1: Solutions for Isolating Voltage-Gated Sodium Currents (INa)
| Solution | Component | Concentration (mM) | Purpose |
|---|---|---|---|
| Extracellular | NaCl | 140 | Primary charge carrier for INa.[15] |
| KCl | 5 | Maintains physiological K+ gradient.[15] | |
| CaCl2 | 2 | Important for cell health and membrane stability.[15] | |
| MgCl2 | 1 | Blocks some channel types and is a cofactor.[15] | |
| HEPES | 10 | pH buffer.[15] | |
| Glucose | 10 | Energy source for the cell.[14] | |
| CdCl2 / NiCl2 | 0.1 - 0.5 | To block voltage-gated calcium channels.[16] | |
| TEA-Cl | 20 | To block voltage-gated potassium channels.[17] | |
| Intracellular | CsF or CsCl | 140 | Cesium (Cs+) blocks most potassium channels from the inside.[8][17][18] |
| NaCl | 10 | Sets the Na+ equilibrium potential. | |
| EGTA | 10 | Chelates (binds) free Ca2+ to prevent Ca2+-dependent processes.[8] | |
| HEPES | 10 | pH buffer.[8] | |
| Mg-ATP | 4 | Provides energy to the cell.[19] |
| | Na-GTP | 0.3 | Provides energy to the cell.[19] |
Table 2: Solutions for Isolating Voltage-Gated Potassium Currents (IK)
| Solution | Component | Concentration (mM) | Purpose |
|---|---|---|---|
| Extracellular | Choline-Cl | 140 | Replaces NaCl to eliminate INa. |
| KCl | 5.4 | Primary charge carrier for IK.[17] | |
| CaCl2 | 1.3 | Maintains physiological Ca2+ levels.[17] | |
| MgCl2 | 1 | Cofactor and channel blocker.[17] | |
| HEPES | 25 | pH buffer.[17] | |
| Glucose | 20 | Energy source for the cell.[17] | |
| Tetrodotoxin (TTX) | 0.001 | A potent and specific blocker of most NaV channels. | |
| CdCl2 | 0.2 | Blocks CaV channels.[16] | |
| Intracellular | K-Gluconate | 126 | K+ is the charge carrier; Gluconate is a large anion that is less permeant.[8][14] |
| KCl | 4 | Sets the Cl- equilibrium potential. | |
| EGTA | 11 | Chelates intracellular Ca2+.[17] | |
| HEPES | 10 | pH buffer.[17] |
| | Mg-ATP | 4 | Provides energy to the cell.[17] |
Protocol 1: Characterizing this compound's Effect on Voltage-Gated Sodium Channels (NaV)
Causality: Since aconitane alkaloids are known to primarily target NaV channels by binding to the open state and slowing inactivation, this protocol is designed to comprehensively assess these parameters.[1] We will measure changes in current amplitude, the voltage-dependence of channel activation and steady-state inactivation.
Step-by-Step Methodology
-
Cell Preparation: Culture HEK-293 cells stably expressing the desired NaV subtype (e.g., NaV1.5 for cardiac studies, NaV1.7 for neuronal studies) on glass coverslips. Use cells at 60-80% confluency.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. The target resistance should be 3-5 MΩ when filled with the intracellular solution for INa (Table 1).[5][17]
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution for INa (Table 1).[1]
-
Under microscopic guidance, approach a healthy-looking cell with the micropipette while applying slight positive pressure.[5]
-
Upon touching the cell, release the positive pressure and apply gentle suction to form a Giga-seal (>1 GΩ).[1]
-
Apply a brief, stronger pulse of suction to rupture the cell membrane, achieving the whole-cell configuration.[1][7]
-
-
Initial Recordings (Baseline):
-
Clamp the cell at a holding potential of -100 mV to ensure most NaV channels are in a closed, ready-to-activate state.[1]
-
Activation Protocol: Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 5 or 10 mV increments for 50 ms each). Record the resulting family of inward currents.[1]
-
Inactivation Protocol: Apply a 500 ms pre-pulse to various potentials (e.g., -120 mV to 0 mV) followed by a constant test pulse (e.g., to -10 mV) to measure the fraction of channels that are not inactivated.
-
-
Drug Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Perfuse the recording chamber with the this compound-containing solution for 3-5 minutes to allow for equilibration.[1]
-
-
Post-Drug Recording:
-
Washout: Perfuse the chamber with the control extracellular solution to see if the effects of this compound are reversible.
Data Analysis
-
Current-Voltage (I-V) Relationship: Plot the peak inward current amplitude against the corresponding test potential before and after this compound application.[4]
-
Conductance-Voltage (G-V) Curve (Activation): Convert the peak current (I) to conductance (G) using the formula G = I / (Vm - Erev), where Vm is the membrane potential and Erev is the reversal potential for Na+. Plot G against Vm and fit with a Boltzmann function to determine the half-activation voltage (V1/2).[20] A shift in V1/2 indicates a change in the voltage sensitivity of activation.
-
Steady-State Inactivation Curve: Plot the normalized peak current during the test pulse against the pre-pulse potential. Fit with a Boltzmann function to determine the half-inactivation voltage (V1/2). Aconitane alkaloids typically cause a hyperpolarizing shift in the inactivation curve.[4]
-
Kinetics: Measure the time constants of current decay (inactivation) before and after drug application. This compound is expected to significantly slow the rate of inactivation.[1]
Visualization of Experimental Workflow
Caption: Workflow for patch-clamp analysis of this compound on NaV channels.
Protocol 2: Screening for Effects on KV and CaV Channels
Causality: To ensure a comprehensive toxicological and pharmacological profile, it is essential to screen for off-target effects. This protocol provides a framework for assessing this compound's impact on major classes of voltage-gated potassium (KV) and calcium (CaV) channels, which are critical for cardiac and neuronal repolarization and signaling.[20][21][22]
Step-by-Step Methodology
-
Isolating Potassium Currents (IK):
-
Use a cell line expressing a relevant K+ channel (e.g., hERG for cardiotoxicity).[11]
-
Use the appropriate extracellular and intracellular solutions for isolating IK (Table 2), which involves removing Na+ and blocking NaV and CaV channels.[9]
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage protocol appropriate for the specific K+ channel. For hERG, a typical protocol involves a depolarizing step (e.g., to +20 mV) to open the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the characteristic tail current.
-
Apply this compound and repeat the protocol to assess for any inhibition or activation of the current.
-
-
Isolating Calcium Currents (ICa):
-
Use a cell line expressing a relevant Ca2+ channel (e.g., CaV1.2).
-
Use an extracellular solution containing Ba2+ or Ca2+ as the charge carrier, with blockers for NaV and KV channels (e.g., TTX, TEA). Barium is often used as it carries current through CaV channels but does not induce Ca2+-dependent inactivation, simplifying analysis.
-
Use an intracellular solution with Cesium (to block K+ channels) and a high concentration of a Ca2+ buffer like BAPTA.[14]
-
Clamp the cell at a holding potential of -80 mV (or -40 mV to inactivate T-type CaV channels and isolate L-type).
-
Apply depolarizing steps (e.g., from -50 mV to +50 mV) to elicit inward calcium currents.[16]
-
Apply this compound and repeat the protocol to assess for any modulatory effects.
-
Data Interpretation and Trustworthiness
A protocol is only as good as the quality of the data it produces. To ensure trustworthiness, every experiment must be a self-validating system.
-
Controls: Always run vehicle controls (extracellular solution with the solvent, e.g., DMSO) to ensure the solvent itself has no effect.[1]
-
Concentration-Response: Test multiple concentrations of this compound to generate a concentration-response curve and determine the IC50 (for inhibition) or EC50 (for activation).
-
Positive Controls: Use known blockers or activators for the specific ion channel being studied to confirm the assay is working correctly (e.g., TTX for NaV channels, Flecainide for KV4.3, Nifedipine for L-type CaV channels).[16][20]
-
Seal and Series Resistance: Monitor the seal resistance and series resistance throughout the experiment. If the series resistance is too high (>25 MΩ) or changes significantly, the voltage clamp quality is compromised, and the data should be discarded.[14]
Visualization of this compound's Primary Mechanism
Caption: this compound's primary mechanism of action on voltage-gated sodium channels.
References
- The Aconitane Enigma: A Technical Guide to its Interaction with Voltage-Gated Sodium Channels. Benchchem.
-
Extracellular solutions used during electrophysiology experiments. ResearchGate. Available from: [Link]
-
Four Ways to Fit an Ion Channel Model. PMC - NIH. Available from: [Link]
-
Emerging methods to model cardiac ion channel and myocyte electrophysiology. PMC. Available from: [Link]
-
Ion Channel Cell Lines. ION Biosciences. Available from: [Link]
-
Electrophysiology: What goes on the inside?. Scientifica. Available from: [Link]
-
Analysis of Electrophysiological Data. CNR. Available from: [Link]
-
Gutser, U. T., et al. (1999). Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(5), 418-425. Available from: [Link]
-
Ion Channel Analysis with Deep Learning. The University of Liverpool Repository. Available from: [Link]
-
Amer, M., & Stark, G. (1995). Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels. Brain Research, 683(2), 223-230. Available from: [Link]
-
Whole Cell Patch Clamp Protocol. protocols.io. Available from: [Link]
-
Cell Lines for Ion-Channel Screening. Biocompare. Available from: [Link]
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Electrophysiology. protocols.io. Available from: [Link]
-
Extracellular and intracellular components of the impedance of neural tissue. PMC. Available from: [Link]
-
Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential. PMC - NIH. Available from: [Link]
-
Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. PMC. Available from: [Link]
-
Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system. Sophion. Available from: [Link]
- Application Notes and Protocols for Assessing the Cardiotonic Effects of Aconitane Alkaloids. Benchchem.
-
Patch Clamp Internal Solutions. SWHarden.com. Available from: [Link]
-
Electrophysiology at atomic resolution: scientists simulate ion channel currents with unprecedented. Queen Mary University of London. Available from: [Link]
-
Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. PMC - NIH. Available from: [Link]
-
Electrophysiological Approaches for the Study of Ion Channel Function. PMC - NIH. Available from: [Link]
-
The voltage-clamp experiment A and B, voltage-clamp protocol used to... ResearchGate. Available from: [Link]
-
Explore Sophion's high quality cell lines for maximum performance. Sophion. Available from: [Link]
-
Freedman, S. B., & Miller, R. J. (1984). Calcium channel activation: a different type of drug action. Proceedings of the National Academy of Sciences, 81(17), 5580-5583. Available from: [Link]
-
Transcriptional profiling of neuronal ion channels in dorsal root ganglion–derived immortal cell line (F-11) under different culture conditions. PubMed Central. Available from: [Link]
-
Mechanisms and physiological implications of cooperative gating of clustered ion channels. American Physiological Society. Available from: [Link]
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- 4. Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Hypaconine LC-MS/MS Analysis
Welcome to the technical support center for addressing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Hypaconine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating the challenges posed by matrix effects. Our goal is to ensure the accuracy, reproducibility, and sensitivity of your bioanalytical methods.[1][2]
Understanding the Core Problem: What are Matrix Effects?
In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for our purposes is this compound.[2] These components can include salts, proteins, lipids, and metabolites.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][2]
Frequently Asked Questions (FAQs): The Basics
Q1: Why is my this compound signal intensity inconsistent across different plasma samples, even at the same spiked concentration?
This is a classic sign of variable matrix effects. Different biological samples have inherent variability in their composition. Factors like diet, health status, and genetics can alter the levels of endogenous components like phospholipids and proteins.[4] When these components co-elute with this compound, they can cause differing degrees of ion suppression from one sample to the next, leading to poor reproducibility.
Q2: I'm observing a significant drop in this compound signal when I switch from analyzing standards in a pure solvent to analyzing them in an extracted plasma matrix. What's happening?
This indicates the presence of a significant matrix effect, most likely ion suppression.[2][4] The components of the plasma matrix that were not completely removed during your sample preparation are co-eluting with this compound and competing for ionization in the MS source.[2] This competition reduces the efficiency of this compound ionization, resulting in a lower signal compared to the "clean" solvent standard.
Q3: Can matrix effects change during a long analytical run?
Yes, this is a critical point often overlooked. The build-up of matrix components, particularly phospholipids, on the analytical column can lead to their erratic elution over time. This can cause a gradual drift in the this compound signal or sudden changes in response, impacting the accuracy of your quality control (QC) samples and unknown samples analyzed later in the run.
Troubleshooting Guide: Identifying and Quantifying Matrix Effects
Accurately identifying and quantifying matrix effects is the first step toward mitigating them. Here are detailed protocols for essential experiments.
Experiment 1: Qualitative Assessment using Post-Column Infusion
This technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[1][3][5]
Protocol: Post-Column Infusion Setup
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).
-
Set up a syringe pump to deliver a constant, low flow rate of the this compound solution.
-
Use a T-connector to introduce the this compound solution into the mobile phase flow path between the analytical column and the mass spectrometer.
-
Begin the infusion and allow the this compound signal to stabilize, establishing a steady baseline.
-
Inject a blank, extracted matrix sample (e.g., plasma extract without this compound).
-
Monitor the this compound signal. Any deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[3]
Experiment 2: Quantitative Assessment using the Post-Extraction Spike Method
This is the "gold standard" for quantifying the extent of matrix effects and is a requirement for regulatory submissions.[3]
Protocol: Calculating Matrix Factor
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) into the mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After extraction, spike the extracts with this compound and its IS at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound and its IS into the blank matrix before extraction.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)[3]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
The goal is for the IS-Normalized MF to be close to 1, with a coefficient of variation (%CV) of ≤15% across the different matrix lots, as per FDA guidance.[6]
-
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Factor (MF) | Peak Area (Set B) / Peak Area (Set A) | 1 | Quantifies ion suppression/enhancement |
| Recovery | Peak Area (Set C) / Peak Area (Set B) | High & Consistent | Measures extraction efficiency |
| Overall Process Efficiency | Peak Area (Set C) / Peak Area (Set A) | High & Consistent | Combined effect of recovery and matrix |
Strategies for Mitigating Matrix Effects in this compound Analysis
Once identified, matrix effects can be addressed through a combination of strategies targeting sample preparation, chromatography, and the use of appropriate internal standards.
Advanced Sample Preparation Techniques
The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound.[2][4]
-
Protein Precipitation (PPT):
-
Mechanism: A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.
-
Pros: High throughput.
-
Cons: Often results in "dirty" extracts containing significant amounts of phospholipids and other interferences, which are a major cause of ion suppression.[4] This method is generally not recommended for complex matrices without further cleanup.
-
-
Liquid-Liquid Extraction (LLE):
-
Mechanism: Partitions this compound from the aqueous biological sample into an immiscible organic solvent based on its physicochemical properties. Adjusting the pH of the aqueous phase can enhance the extraction of basic compounds like this compound.[4]
-
Pros: Can provide cleaner extracts than PPT.
-
Cons: Can be labor-intensive and may not effectively remove all interferences. A double LLE, using a non-polar solvent first to remove lipids followed by a more polar solvent to extract the analyte, can improve cleanup.[4]
-
-
Solid-Phase Extraction (SPE):
-
Mechanism: A highly selective method where this compound is retained on a solid sorbent while interferences are washed away. Elution is then performed with a solvent that disrupts the analyte-sorbent interaction.
-
Pros: Provides the cleanest extracts, significantly reducing matrix effects.[2] Polymeric mixed-mode cation exchange cartridges are often effective for basic compounds like this compound.[4]
-
Cons: Can be more time-consuming and costly to develop.
-
The Critical Role of Internal Standards (IS)
The use of an appropriate internal standard is the most recognized technique to correct for matrix effects that cannot be eliminated through sample preparation.[1][2]
Q4: What is the best type of internal standard for this compound analysis?
A stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3) is the gold standard.[1][2][7] A SIL-IS is chemically identical to this compound and will therefore have the same chromatographic retention time, extraction recovery, and ionization response.[7] It co-elutes with this compound and experiences the same degree of ion suppression or enhancement.[2] By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.[2]
Q5: I can't find a stable isotope-labeled internal standard for this compound. What are my options?
If a SIL-IS is unavailable or cost-prohibitive, a structural analog can be used.[7][8] However, it is crucial that the analog has very similar physicochemical properties and chromatographic behavior to this compound. A major drawback is that a structural analog may not perfectly mimic the ionization behavior of this compound, and therefore may not fully compensate for matrix effects.[7] Thorough validation is required to demonstrate that the chosen analog provides acceptable accuracy and precision.
Chromatographic and Mass Spectrometric Optimization
-
Chromatographic Separation: Optimize your LC method to achieve chromatographic separation between this compound and the regions of major ion suppression identified by your post-column infusion experiment.[1][9] This can involve adjusting the mobile phase gradient, using a different column chemistry, or employing smaller particle size columns (UHPLC) for better peak resolution.[9]
-
Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[1][10]
-
Ion Source Optimization: Ensure that MS ion source parameters (e.g., temperature, gas flows) are optimized for this compound to maximize its ionization efficiency, which can help to partially overcome competitive suppression effects.
Regulatory Expectations
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have clear guidance on the evaluation of matrix effects for bioanalytical method validation.[11][12] It is mandatory to evaluate matrix effects using at least six different lots of the biological matrix to ensure the method is robust and reliable across a diverse population.[6] The accuracy and precision of QC samples prepared in these different lots must be within ±15%.[6]
By systematically investigating and addressing matrix effects using the strategies outlined in this guide, you can develop robust, reliable, and regulatory-compliant LC-MS/MS methods for the quantification of this compound.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon. [Link]
-
2: Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Labcompare. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health (NIH). [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Restek. [Link]
-
How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? ResearchGate. [Link]
-
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate. [Link]
-
isotope-labeled internal standards: Topics by Science.gov. Science.gov. [Link]
-
Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. [Link]
-
Dr. Ehrenstorfer - Introduction to stable isotope internal standards. YouTube. [Link]
-
Selected physical and chemical properties of commercial Hypericum perforatum extracts relevant for formulated product quality and performance. ResearchGate. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]
-
Physicochemical Properties of Gelatin Extracted from Buffalo Hide Pretreated with Different Acids. National Institutes of Health (NIH). [Link]
-
Physicochemical Properties of Gelatin Extracted from Buffalo Hide Pretreated with Different Acids. ResearchGate. [Link]
-
Impact of different extraction conditions on yield, physicochemical and functional characteristics of gelatin from Labeo rohita swim bladder. PubMed Central. [Link]
-
Physicochemical Properties of Gelatin Extracted from Buffalo Hide Pretreated with Different Acids. PubMed. [Link]
Sources
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- 11. resolvemass.ca [resolvemass.ca]
- 12. fda.gov [fda.gov]
Technical Support Center: A Guide to Reducing Variability in Hypaconine Bioassays
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding Hypaconine bioassays:
Q1: My replicate measurements for this compound's effect on cell viability show high a coefficient of variation (%CV). What is the most likely cause?
A high %CV in replicate measurements often points to inconsistencies in cell handling and plating. Uneven cell distribution in multi-well plates is a primary contributor to variability.[1] When cells are not evenly seeded, they experience different growth conditions and access to nutrients and the test compound, leading to varied responses.[2] Another common cause is variability in cell health and passage number. Cells that are passaged too many times can undergo phenotypic drift, altering their response to stimuli.[3][4]
Q2: I'm observing a significant "edge effect" in my 96-well plate assay. How can I minimize this?
The "edge effect," where wells on the perimeter of the plate behave differently from the interior wells, is a well-documented phenomenon. This is often due to increased evaporation from the outer wells, which concentrates media components and the test compound.[1] To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells to create a humidity barrier.[1] For longer incubation periods, using a hydration chamber can further minimize evaporation.[2]
Q3: My dose-response curve for this compound is inconsistent between experiments. What should I investigate first?
Inconsistent dose-response curves can stem from several factors. A primary suspect is the stability of your this compound stock solution. Ensure it is stored correctly and that you are using fresh dilutions for each experiment. Additionally, variations in cell density at the time of treatment can significantly impact the effective concentration of the compound per cell, leading to shifts in the dose-response curve.[3] Always perform a cell count and viability assessment before seeding your plates.
Q4: When using LC-MS to quantify this compound in a biological matrix, I'm getting poor reproducibility. What could be the issue?
Poor reproducibility in LC-MS analysis of alkaloids like this compound is often due to matrix effects.[5][6] Co-eluting endogenous compounds from the biological sample can suppress or enhance the ionization of this compound, leading to inaccurate and variable quantification.[7][8] Optimizing your sample preparation to effectively remove these interfering substances is crucial. This may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9][10]
Q5: What are the critical quality control (QC) parameters I should monitor for my this compound bioassay?
For any bioassay, it's essential to monitor key QC parameters to ensure data quality. The Z'-factor is a widely used metric to assess the quality of a high-throughput screening (HTS) assay, with a value greater than 0.5 indicating a robust assay.[11] You should also monitor the signal-to-background ratio and the coefficient of variation (%CV) for your positive and negative controls.[12] Regularly plotting Levey-Jennings charts for your control data can help you track assay performance over time and identify any systematic shifts.
Troubleshooting Guide: A Systematic Approach to Reducing Variability
Variability in bioassays can be introduced at any stage of the experimental workflow. This guide breaks down the process into pre-analytical, analytical, and post-analytical phases to help you systematically identify and address potential sources of error.[13]
Part 1: Pre-Analytical Variability
The pre-analytical phase encompasses all steps from sample collection and preparation to the point of analysis. Errors in this stage are a major source of variability and can be difficult to detect later on.[14][15][16]
Issue 1.1: Inconsistent Sample Quality and Handling
-
The "Why": The biological activity of this compound can be influenced by the physiological state of the source material (e.g., plant material, biological fluid). Factors like collection time, storage conditions, and freeze-thaw cycles can alter the concentration and integrity of the analyte and introduce interfering substances.[14][17]
-
Troubleshooting Steps:
-
Standardize Collection Protocols: Establish and strictly follow a standard operating procedure (SOP) for sample collection, including time of day, patient/animal fasting state, and collection technique.[14]
-
Optimize Storage Conditions: Store samples at the appropriate temperature to minimize degradation of this compound. For biological fluids, snap-freezing in liquid nitrogen followed by storage at -80°C is often recommended. Avoid repeated freeze-thaw cycles.
-
Document Everything: Maintain a detailed record of sample history, including collection details, storage duration, and any deviations from the SOP.
-
Issue 1.2: Variability in Phytochemical Extraction
-
The "Why": The efficiency of extracting this compound from plant material can vary significantly depending on the solvent used, extraction time, and temperature.[18] Incomplete or inconsistent extraction will lead to variable starting concentrations for your bioassay.
-
Troubleshooting Steps:
-
Optimize Extraction Method: Systematically evaluate different solvents and extraction techniques (e.g., maceration, sonication, Soxhlet extraction) to find the most efficient and reproducible method for your specific plant material.[18]
-
Control Extraction Parameters: Precisely control the extraction time, temperature, and solvent-to-solid ratio for every sample.[18]
-
Assess Extraction Efficiency: Use a reference standard to spike a sample matrix and calculate the recovery to determine the efficiency of your extraction method.[10]
-
Part 2: Analytical Variability
The analytical phase is where the actual measurement of this compound's biological effect or concentration occurs. Meticulous attention to detail is critical to minimize variability at this stage.
Issue 2.1: Inconsistent Cell Culture Conditions
-
The "Why": Cell-based assays are inherently complex biological systems. Variations in cell culture conditions can lead to phenotypic changes that alter cellular responses to this compound.[3][19]
-
Troubleshooting Steps:
-
Use a Consistent Cell Source: Obtain cells from a reputable cell bank like ATCC to ensure cell line authentication.[3]
-
Standardize Cell Culture Practices:
-
Limit Passage Number: Establish a maximum passage number for your cells to avoid phenotypic drift.[3]
-
Maintain Consistent Cell Density: Seed cells at the same density for every experiment.[3]
-
Use Consistent Media and Supplements: Use the same batch of media, serum, and other supplements whenever possible. If you must change batches, perform a bridging study to ensure consistent cell growth and response.
-
-
Employ "Thaw-and-Use" Approach: For large-scale screening, consider creating a large, quality-controlled frozen stock of cells. Thawing a fresh vial for each experiment can reduce variability associated with continuous culturing.[3][4]
-
Issue 2.2: Pipetting and Dispensing Errors
-
The "Why": Inaccurate or imprecise pipetting of cells, reagents, or this compound solutions is a significant source of random and systematic error, particularly in multi-well plate formats.[20]
-
Troubleshooting Steps:
-
Calibrate Pipettes Regularly: Ensure all pipettes are calibrated according to a regular schedule.
-
Use Proper Pipetting Technique: Use reverse pipetting for viscous solutions and ensure consistent speed and pressure when dispensing.
-
Automate Liquid Handling: For high-throughput assays, consider using automated liquid handlers to improve precision and reduce operator-to-operator variability.[21]
-
Issue 2.3: Assay Condition Fluctuations
-
The "Why": The biological activity of this compound can be sensitive to environmental conditions. Fluctuations in temperature, pH, and incubation time can alter reaction rates and cellular processes.[22]
-
Troubleshooting Steps:
-
Monitor and Control Temperature: Use calibrated incubators and water baths. Be mindful of temperature gradients within incubators.[1]
-
Control pH: Ensure that media and buffers are at the correct pH. The addition of this compound, especially if dissolved in a solvent like DMSO, should not significantly alter the pH of the culture medium.
-
Precise Incubation Times: Use a timer to ensure consistent incubation periods for all samples.
-
Part 3: Post-Analytical Variability
The post-analytical phase involves data analysis, interpretation, and reporting. While the experiment is complete, errors can still be introduced at this stage.[23][24][25]
Issue 3.1: Inconsistent Data Processing and Analysis
-
Troubleshooting Steps:
-
Develop a Standardized Data Analysis Pipeline: Create a template or script for data analysis to ensure that all data is processed in the same way. This should include steps for background subtraction, normalization, and curve fitting.
-
Use Appropriate Statistical Methods: Consult with a statistician to ensure you are using the most appropriate statistical tests for your experimental design. Analysis of variance (ANOVA) can be a powerful tool for identifying sources of variability.[22][26]
-
Objective Hit Selection Criteria: In screening assays, establish clear, objective criteria for what constitutes a "hit" before starting the experiment to avoid bias.[20]
-
Issue 3.2: Data Reporting and Interpretation Errors
-
Troubleshooting Steps:
-
Implement Data Verification: Have a second person review all data entry and calculations to catch any errors.
-
Report Comprehensive Experimental Details: When publishing or reporting results, provide sufficient detail for others to reproduce your work. This includes information on cell line passage number, reagent lot numbers, and specific instrument settings.
-
Data Presentation and Experimental Protocols
Table 1: Acceptance Criteria for this compound Bioassay Quality Control
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | > 0.5 | Indicates a large separation between positive and negative controls, signifying a robust assay suitable for screening.[11] |
| Signal-to-Background (S/B) Ratio | > 10 | A high S/B ratio indicates that the assay signal is strong relative to the background noise, improving sensitivity. |
| Control Well %CV | < 15% | A low coefficient of variation for replicate control wells demonstrates good assay precision.[27] |
| Reference Standard EC50 | Within 2-fold of historical average | Tracks the consistency of the assay response to a known standard over time. |
Protocol: Standardized Cell Seeding for a 96-Well Plate Assay
-
Cell Preparation:
-
Culture cells under standardized conditions, ensuring they are in the logarithmic growth phase.[1]
-
Harvest cells using a consistent method (e.g., trypsinization), ensuring complete cell detachment without over-exposure to the enzyme.[3]
-
Perform a cell count and viability assessment using a method such as trypan blue exclusion. Cell viability should be >95%.
-
-
Cell Suspension Preparation:
-
Calculate the required volume of cell suspension to achieve the desired cell density per well.
-
Resuspend the cell pellet in pre-warmed culture medium to the calculated concentration.
-
Gently mix the cell suspension by inverting the tube several times to ensure a homogenous single-cell suspension. Avoid vigorous shaking, which can damage cells.
-
-
Plate Seeding:
-
Using a multichannel pipette with fresh, sterile tips, dispense the cell suspension into the wells of the 96-well plate.
-
To avoid settling of cells in the reservoir, gently mix the cell suspension between dispensing every few rows.
-
After plating, allow the plate to sit at room temperature on a level surface for 15-20 minutes before transferring to the incubator. This allows for a more uniform distribution of cells across the bottom of the wells.[1]
-
-
Incubation:
-
Place the plate in a humidified incubator with a controlled atmosphere (e.g., 37°C, 5% CO2).
-
Avoid stacking plates directly on top of each other to ensure even temperature distribution.
-
Visualizations
This compound's Mechanism of Action: A Simplified Pathway
This compound is known to induce cytotoxicity by increasing intracellular calcium concentrations ([Ca²⁺]i).[28] This involves both the release of calcium from intracellular stores, such as the endoplasmic reticulum, and the influx of extracellular calcium through store-operated calcium channels.[28]
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
Workflow for Troubleshooting Bioassay Variability
A systematic approach is key to efficiently identifying and resolving sources of assay variability.
Caption: A systematic workflow for troubleshooting bioassay variability.
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What are common issues in interpreting Hypaconine neurotoxicity data?
Welcome to the technical support resource for researchers investigating the neurotoxic properties of Hypaconine. As a highly toxic C19-diterpenoid alkaloid derived from Aconitum species, and a major metabolite of Aconitine, interpreting experimental data related to this compound requires a nuanced understanding of its complex mechanisms of action. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered in the lab, ensuring your data is robust, reliable, and correctly interpreted.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and methodological questions that arise during the design and interpretation of this compound neurotoxicity experiments.
Mechanistic Interpretation
Q1: My results show significant neuronal apoptosis after this compound exposure. What are the likely upstream mechanisms I should investigate?
A1: Observing apoptosis is a critical endpoint, but it's the culmination of a cascade of upstream events. For aconite alkaloids like this compound and its parent compound Aconitine, apoptosis is often triggered by a combination of excitotoxicity and oxidative stress.[1] Here’s the likely sequence of events to investigate:
-
Excitotoxicity: Aconitine is known to cause an excessive concentration of extracellular excitatory amino acids (EAAs) like glutamate.[1] This overstimulates neuronal receptors (e.g., NMDA receptors), leading to a massive influx of calcium ions (Ca2+).
-
Intracellular Ca2+ Overload: The surge in intracellular Ca2+ is a primary trigger for downstream toxicity.[1] It disrupts mitochondrial function, leading to both energy failure and the production of reactive oxygen species (ROS).
-
Oxidative Stress: The increase in ROS overwhelms the cell's antioxidant defenses (like glutathione and superoxide dismutase), causing damage to lipids, proteins, and DNA.[1][2] This oxidative damage further compromises mitochondrial integrity.
-
Mitochondrial Dysfunction: Damaged mitochondria release pro-apoptotic factors (e.g., cytochrome c) into the cytoplasm. This initiates the intrinsic apoptotic pathway, primarily through the regulation of the Bax/Bcl-2 protein ratio and subsequent activation of executioner caspases like caspase-3.[1][3]
Therefore, to build a complete mechanistic story, you should quantify intracellular Ca2+ levels, measure ROS production, and assess mitochondrial membrane potential in addition to your apoptosis assays.
Q2: How does this compound's effect on voltage-gated sodium channels (VGSCs) contribute to its neurotoxicity?
A2: The interaction with VGSCs is the primary pharmacological action of aconite alkaloids and the initiating event of their toxicity. Unlike local anesthetics such as lidocaine which tend to stabilize the inactivated state of the channel[4][5], aconite alkaloids act as potent activators.
They bind to site 2 of the VGSC, which prevents channel inactivation.[6] This leads to a persistent influx of sodium ions (Na+), causing sustained membrane depolarization. This chronic depolarization has several neurotoxic consequences:
-
It triggers the excessive release of neurotransmitters, including glutamate, initiating the excitotoxicity cascade described in Q1.[1]
-
It leads to the opening of voltage-gated calcium channels, contributing to the Ca2+ overload.[7]
-
It disrupts the Na+/K+-ATPase pump activity, further disturbing ionic homeostasis and leading to cellular swelling and injury.[7]
Interpreting your data requires understanding that effects like apoptosis or oxidative stress are downstream consequences of this primary channel-modulating activity.
Q3: I see signs of oxidative stress in my cultures. How do I confirm this is a primary effect of this compound and not just a secondary consequence of widespread cell death?
A3: This is a crucial point of interpretation. While severe apoptosis will eventually lead to oxidative stress, you can use a time-course experiment and targeted inhibitors to dissect the sequence of events.
-
Time-Course Analysis: Measure ROS production and caspase-3 activation (a marker of apoptosis) at multiple early time points (e.g., 1, 3, 6, 12, 24 hours) after this compound exposure. If ROS production significantly precedes caspase activation, it supports the hypothesis that oxidative stress is an upstream event.
-
Use of Antioxidants: Pre-treat your neuronal cultures with an antioxidant like N-acetylcysteine (NAC) before exposing them to this compound. If NAC pre-treatment significantly attenuates this compound-induced apoptosis, it provides strong evidence that oxidative stress is a causative mechanism, not just a correlation.[8]
-
Mitochondrial-Specific ROS Probes: Use probes like MitoSOX™ Red to specifically measure mitochondrial superoxide production. This can help pinpoint the mitochondrion as the primary source of ROS, linking it directly to the Ca2+ overload mechanism.
By demonstrating that ROS appears early and that blocking it provides protection, you can confidently interpret oxidative stress as a key driver of the observed neurotoxicity.
Experimental Design & Model Selection
Q4: What are the pros and cons of using immortalized cell lines (e.g., HT22, SH-SY5Y) versus primary neurons for this compound neurotoxicity studies?
A4: The choice of model is critical and directly impacts the interpretation of your data. Each system has distinct advantages and limitations.[9][10]
| Model Type | Pros | Cons | Best For |
| Immortalized Cell Lines (e.g., HT22, SH-SY5Y) | - High reproducibility and easy to culture.- Cost-effective for high-throughput screening.- Homogeneous population simplifies data analysis. | - Genetically and phenotypically different from native neurons.- May lack specific receptors or ion channels.- May not form complex synaptic networks. | - Initial screening for cytotoxic potential.- Investigating specific, conserved pathways (e.g., apoptosis, oxidative stress).[1] |
| Primary Neuronal Cultures | - More physiologically relevant; express native receptors and channels.- Form synaptic connections, allowing for network-level analysis.- Can be used to create mixed cultures with glial cells to study cell-cell interactions.[7] | - High variability between preparations.- More difficult and expensive to maintain.- Limited lifespan in culture. | - Validating findings from cell lines.- Studying synapse-specific effects.- Investigating complex mechanisms involving network activity. |
| Human iPSC-Derived Neurons | - Human-specific genetics and physiology.- Enables patient-specific toxicity studies.- High relevance for developmental neurotoxicity (DNT).[11] | - Very expensive and technically demanding.- Maturity and subtype specification can be challenging.- Protocols are still being standardized. | - Human-relevant hazard identification.- DNT assessment.[11] |
Interpretation Guideline: Data from cell lines should be interpreted as indicative of potential hazard. Confirmation in primary cultures is essential before making strong mechanistic claims or extrapolating to an in vivo context.
Q5: My in vitro data (e.g., IC50) doesn't correlate well with in vivo toxicity. What are the common reasons for this discrepancy?
A5: This is a common challenge in toxicology. The transition from a simplified in vitro system to a complex whole organism introduces many variables.[9][12]
-
Metabolism: this compound is a diester alkaloid. In vivo, it undergoes rapid hydrolysis by esterases in the liver and blood to form less toxic monoester (e.g., this compound-8-acetate) and alcohol amine (e.g., this compound) derivatives. Your in vitro system may lack these metabolic enzymes, leading to an overestimation of toxicity.
-
Blood-Brain Barrier (BBB): The ability of this compound to cross the BBB is a critical factor determining its concentration in the central nervous system.[12] Standard in vitro models do not account for BBB transport kinetics.
-
Systemic Toxicity: In vivo, the primary cause of death from aconite poisoning is often cardiotoxicity leading to fatal arrhythmias.[13] The neurotoxic effects you observe in vitro may only occur in vivo at sublethal concentrations or contribute to the overall toxic profile rather than being the primary cause of mortality.
-
Exposure Dynamics (Pharmacokinetics): An in vitro experiment typically involves a static, sustained exposure. In vivo, the compound is absorbed, distributed, metabolized, and excreted over time, leading to a dynamic concentration profile at the target site.
Interpretation Guideline: View your in vitro IC50 as a measure of intrinsic neurotoxic potential. It is crucial for ranking compounds and for mechanistic studies, but it is not a direct predictor of an in vivo LD50.
Troubleshooting Guides & Protocols
This section provides step-by-step methodologies for key assays to ensure data quality and reproducibility.
Protocol 1: Assessing Neuronal Apoptosis via Caspase-3 Activity Assay
This protocol provides a reliable method to quantify a key executioner of apoptosis.
Principle: Activated caspase-3 cleaves a specific substrate (e.g., DEVD) linked to a fluorophore (e.g., AFC). The amount of released fluorescence is directly proportional to caspase-3 activity.
Step-by-Step Methodology:
-
Cell Plating: Plate primary cortical neurons or an appropriate cell line (e.g., HT22) in a 96-well black, clear-bottom plate at a density that ensures 80-90% confluency at the time of the assay.
-
Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 µM Staurosporine)[14].
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash cells once with 100 µL of ice-cold PBS.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10 minutes with gentle shaking.
-
-
Assay Reaction:
-
Prepare a 2X Reaction Buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AFC).
-
Add 50 µL of the 2X Reaction Buffer to each well containing cell lysate.
-
Mix gently by tapping the plate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Data Interpretation:
-
Subtract the background fluorescence (from a cell-free well).
-
Normalize the fluorescence values of treated samples to the vehicle control.
-
A significant increase in fluorescence indicates activation of caspase-3 and induction of apoptosis.[3]
-
Protocol 2: Measuring Oxidative Stress using Dihydroethidium (DHE) Staining
This protocol allows for the visualization and quantification of superoxide, a key ROS.
Principle: DHE is a cell-permeable dye that fluoresces red upon oxidation, primarily by superoxide, and subsequent intercalation into DNA.
Step-by-Step Methodology:
-
Cell Culture: Grow cells on glass coverslips or in an imaging-compatible plate.
-
Compound Treatment: Treat cells with this compound for the desired time (use early time points like 1-6 hours to precede apoptosis). Include vehicle and positive controls (e.g., Antimycin A).
-
DHE Loading:
-
Prepare a 5 µM DHE working solution in pre-warmed HBSS or serum-free medium.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the DHE working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the DHE solution and wash the cells twice with warm HBSS to remove excess probe.
-
Imaging:
-
Immediately image the cells using a fluorescence microscope with an appropriate filter set (e.g., Ex/Em ~518/606 nm).
-
To confirm nuclear localization, you can co-stain with a nuclear dye like Hoechst 33342.
-
-
Quantification & Interpretation:
-
Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity from the nuclei of at least 50-100 cells per condition.
-
An increase in red fluorescence intensity in this compound-treated cells compared to the vehicle control indicates an increase in superoxide production.
-
Visualizations & Workflows
Data Summary
Table 1: Key Mechanistic Events in Aconite Alkaloid Neurotoxicity
| Mechanistic Step | Key Molecular Target/Event | Common Experimental Readouts |
| Initiation | Voltage-Gated Sodium Channel (Site 2) | Patch-clamp electrophysiology |
| Excitotoxicity | Glutamate release, NMDA receptor activation | Measurement of extracellular glutamate |
| Ionic Dysregulation | Massive Ca2+ and Na+ influx | Intracellular ion imaging (e.g., Fura-2) |
| Oxidative Stress | Mitochondrial ROS production | ROS-sensitive probes (DHE, DCFDA) |
| Mitochondrial Damage | Loss of membrane potential (ΔΨm) | ΔΨm-sensitive dyes (TMRM, JC-1) |
| Apoptosis Execution | Caspase-3/7 activation | Fluorogenic caspase activity assays, TUNEL staining |
Diagrams
Caption: Proposed signaling pathway for this compound-induced neuronal apoptosis.
Caption: A tiered workflow for assessing this compound neurotoxicity.
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- 9. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Strategies to improve the regulatory assessment of developmental neurotoxicity (DNT) using in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances and current challenges of new approach methodologies in developmental and adult neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrating metabolomics and network toxicology to reveal the mechanism of hypoaconitine-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hypaconine-Induced Cardiotoxicity in Experimental Models
Welcome to the technical support center for researchers investigating the cardiotoxic effects of Hypaconine. This guide is designed to provide practical, evidence-based solutions and troubleshooting for common challenges encountered in experimental models. Our goal is to enhance the reproducibility and translational relevance of your findings.
Frequently Asked Questions (FAQs)
Q1: My in vitro cardiomyocyte model shows rapid apoptosis following this compound administration, even at low concentrations. How can I create a more stable experimental window?
A1: This is a common challenge stemming from the potent pro-apoptotic and arrhythmogenic properties of this compound, which are partly attributed to its activation of voltage-gated sodium channels. To extend your experimental window, consider the following:
-
Co-administration of a Sodium Channel Blocker: The cardiotoxicity of aconitine alkaloids like this compound is often linked to their ability to persistently activate voltage-gated sodium channels, leading to an influx of Na+ and subsequent Ca2+ overload. Pre-treating your cardiomyocyte culture with a selective sodium channel blocker, such as Tetrodotoxin (TTX) or Lidocaine, at a concentration known to inhibit these channels without inducing baseline toxicity, can mitigate this initial, overwhelming insult.
-
Calcium Channel Blockade: The massive sodium influx triggers the reverse mode of the Na+/Ca2+ exchanger, leading to intracellular calcium overload, a key driver of cell death. The application of a calcium channel blocker like Verapamil can help to alleviate this downstream effect.
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Calcium overload is a potent inducer of the mPTP, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. Co-treatment with an mPTP inhibitor, such as Cyclosporine A, can preserve mitochondrial integrity.
Troubleshooting Guide: In Vivo Models
Issue: High mortality rate in rodent models due to ventricular arrhythmias shortly after this compound administration.
This is a frequent and significant hurdle in studying the chronic or sub-acute cardiotoxic effects of this compound. The high mortality is often a direct result of fatal ventricular tachyarrhythmias.
Troubleshooting Steps:
-
Dose-Response Optimization: The therapeutic and toxic windows of this compound are notoriously narrow. A meticulous dose-response study is critical. Start with a significantly lower dose than reported to induce toxicity and titrate upwards. Continuous ECG monitoring during this phase is essential.
-
Route and Rate of Administration: Intravenous (IV) bolus administration delivers a high peak concentration, often triggering immediate arrhythmias. Consider alternative routes that provide a slower absorption and more sustained plasma concentration, such as intraperitoneal (IP) injection or subcutaneous (SC) infusion via an osmotic pump for longer-term studies. If IV is necessary, a slow infusion is preferable to a bolus injection.
-
Prophylactic Anti-arrhythmic Co-therapy: To investigate non-arrhythmic cardiotoxic effects, prophylactic administration of an anti-arrhythmic agent may be necessary.
-
Amiodarone: This multi-channel blocker has shown efficacy in suppressing aconitine-induced arrhythmias.
-
Bretylium: Another agent that has demonstrated protective effects against aconitine-induced ventricular fibrillation.
-
Experimental Workflow: Investigating the Role of Oxidative Stress
Caption: Workflow for assessing antioxidant intervention in this compound cardiotoxicity.
In-Depth Protocol: Assessing Mitochondrial Dysfunction in H9c2 Cardiomyoblasts
This protocol outlines a method to quantify mitochondrial dysfunction, a key event in this compound-induced cardiotoxicity.
1. Cell Culture and Treatment: a. Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. b. Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours. c. Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the media should not exceed 0.1%. d. Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a predetermined time (e.g., 12, 24 hours). Include a vehicle control group.
2. Measurement of Mitochondrial Membrane Potential (ΔΨm): a. Following treatment, remove the culture medium and wash the cells twice with warm phosphate-buffered saline (PBS). b. Incubate the cells with a fluorescent probe sensitive to ΔΨm, such as JC-1 (5 µg/mL), for 20-30 minutes at 37°C. c. Wash the cells again with PBS to remove the excess probe. d. Measure the fluorescence intensity using a fluorescence microplate reader. For JC-1, red fluorescence (aggregates in healthy mitochondria) is typically measured at Ex/Em ~585/590 nm, and green fluorescence (monomers in depolarized mitochondria) at Ex/Em ~510/527 nm. e. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
3. Quantification of ATP Production: a. Following this compound treatment in a separate plate, lyse the cells according to the manufacturer's protocol of a commercially available ATP assay kit (e.g., luciferin/luciferase-based). b. Measure the luminescence using a luminometer. c. Normalize the ATP levels to the total protein content in each well, determined by a BCA or Bradford assay.
Signaling Pathway: this compound-Induced Calcium Overload and Apoptosis
Caption: Key signaling events in this compound-induced cardiotoxicity.
Data Summary Table
| Mitigation Strategy | Target Mechanism | Experimental Model | Key Outcome Measures |
| Tetrodotoxin (TTX) | Voltage-gated sodium channel blockade | Isolated cardiomyocytes, Langendorff heart | Reduced arrhythmia score, decreased intracellular Ca2+ transient |
| Verapamil | L-type calcium channel blockade | In vivo rodent models, H9c2 cells | Improved survival, reduced cTnI release, preserved ΔΨm |
| N-acetylcysteine (NAC) | ROS scavenging, glutathione precursor | In vivo rodent models | Decreased MDA levels, increased SOD activity, reduced fibrosis |
| Amiodarone | Multi-ion channel blockade | In vivo rodent models | Suppression of ventricular tachycardia and fibrillation |
References
-
Zhou, Y., et al. (2015). Blockade of Nav1. 5 and hERG channels by this compound, a constituent of Aconitum. Journal of Ethnopharmacology. Available at: [Link]
-
Sun, L., & Wang, K. (2016). Diterpenoid alkaloids from Aconitum species and their cardiotoxicity and neurotoxicity. Natural Product Reports. Available at: [Link]
-
Fu, M., et al. (2022). Research progress on the mechanism of cardiotoxicity of aconitine alkaloids. Frontiers in Pharmacology. Available at: [Link]
-
Bernardi, P., & Di Lisa, F. (2015). The mitochondrial permeability transition pore: a mystery solved? Frontiers in Physiology. Available at: [Link]
-
Gao, X., et al. (2012). Amiodarone for Aconitine-Induced Ventricular Arrhythmias in Rats. Journal of Cardiovascular Pharmacology. Available at: [Link]
Technical Support Center: Enhancing Hypaconine Solubility for In Vitro Studies
Introduction:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Hypaconine, a diterpenoid alkaloid with significant pharmacological potential. A common hurdle in the preclinical assessment of this compound is its inherently low aqueous solubility, which can complicate the design and interpretation of in vitro experiments. This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly. Our goal is to equip you with the knowledge and practical protocols to effectively solubilize this compound, ensuring the reliability and reproducibility of your in vitro studies.
Part 1: Frequently Asked Questions (FAQs) - Understanding this compound Solubility
Question 1: Why is this compound poorly soluble in aqueous media?
Answer: this compound's poor water solubility is primarily due to its chemical structure. As a diterpenoid alkaloid, it possesses a large, rigid, and predominantly lipophilic carbon skeleton. While it does have polar functional groups, including hydroxyl and methoxy groups, the overall molecule has a high degree of hydrophobicity. This leads to unfavorable interactions with the highly polar water molecules, making it difficult to dissolve in aqueous buffers commonly used for in vitro assays.
Question 2: What are the initial recommended solvents for preparing a this compound stock solution?
Answer: For initial stock solution preparation, organic solvents are generally required. The choice of solvent can significantly impact the final concentration achievable and its compatibility with your specific in vitro model. Based on available data and established laboratory practices for similar compounds, the following solvents are recommended:
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Dimethyl Sulfoxide (DMSO): This is the most common and often the most effective solvent for dissolving a wide range of poorly soluble compounds for in vitro use. It is a powerful aprotic solvent that can typically dissolve this compound at high concentrations (e.g., >10 mg/mL).
-
Ethanol (EtOH): Ethanol is another viable option, particularly when DMSO is incompatible with the assay system. It is a polar protic solvent and can be effective in solubilizing this compound.
-
Methanol (MeOH): While also effective, methanol is generally more cytotoxic than ethanol and should be used with caution in cell-based assays.
It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be serially diluted into your aqueous assay medium to the final desired concentration.
Question 3: What is the maximum permissible concentration of organic solvents in my in vitro assay?
Answer: The tolerance of in vitro assays to organic solvents varies significantly depending on the cell type, assay duration, and the specific endpoint being measured. As a general guideline, the final concentration of DMSO in the assay medium should be kept below 0.5% (v/v), and for many sensitive cell lines, it is advisable to stay below 0.1% (v/v) to avoid solvent-induced artifacts. Ethanol is often tolerated at slightly higher concentrations, but it is always best practice to perform a solvent tolerance study for your specific experimental system.
Solvent Tolerance Study Workflow
Caption: Workflow for determining solvent tolerance in an in vitro assay.
Part 2: Troubleshooting Guide - Common Solubility Issues
Issue 1: My this compound precipitates out of solution when I dilute the stock into my aqueous assay buffer.
Explanation: This is a common issue that occurs when the concentration of the organic solvent is rapidly decreased upon dilution, causing the poorly soluble compound to crash out of the solution. The aqueous medium simply cannot accommodate the high concentration of the hydrophobic drug.
Solutions:
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Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. Determine the highest concentration that remains soluble in your final assay medium.
-
Use a Co-Solvent System: Instead of a single organic solvent, a mixture of solvents can sometimes improve solubility. For example, a stock solution in a mixture of DMSO and ethanol might be more stable upon dilution.
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Employ Solubilizing Excipients: Consider the use of excipients that can enhance aqueous solubility. These are discussed in more detail in the next section.
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Optimize the Dilution Method: Instead of a single large dilution step, try a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of a 50:50 mixture of DMSO and your aqueous buffer, and then further dilute this intermediate solution into the final assay medium.
Issue 2: I am observing cytotoxicity or other artifacts in my assay that I suspect are due to the solvent.
Explanation: As mentioned earlier, organic solvents can have their own biological effects, which can confound the interpretation of your results. These effects can be acute (e.g., cell death at high concentrations) or more subtle (e.g., altered gene expression, enzyme inhibition).
Solutions:
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Perform a Thorough Solvent Control: Every experiment must include a vehicle control group that is treated with the same concentration of the solvent as the experimental groups. This allows you to subtract the background effects of the solvent.
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Lower the Solvent Concentration: This is the most effective way to mitigate solvent-induced artifacts. This may require preparing a more concentrated stock solution if possible, or using a more potent solubilization strategy that requires less organic solvent.
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Explore Alternative Solvents: If DMSO is causing issues, consider ethanol or other less cytotoxic solvents.
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Consider Solvent-Free Delivery Systems: For highly sensitive assays, you may need to explore advanced drug delivery systems that can solubilize this compound without the need for organic solvents.
Part 3: Advanced Solubilization Strategies
For challenging situations where simple solvent-based approaches are insufficient, the following advanced strategies can be employed.
Strategy 1: pH Adjustment
Principle: this compound is an alkaloid, meaning it is a basic compound. Its solubility can be significantly influenced by the pH of the medium. At a pH below its pKa, the molecule will be protonated, forming a more water-soluble salt.
Step-by-Step Protocol for pH-Mediated Solubilization:
-
Determine the pKa of this compound: While specific experimental values for this compound's pKa may not be readily available, related alkaloids often have pKa values in the range of 7.5-8.5. You may need to determine this experimentally or proceed with an empirical approach.
-
Prepare an Acidic Stock Solution:
-
Dissolve a known amount of this compound powder in a small amount of dilute acid (e.g., 0.1 M HCl).
-
Gently warm and sonicate the solution to aid dissolution.
-
Once dissolved, you can adjust the pH to the desired level for your assay, being careful not to exceed the pH at which it will precipitate.
-
-
Validation:
-
Visually inspect the solution for any signs of precipitation after pH adjustment and upon dilution into your final assay medium.
-
It is critical to ensure that the final pH of your assay medium is not significantly altered and is compatible with your biological system.
-
Caution: Altering the pH can affect cell viability and the activity of other components in your assay. Always include a pH control group in your experiments.
Strategy 2: Use of Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like this compound, effectively encapsulating the hydrophobic part of the drug and presenting a more hydrophilic complex to the aqueous environment.
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Abbreviation | Key Properties |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | High aqueous solubility, low toxicity. |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | High aqueous solubility, excellent safety profile. |
| Methyl-β-cyclodextrin | M-β-CD | Higher solubilizing capacity for some drugs, but can extract cholesterol from cell membranes. |
Step-by-Step Protocol for Cyclodextrin-Mediated Solubilization:
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to the desired concentration (e.g., 1-10% w/v).
-
Add this compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Facilitate Complexation:
-
Stir or shake the mixture vigorously for several hours (or overnight) at a controlled temperature.
-
Sonication can also be used to accelerate the formation of the inclusion complex.
-
-
Remove Undissolved Compound: Centrifuge the solution at high speed to pellet any undissolved this compound.
-
Determine the Concentration: Carefully collect the supernatant and determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
Cyclodextrin Solubilization Workflow
Caption: Workflow for preparing a this compound solution using cyclodextrins.
References
What are the challenges in the clinical application of Hypaconine-containing herbs?
Answering the user's request.## Technical Support Center: Clinical Application of Hypaconine-Containing Herbs
Introduction
Welcome to the Technical Support Center for researchers engaged with this compound-containing herbs, primarily from the Aconitum species (e.g., Fuzi, Chuanwu). These herbs have been cornerstones in traditional medicine for millennia, valued for their potent analgesic, anti-inflammatory, and cardiotonic properties.[1][2] The primary active compounds, including this compound, are diester-diterpenoid alkaloids (DDAs). However, their immense therapeutic potential is shadowed by a significant challenge: a very narrow therapeutic window due to high cardiotoxicity and neurotoxicity.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the preclinical and clinical investigation of these complex botanicals. We will dissect issues from toxicity mechanisms to pharmacokinetic variability and offer practical, evidence-based solutions in a direct question-and-answer and troubleshooting format.
Section 1: Frequently Asked Questions - Understanding the Core Challenges
This section addresses fundamental questions regarding the properties and challenges of working with this compound.
Q1: What is this compound and what is its clinical significance?
A1: this compound is a C19-diester diterpenoid alkaloid and one of the principal bioactive and toxic components found in the roots of Aconitum plants, such as Aconitum carmichaelii.[2] Its clinical relevance stems from its significant pharmacological effects, which include potent anti-inflammatory and analgesic activities.[1] Traditionally, it's a key component in herbal formulas used to treat conditions like rheumatoid arthritis, chronic heart failure, and severe pain.[1][4] However, this compound, along with its structural relatives aconitine and mesaconitine, is also responsible for the plant's infamous toxicity, making its safe clinical application a complex scientific challenge.[2]
Q2: What is the primary mechanism of this compound-induced toxicity?
A2: The toxicity of this compound and other Aconitum DDAs is multifaceted, primarily targeting the cardiovascular and nervous systems.[3]
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Cardiotoxicity & Neurotoxicity: The core mechanism involves high-affinity binding to voltage-gated sodium channels (VGSCs) in the cell membranes of excitable tissues like the myocardium, nerves, and muscles.[3][5] This binding locks the channels in an open state, causing a persistent influx of sodium ions. This leads to membrane depolarization, resulting in refractory ventricular arrhythmias, muscle paralysis, and neuronal dysfunction.[3]
-
Hepatotoxicity: Emerging research also points to liver toxicity. Studies suggest this compound can induce hepatotoxicity by triggering oxidative stress, inflammatory responses, and ultimately, apoptosis (programmed cell death) in hepatocytes.[6]
Q3: How does traditional processing ("Paozhi") reduce the toxicity of this compound-containing herbs?
A3: Traditional processing is a critical and mandatory step to ensure the safety of Aconitum herbs. The primary goal of these methods, collectively known as "Paozhi," is to hydrolyze the highly toxic diester-diterpenoid alkaloids (DDAs) into less toxic monoester-diterpenoid alkaloids (MDAs) and eventually non-toxic amine-diterpenoid alkaloids.[5][[“]]
Common methods include:
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Prolonged Boiling/Decoction: This is one of the most effective methods. Boiling for over 60 minutes can significantly decrease the content of toxic alkaloids.[[“]]
-
Steaming and Stir-Frying: These methods also effectively reduce DDA content while increasing the concentration of less toxic, but still active, MDAs.[[“]]
-
Co-decoction with Other Herbs: Combining Aconitum with specific herbs like Licorice (Glycyrrhiza uralensis) or Ginger (Zingiber officinale) is a well-documented strategy. These herbs can further reduce toxicity by altering the absorption and metabolism of the toxic alkaloids or by forming complexes that reduce the free concentration of the toxins.[2][5][[“]]
Failure to adhere to strict, validated processing protocols is a major cause of poisoning incidents.[3]
Q4: What are the key factors leading to variability and inconsistency in experimental results?
A4: Researchers frequently encounter high variability in both efficacy and toxicity studies. The primary sources of this inconsistency are:
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Variation in Raw Material: The alkaloid content in raw Aconitum root can differ significantly based on the species, geographical source, harvest time, and storage conditions.[5]
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Inconsistent Processing Protocols: Minor deviations in processing time, temperature, or the ratio of herb to liquid can lead to substantial differences in the final alkaloid profile and, consequently, the toxicity of the preparation.[5][[“]]
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Animal Model Variability: Factors such as the age, sex, and strain of the animal model can influence susceptibility to Aconitum alkaloid toxicity.[5]
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Formulation and Co-administered Herbs: The pharmacokinetic behavior of this compound is dramatically different when administered as a pure compound versus as part of a crude extract or a multi-herb formula like Sini Decoction.[2][9]
Q5: What is the "therapeutic window" of this compound, and why is it so narrow?
A5: The therapeutic window is the range of doses at which a drug provides therapeutic benefits without causing significant toxicity. For this compound and other DDAs, this window is exceptionally narrow. The dose required to achieve a therapeutic effect (e.g., analgesia) is very close to the dose that causes severe adverse effects (e.g., life-threatening arrhythmias).[2][3] This is because the same mechanism of action—prolonged activation of sodium channels—is responsible for both the therapeutic and toxic effects, differing primarily by the degree and location of channel activation. This narrow margin for error is the single greatest challenge to the clinical application of unprocessed or improperly processed this compound-containing herbs.
Section 2: Troubleshooting Guide - Navigating Experimental Hurdles
This section provides solutions to specific problems encountered during preclinical research.
Issue 1: High Toxicity & Animal Mortality in Preclinical Studies
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Problem: You are observing unexpectedly high rates of mortality or severe adverse events (e.g., convulsions, severe arrhythmia) in animal models, even at doses reported to be safe in the literature.
| Possible Cause | Troubleshooting & Solution |
| Inadequate Processing of Herbal Material | The most common cause. Raw or under-processed Aconitum is extremely toxic. Solution: Implement and validate a standardized processing protocol. Ensure decoction time is at least 60-120 minutes.[[“]][[“]] Quantify the levels of key DDAs (this compound, Aconitine, Mesaconitine) in your final preparation using LC-MS/MS to ensure they are below established safety limits. |
| Incorrect Dosage Calculation | Dosages may have been calculated based on the crude herb weight rather than the standardized extract or active alkaloid content. Solution: Standardize your extract and calculate dosage based on the concentration of the primary alkaloids. Perform a dose-ranging study starting with very low doses to establish the LD50 for your specific processed material. |
| Route of Administration | Parenteral routes (e.g., intravenous, intraperitoneal) have significantly higher toxicity than oral administration due to bypassing first-pass metabolism.[5] Solution: Use oral gavage for administration to better mimic the traditional clinical route of use. If a parenteral route is necessary, reduce the dose dramatically. |
| Animal Model Sensitivity | The specific strain, age, or sex of the animals might be more susceptible to Aconitum toxicity.[5] Solution: Ensure consistency in your animal model selection. Use animals of the same strain, age, and sex within an experiment and clearly report these details. |
Issue 2: Inconsistent Pharmacokinetic (PK) Profiles
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Problem: You are observing high inter-subject variability in the plasma concentration-time profiles of this compound, making the data difficult to interpret and non-reproducible.
| Possible Cause | Troubleshooting & Solution |
| Raw Material & Processing Variability | As mentioned in the FAQ, batch-to-batch differences in the raw herb and processing lead directly to variable PK outcomes.[5] Solution: Source your raw material from a single, reputable supplier with a certificate of analysis. Standardize your processing with a strict SOP and perform chemical fingerprinting (e.g., via HPLC or UPLC) on each batch to ensure consistency. |
| Herb-Herb Interactions in the Formula | If using a traditional formula (e.g., Sini Decoction), other herbs are known to alter the PK of this compound.[2][10] For example, co-administration with licorice and ginger decreases Cmax and AUC while prolonging the half-life.[9] Solution: Acknowledge and study these interactions. Compare the PK of this compound administered alone versus within the full herbal formula. This is a feature of the formulation, not necessarily a flaw. |
| Influence of Pathological State | The PK of Aconitum alkaloids can differ between healthy and diseased animal models. For instance, absorption is slower and overall exposure (AUC) is significantly lower in rats with chronic heart failure compared to normal rats.[4] Solution: Be consistent with the health status of your animal models. If studying a disease, establish the PK profile specifically in that disease model rather than extrapolating from healthy animal data. |
Section 3: Protocols and Methodologies
Protocol 1: Standardized Decoction Protocol for Toxicity Reduction of Aconitum carmichaelii
This protocol is designed to replicate traditional processing methods in a controlled laboratory setting to reduce toxicity.
-
Preparation: Weigh 100g of raw, dried Aconitum carmichaelii root slices.
-
Soaking: Submerge the slices in 10 volumes (1 L) of deionized water and allow them to soak for 30 minutes.
-
Co-Herbs (Optional but Recommended): For enhanced detoxification, add 30g of Glycyrrhiza uralensis (Licorice Root) and 20g of Zingiber officinale (Dried Ginger) to the vessel.[2][5]
-
Decoction: Bring the water to a boil and maintain a rolling boil for at least 60 minutes. A 2-hour duration is often cited for maximal detoxification.[[“]] Ensure lost water is replaced to maintain a constant volume.
-
Filtration and Concentration: After boiling, filter the decoction through several layers of gauze to remove the solid herb material. The resulting liquid can be concentrated using a rotary evaporator for storage or dose preparation.
-
Quality Control: Before use in animal studies, analyze a sample of the decoction via LC-MS/MS to quantify the residual concentrations of this compound, Aconitine, and Mesaconitine to confirm the efficacy of the detoxification process.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Rat Plasma
This protocol provides a framework for the bioanalysis of this compound.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard (e.g., Diazepam).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.[11]
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example): For this compound, monitor the transition of the parent ion to a specific product ion (e.g., m/z 632.4 → 572.3). These values must be optimized on your specific instrument.
-
-
Validation: The method must be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines before analyzing study samples.
Section 4: Data & Visualizations
Data Presentation
Table 1: Comparative Oral Toxicity of Aconitum Alkaloids in Mice This table summarizes the relative toxicity of the primary alkaloids.
| Alkaloid | Type | Oral LD50 in Mice (mg/kg) | Relative Toxicity |
| Aconitine | DDA | 1.8 | Highest |
| Mesaconitine | DDA | 1.9 | High |
| This compound | DDA | 2.8 | High |
| Data sourced from[2]. DDA: Diester-diterpenoid alkaloid. |
Table 2: Example Pharmacokinetic Parameters of this compound in Rats After Oral Administration This table illustrates how formulation dramatically alters the pharmacokinetic profile of this compound. Data are conceptual representations based on published findings.
| Parameter | Pure this compound | A. carmichaelii Extract | Sini Decoction (with Licorice & Ginger) |
| Tmax (h) | ~0.5 | ~1.5 | ~2.5 |
| Cmax (ng/mL) | High | Moderate | Low |
| t1/2 (h) | Short (~2.5 h) | Moderate (~4.0 h) | Long (~6.0 h) |
| AUC (ng·h/mL) | High | Moderate | Low |
| Based on comparative data from[2][9][10]. This indicates that co-herbs in Sini Decoction slow absorption, reduce peak exposure, and prolong elimination. |
Mandatory Visualization
Caption: Experimental Workflow for Processing and PK Analysis.
References
- Consensus. (n.d.). How do traditional processing methods reduce the toxicity of aconite preparations?
- BenchChem. (n.d.). Reducing toxicity in animal studies of aconitine derivatives.
- Consensus. (n.d.). How do different processing methods affect aconite's safety and efficacy?
- Gao, H., et al. (2022). Integrating metabolomics and network toxicology to reveal the mechanism of hypoaconitine-induced hepatotoxicity in mice. PubMed.
- Chan, T. Y. (2021). The toxicology and detoxification of Aconitum: traditional and modern views. Toxin Reviews, 40(1), 1-10.
- Chan, T. Y. (2009). Aconite poisoning. Clinical Toxicology, 47(4), 279-285.
- Yi, T., et al. (2015). Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats. Molecules, 20(1), 1560-1570.
- Li, X., et al. (2015). Pharmacokinetics of aconitine-type alkaloids after oral administration of Fuzi (Aconiti Lateralis Radix Praeparata) in rats with chronic heart failure by microdialysis and ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Ethnopharmacology, 164, 345-351.
- BenchChem. (n.d.). Comparative Pharmacokinetics of Aconitum Alkaloids: A Guide for Researchers.
- FAO AGRIS. (n.d.). Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats.
- ResearchGate. (2015). (PDF) Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats.
Sources
- 1. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of aconitine-type alkaloids after oral administration of Fuzi (Aconiti Lateralis Radix Praeparata) in rats with chronic heart failure by microdialysis and ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Integrating metabolomics and network toxicology to reveal the mechanism of hypoaconitine-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Hypaconine Dosage for Preclinical Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically refining the dosage of Hypaconine for preclinical animal studies. Given the potent bioactivity and inherent toxicity of Aconitum alkaloids like this compound, a meticulous and principled approach to dose-finding is paramount for generating meaningful, reproducible data while upholding the highest standards of animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dosage particularly challenging in preclinical studies?
A: this compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. These alkaloids are known for their significant pharmacological effects, but also for their high toxicity, primarily targeting the cardiovascular and central nervous systems by modulating voltage-gated sodium channels.[1][2] The challenge lies in its narrow therapeutic index—the dose required for a therapeutic effect is very close to the dose that causes severe toxic effects. This necessitates a highly precise and careful dose-refinement process.
Q2: What is the primary objective of a preclinical dosage refinement study for this compound?
A: The main goal is to identify a dose range that demonstrates pharmacological activity without producing unacceptable adverse effects.[3] This involves determining key toxicological thresholds, such as the Maximum Tolerated Dose (MTD), and using this information to select a safe and potentially effective dose range for subsequent, more extensive efficacy studies.[4][5]
Q3: I have no prior data on this compound. Where do I begin to select a starting dose?
A: In the absence of internal data, the process should begin with a thorough literature review for in vivo studies on this compound or structurally similar Aconitum alkaloids.[1] If no direct data exists, international guidelines like the OECD Test Guideline 420 suggest a default starting dose of 300 mg/kg for substances with unknown toxicity.[6] However, given this compound's known potency, this would be dangerously high. A more prudent approach is to start at a much lower dose (e.g., 5 mg/kg) for the initial sighting study.[6]
Q4: What are the most critical safety signals to monitor in animals dosed with this compound?
A: Based on its mechanism of action, researchers must be vigilant for signs of neurotoxicity and cardiotoxicity. Critical observations include tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[6] For cardiotoxicity, continuous ECG monitoring in specialized studies can detect arrhythmias or changes in cardiac intervals (PR, QRS, QT), which are known effects of Aconitum alkaloids.[1]
Core Principles for Dosage Refinement
Successful dosage refinement is not merely about testing random doses; it is a systematic process grounded in established toxicological and pharmacological principles.
The Dose-Response Relationship
Every experiment should be designed to characterize the relationship between the administered dose and the observed effect, for both toxicity and efficacy.[7] For this compound, the toxicity curve is steep, meaning small increases in dose can lead to a rapid onset of severe adverse events. The goal is to identify the part of the dose-response curve where therapeutic effects begin to manifest before significant toxicity occurs.
The 3Rs: Refinement, Reduction, and Replacement
Modern preclinical research is ethically bound by the principles of the 3Rs.[8]
-
Refinement: Procedures are refined to minimize animal suffering. This includes using humane endpoints, where an animal is euthanized before experiencing severe distress.[6][8] For this compound studies, signs like enduring convulsions or prostration would be considered humane endpoints.
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data. Guidelines such as the OECD 420, 423, and 425 are specifically designed to estimate toxicity with fewer animals than traditional LD50 tests.[9]
-
Replacement: Using non-animal methods where possible. While in vivo studies are currently necessary for systemic toxicity, in vitro assays can provide preliminary data on cytotoxicity or mechanism.
Key Toxicological Endpoints
-
Median Lethal Dose (LD50): A statistically derived dose expected to cause death in 50% of a test population.[10][11] While historically significant, modern methods focus on estimating toxicity without requiring death as the primary endpoint.[8]
-
Maximum Tolerated Dose (MTD): The highest dose of a drug that does not produce unacceptable or life-threatening toxicity over a specified period.[5][12] The MTD is arguably the most critical value derived from acute toxicity studies, as it sets the upper limit for doses used in subsequent efficacy trials.[3]
-
No Observed Adverse Effect Level (NOAEL): The highest dose administered at which there are no statistically or biologically significant increases in the frequency or severity of any adverse effects.[13] This is a cornerstone for calculating a safe starting dose for first-in-human clinical trials.[14]
A Systematic Workflow for this compound Dosage Refinement
This workflow provides a structured, phase-by-phase approach to move from zero knowledge to a refined, evidence-based dose range for your efficacy studies.
Caption: Workflow for Preclinical Dosage Refinement.
Phase 1: Literature Review and Initial Dose Estimation
Before any animal work begins, a thorough review of existing literature is mandatory. Search databases for studies on this compound, Aconitine, Mesaconitine, and other related Aconitum alkaloids.[1]
If a human dose from traditional medicine is known, it can be converted to an Animal Equivalent Dose (AED) using allometric scaling based on Body Surface Area (BSA).[14][15]
Formula for Human to Animal Dose Conversion: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[16]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Weight/BSA) |
| Human | 60 | 1.60 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
| Data adapted from multiple sources.[14][16] |
Example: If a traditional human dose is 0.5 mg/kg, the equivalent starting dose for a rat would be approximately: 0.5 mg/kg * (37/6) = 3.08 mg/kg .
Phase 2: Acute Oral Toxicity Study
This is the first and most critical in vivo step. The goal is to determine the MTD and estimate the LD50. We recommend the OECD Test Guideline 420: Fixed Dose Procedure .[6] This method avoids using death as an endpoint and instead relies on observing clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[6]
Decision Logic for OECD 420 (Fixed Dose Procedure):
Caption: Simplified decision logic for the OECD 420 method.
Phase 3: Dose Selection for Efficacy Studies
The results from the acute toxicity study directly inform the design of your first efficacy experiments.[12]
-
Set the High Dose: The highest dose in your efficacy study should be at or, more conservatively, just below the determined MTD.
-
Select Mid and Low Doses: Choose at least two lower doses. A common strategy is to use logarithmic or half-log spacing. For example, if the MTD is determined to be 10 mg/kg, a reasonable dose range for an initial efficacy study would be:
-
Control Group: Vehicle only
-
Low Dose: 1 mg/kg
-
Mid Dose: 3 mg/kg
-
High Dose: 10 mg/kg (MTD)
-
-
Observe and Iterate: The results of this first efficacy study (both therapeutic and adverse effects) will guide further refinement. If no efficacy is seen, subsequent studies may need to carefully escalate the dose. If toxicity is still observed at the MTD, all doses should be lowered.
Troubleshooting Guide & Specific Issues
Q: I administered my starting dose and all the animals died within hours. What went wrong and what should I do next?
A: Your starting dose was too high. This underscores the extreme toxicity of this compound. For the next study, you must significantly decrease the dose. A 10-fold reduction is a safe and common practice. If animals died at 5 mg/kg, the next dose tested should be 0.5 mg/kg. This iterative reduction is a core principle of the Up-and-Down Procedure (OECD 425).[17]
Q: I've tested up to a high dose and see no signs of toxicity. Am I doing something wrong?
A: While unlikely for this compound, this can happen with other test articles. First, verify the stability and concentration of your dosing formulation. Ensure your administration technique (e.g., oral gavage) is correct and the full dose was delivered. If everything is confirmed, you may be approaching a "limit test." According to OECD guidelines, if no toxicity is observed at a dose of 2000 mg/kg, the substance is generally considered to have low acute toxicity, and no further testing at higher doses is needed.[18][19]
Q: My results show high variability between animals in the same dose group. How can I address this?
A: High variability can obscure true dose-response effects.
-
Check Animal Homogeneity: Ensure all animals are from the same source, strain, sex, and have a narrow weight range (e.g., ±20% of the mean weight).[10]
-
Verify Dosing Accuracy: Doses must be calculated and administered based on each animal's individual body weight on the day of dosing.
-
Environmental Factors: Ensure housing conditions, diet, and light cycles are stable and consistent for all animals.
-
Consider Group Size: While modern methods aim to reduce animal numbers, high variability may necessitate slightly larger groups to achieve statistical power. This must be scientifically and ethically justified.
Q: How do I choose the correct vehicle for administering this compound?
A: The choice of vehicle is critical, as it must not have any toxicity of its own.[10]
-
Aqueous Solution: Water is the preferred vehicle. Attempt to dissolve this compound in sterile water or saline first.[10]
-
Oil-Based Solution: If not soluble in water, a solution in an inert oil like corn oil is the next best choice.[10]
-
Suspension: If the compound is not soluble, it can be administered as a homogenous suspension using suspending agents like 0.5% w/v sodium carboxymethylcellulose (CMC).[16] The control group must always receive the vehicle alone to ensure any observed effects are due to the test article and not the vehicle.[5][10]
Experimental Protocol: Acute Oral Toxicity via Fixed Dose Procedure (Adapted from OECD 420)
This protocol provides a step-by-step methodology for an initial dose-finding study.
-
Test Animals: Use healthy, young adult rodents of a single sex (females are often preferred as they are typically slightly more sensitive) from a common laboratory strain (e.g., Sprague-Dawley rats).[6][10] Acclimatize animals for at least 5 days before the study.
-
Preparation for Dosing:
-
Fast animals prior to dosing (e.g., overnight for rats, with water still available).[6]
-
On the morning of the study, weigh each animal accurately.
-
Prepare the dosing formulation of this compound in the chosen vehicle. Ensure the final concentration allows for an administration volume that does not exceed 1 mL/100g body weight (or 2 mL/100g for aqueous solutions).[9][10]
-
-
Sighting Study:
-
Select a starting dose based on literature or, if none exists, a conservative low dose (e.g., 5 mg/kg).
-
Dose a single animal by oral gavage.
-
Observe the animal closely for the first several hours and then periodically for 24 hours.[6]
-
Decision:
-
If the animal dies, the main study starting dose should be lowered.
-
If the animal shows clear signs of toxicity but survives, this dose is used for the main study.
-
If no signs of toxicity are seen, the next animal in the sighting study is dosed at the next higher fixed dose level (e.g., 50 mg/kg).
-
-
-
Main Study:
-
Dose a group of 5 animals (per dose level) with the starting dose determined from the sighting study.
-
Record Observations: Systematically record changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, or coma.[6] Record body weights at least weekly.
-
-
Endpoint and Interpretation:
-
The study is complete when a dose that produces evident toxicity is identified, or when no effect is seen at the highest dose level (2000 mg/kg).[6]
-
The MTD is the highest dose that does not cause mortality or enduring signs of severe distress.
-
The results allow the substance to be classified according to the Globally Harmonised System (GHS) for chemical classification.[9]
-
References
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002).
- Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
- OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP).
- Acute Toxicity by OECD Guidelines. Slideshare.
- Starting dose calculation for medicinal plants in animal studies; recommendation of a simple and reliable method. ResearchGate.
- Dose-inhibitory response curves of aconitine, benzolyaconine, and aconine. ResearchGate.
- Starting dose calculation for medicinal plants in animal studies; recommendation of a simple and reliable method. Research @ Flinders.
- In Vivo Comparative Analysis of Aconitum Alkaloids: A Guide for Researchers. Benchchem.
- Starting Dose Calculation for Medicinal Plants in Animal Studies; Recommendation of a Simple and Reliable Method. Research Journal of Pharmacognosy.
- PRECLINICAL TOXICOLOGY. Pacific BioLabs.
- PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
- Acute Toxicity Studies: 3 Best Practices for Your IND Timeline. WuXi AppTec.
- Chapter IV. Guidelines for Toxicity Tests. FDA.
- Interaction of the structurally related aconitum alkaloids, aconitine and 6-benzyolheteratisine, in the rat hippocampus. PubMed.
- Refining Procedures within Regulatory Toxicology Studies: Improving Animal Welfare and Data. PMC - NIH.
- A Simple Method for Animal Dose Calculation in Preclinical Research. ResearchGate.
- A simple practice guide for dose conversion between animals and human. PMC - NIH.
- Preclinical research strategies for drug development. AMSbiopharma.
- PRECLINICAL RESEARCH IN HUMAN DRUG DEVELOPMENT.
- Lethal Dose 50 (LD50) - everything you need to know. BPCA.
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Validation & Comparative
A Comparative Guide to the Bioactivity of Hypaconine and Aconitine: A Deep Dive for Researchers
For researchers and drug development professionals navigating the complex world of natural product pharmacology, the genus Aconitum presents a fascinating paradox. These plants, commonly known as monkshood or wolfsbane, are sources of some of the most potent toxins known, yet they have been used in traditional medicine for centuries for their analgesic and anti-inflammatory properties.[1] The primary drivers of this dual nature are a class of C19-diterpenoid alkaloids, with Aconitine being the most notorious and well-studied. However, its close relative, Hypaconine, also contributes significantly to the bioactivity of Aconitum extracts. This guide provides an in-depth, objective comparison of the bioactivity of this compound and Aconitine, supported by experimental data, to empower researchers in their quest for novel therapeutic agents.
Introduction to the Molecules of Interest: Aconitine and this compound
Aconitine and this compound are structurally similar diester-diterpenoid alkaloids, representing the primary bioactive and toxic constituents of various Aconitum species.[2] Their shared chemical scaffold is responsible for their profound physiological effects, which are primarily mediated through their interaction with voltage-gated sodium channels. Understanding the subtle structural differences between these molecules is key to deciphering the variations in their bioactivity and toxicity profiles.
Aconitine , often considered the principal toxic alkaloid in Aconitum, has been extensively studied for its potent cardiotoxicity and neurotoxicity.[3] Conversely, This compound , another major alkaloid, is generally considered to be less toxic.[4] This guide will dissect these differences, providing a clear framework for their comparative analysis.
Mechanism of Action: A Shared Target with Divergent Consequences
The primary molecular target for both Aconitine and this compound is the voltage-gated sodium channel (VGSC), a crucial component in the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[5] These alkaloids bind to site 2 of the α-subunit of the VGSC, which leads to a persistent activation of the channel.[6]
This sustained sodium influx has several downstream consequences:
-
Persistent Depolarization: The constant influx of Na+ ions prevents the cell membrane from repolarizing, leading to a state of hyperexcitability.
-
Disrupted Signaling: In neurons, this leads to uncontrolled neurotransmitter release, while in cardiac muscle, it can trigger fatal arrhythmias.[5]
-
Ion Imbalance: The persistent depolarization disrupts the normal function of other ion channels and transporters, leading to cellular dysfunction.
While both compounds share this fundamental mechanism, the affinity and kinetics of their binding to VGSCs are likely to differ, contributing to their varied potencies and toxicities.
Caption: Shared mechanism of action of Aconitine and this compound on voltage-gated sodium channels.
Comparative Bioactivity: A Tale of Two Potencies
While sharing a common mechanism, the magnitude of the biological response elicited by Aconitine and this compound differs significantly. This section compares their key bioactivities based on available experimental data.
Toxicity Profile: A Clear Distinction
The most striking difference between Aconitine and this compound lies in their acute toxicity. The median lethal dose (LD50), a standard measure of acute toxicity, is significantly higher for this compound, indicating it is less toxic than Aconitine.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Aconitine | Mouse | Oral | 1.8 | [4] |
| This compound | Mouse | Oral | 2.8 | [4] |
| Mesaconitine | Mouse | Oral | 1.9 | [4] |
This table clearly demonstrates that this compound is the least acutely toxic among the three major diester-diterpenoid alkaloids found in Aconitum species when administered orally to mice.
Analgesic and Anti-inflammatory Activity
Aconitum alkaloids are renowned for their potent analgesic effects, which are a direct consequence of their interaction with neuronal sodium channels.[7][8] While extensive data exists for Aconitine's analgesic properties in various pain models, direct comparative studies with this compound are limited. However, given their shared mechanism, it is plausible that this compound also possesses analgesic properties, albeit likely with a different potency.
Studies have shown that Aconitine exhibits significant analgesic effects in both acute thermal stimulus and chemically-induced visceral pain models.[7][8] For instance, in an acetic acid-induced writhing test in mice, Aconitine significantly reduced the number of writhes.[8]
Experimental Protocols: A Guide to Bioactivity Assessment
To facilitate further research and direct comparison, this section provides detailed protocols for key experiments used to evaluate the bioactivity of Aconitum alkaloids.
Whole-Cell Patch-Clamp Electrophysiology for VGSC Modulation
This protocol is essential for characterizing the effects of Aconitine and this compound on voltage-gated sodium channels in a controlled in vitro setting.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.5 for cardiac effects, Nav1.7 for pain).
-
Electrode Preparation: Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions: Prepare appropriate extracellular and intracellular solutions to isolate sodium currents.
-
Patching: Under a microscope, approach a single cell with the patch pipette and form a gigaseal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply voltage protocols to elicit sodium currents. Record baseline currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of Aconitine or this compound.
-
Recording: Record sodium currents in the presence of the compound until a steady-state effect is observed.
-
Washout: Perfuse the cell with the control extracellular solution to wash out the compound and observe for reversibility of the effect.
-
Data Analysis: Analyze the recorded currents to determine changes in channel kinetics, such as activation, inactivation, and recovery from inactivation. Construct dose-response curves to determine the IC50 or EC50.
Causality Behind Experimental Choices: The choice of a stable cell line expressing a specific sodium channel subtype allows for the isolated study of the compound's effect on that particular channel, removing the complexity of a native tissue environment. The whole-cell patch-clamp technique provides high-resolution recording of ion channel activity, enabling detailed kinetic analysis.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This in vivo assay is a standard method for screening the analgesic potential of compounds against visceral pain.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male ICR mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide the mice into control and treatment groups (e.g., vehicle, Aconitine, this compound at various doses, and a positive control like aspirin).
-
Compound Administration: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce writhing.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the control group.
Trustworthiness of the Protocol: This is a self-validating system as the inclusion of a positive control (aspirin) confirms the sensitivity of the assay to known analgesics. The randomized and blinded observation of writhing behavior minimizes observer bias.
Conclusion: Navigating the Therapeutic Potential and Risks
For researchers in drug development, the lower toxicity profile of this compound makes it a potentially more attractive starting point for the development of novel therapeutics, particularly in the areas of pain management and inflammatory diseases. However, the inherent toxicity of the aconitane scaffold necessitates a cautious and well-informed approach to research and development. This guide provides a foundational framework for such endeavors, emphasizing scientific integrity and a thorough understanding of the underlying mechanisms.
References
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Deng, J., Han, J., Chen, J., Zhang, Y., Huang, Q., Wang, Y., et al. (2021). Comparison of analgesic activities of aconitine in different mice pain models. PLoS ONE, 16(4), e0249276. [Link]
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Fu, L., Zhang, S., Li, Y., Wang, Y., & Zhang, Y. (2021). Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf. Experimental and Therapeutic Medicine, 21(3), 239. [Link]
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Li, Y., Wei, J., Fan, S., Yu, H., & Shu, L. (2021). Direct targets of aconitine-induced cardiotoxicity. Drug Design, Development and Therapy, 15, 4775–4788. [Link]
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Murayama, M., Mori, T., Bando, H., & Amiya, T. (1991). Studies on the constituents of aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder “kako-bushi-matsu”: analgesic, antiinflammatory and acute toxic activities. Journal of Ethnopharmacology, 35(2), 159–164. [Link]
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Nesterova, Y. V., Povetieva, T. N., Suslov, N. I., Zyuz'kov, G. N., Aksinenko, S. G., Pushkarskii, S. V., & Krapivin, A. V. (2014). Anti-inflammatory activity of diterpene alkaloids from aconitum baikalense. Bulletin of Experimental Biology and Medicine, 156(5), 665–668. [Link]
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Singh, N., & Sharma, B. (2021). Aconitine in Synergistic, Additive and Antagonistic Approaches. Molecules, 26(23), 7353. [Link]
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Wikipedia contributors. (2024, November 26). Aconitine. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
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Zhang, W., Zhang, H., Sun, S., Sun, F., Chen, J., Zhao, L., & Zhang, G. Q. (2015). Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats. Molecules, 20(1), 1560–1570. [Link]
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Zhou, H., Li, M., Wang, J., & Zhang, Y. (2015). Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats. Molecules, 20(1), 1560-1570. [Link]
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Zhou, L., Li, Y., & Wang, J. (2022). An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity. Frontiers in Pharmacology, 13, 868899. [Link]
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A Comparative Guide to Validating the Analgesic Effects of Hypaconine in Preclinical Pain Models
Introduction: The Quest for Novel Analgesics
The management of pain remains a significant clinical challenge, with existing therapies often hampered by incomplete efficacy, adverse side effects, or the potential for addiction.[1][2] Diterpenoid alkaloids from plants of the Aconitum genus, such as Hypaconine, represent a promising class of compounds with a long history in traditional medicine for pain relief.[3][4] Related alkaloids, like lappaconitine, have demonstrated potent, non-addictive analgesic properties in clinical use.[3][4] The primary mechanism for these related compounds is believed to involve the blockade of voltage-gated sodium channels in neurons, which dampens neuronal excitability and reduces the transmission of pain signals.[5]
However, transitioning a traditional remedy into a clinically validated therapeutic requires a rigorous, multi-faceted validation strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and validate the analgesic effects of this compound. We will objectively compare its performance across a spectrum of validated preclinical pain models, providing the causal logic behind experimental choices and detailed protocols to ensure scientific integrity and reproducibility.
Pillar 1: Strategic Model Selection for a Comprehensive Analgesic Profile
No single animal model can fully replicate the complexity of human pain.[1] Therefore, a successful validation strategy must employ a battery of models that represent different underlying pain pathologies. This approach allows for the characterization of a compound's full analgesic profile, determining its efficacy against acute nociceptive, inflammatory, and chronic neuropathic pain. The choice of models is a critical first step in building a compelling preclinical data package.
The workflow for selecting the appropriate models should follow a logical progression from broad screening to more complex, disease-relevant conditions.
Caption: Workflow for progressive validation of this compound's analgesic potential.
Pillar 2: Efficacy in Acute Nociceptive Pain Models
Acute nociceptive pain models are designed to assess a compound's ability to inhibit the physiological response to brief, intense noxious stimuli.[6] These tests are invaluable for initial screening and for detecting centrally-acting analgesia.
Hot Plate Test: A Measure of Central Thermal Pain Processing
This classic test evaluates the response to a thermal stimulus, which is mediated at the supraspinal level.[7][8] It is particularly sensitive to opioid analgesics and provides a strong indication of centrally-mediated antinociception.
Experimental Protocol:
-
Acclimation: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each animal on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and record the latency (in seconds) to the first sign of nociception, typically paw licking, shaking, or jumping. A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.
-
Grouping and Administration: Randomly assign animals to groups: Vehicle (e.g., saline), this compound (at various doses), and Positive Control (e.g., Morphine, 5-10 mg/kg). Administer treatments via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Testing: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency as described above.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100].
Acetic Acid-Induced Writhing Test: A Model of Visceral Chemical Pain
This model induces a tonic, inflammatory-like pain by irritating the visceral peritoneum. It is a sensitive test for a wide range of analgesics, including NSAIDs and opioids.[6][9]
Experimental Protocol:
-
Acclimation & Administration: Acclimate animals and administer Vehicle, this compound (various doses), or a Positive Control (e.g., Indomethacin, 10 mg/kg) 30-60 minutes prior to the test.
-
Induction: Administer a 0.6% solution of acetic acid via intraperitoneal injection.
-
Observation: Immediately place the animal in an observation chamber and, after a 5-minute latency period, count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a 10-20 minute period.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is determined as: [% Inhibition = ((Mean writhes in Vehicle group - Mean writhes in Treatment group) / Mean writhes in Vehicle group) x 100].
Pillar 3: Uncovering Anti-Inflammatory Analgesia
Inflammatory pain models are crucial for determining if a compound's analgesic effect is linked to the modulation of the inflammatory response, which involves both peripheral and central sensitization.[10]
Carrageenan-Induced Paw Edema: The Gold Standard for Acute Inflammation
Injection of carrageenan into a rodent's paw induces a well-characterized inflammatory response, including edema, thermal hyperalgesia, and mechanical allodynia.[11][12] This model is excellent for evaluating peripherally acting analgesics and NSAIDs.[10]
Experimental Protocol:
-
Baseline Measurements: Before any treatment, measure the baseline paw volume using a plethysmometer and assess baseline paw withdrawal thresholds to thermal (Hargreaves test) and mechanical (von Frey filaments) stimuli.
-
Administration: Administer Vehicle, this compound, or a Positive Control (e.g., Indomethacin).
-
Induction of Inflammation: 30-60 minutes after drug administration, inject a 1% carrageenan solution into the plantar surface of the hind paw.[13]
-
Post-Induction Measurements: At hourly intervals for up to 6 hours, measure paw volume to assess edema. At a peak time point (e.g., 3-4 hours), re-assess thermal hyperalgesia and mechanical allodynia.
-
Data Analysis: Compare the change in paw volume and the reduction in withdrawal latency/threshold in the treated groups relative to the vehicle control group.
The Formalin Test: Differentiating Nociceptive and Inflammatory Pain
The formalin test is uniquely powerful because it produces a biphasic pain response.[14]
-
Phase I (0-10 min): A neurogenic phase caused by the direct activation of nociceptors.[11]
-
Phase II (15-60 min): A tonic phase resulting from inflammatory responses and central sensitization in the dorsal horn.[11][14]
This model helps to elucidate the mechanism of action: centrally acting drugs like opioids inhibit both phases, whereas peripherally acting drugs like NSAIDs primarily inhibit Phase II.[12]
Experimental Protocol:
-
Administration: Pre-treat animals with Vehicle, this compound, or Positive Controls (e.g., Morphine for both phases, Indomethacin for Phase II).
-
Induction: Inject a dilute formalin solution (e.g., 2.5%) into the plantar surface of the hind paw.
-
Observation: Immediately place the animal in an observation chamber. Record the cumulative time the animal spends licking, biting, or flinching the injected paw during Phase I (0-10 minutes) and Phase II (15-60 minutes).
-
Data Analysis: Compare the total time spent in nocifensive behaviors for each phase between the treatment and vehicle groups.
Pillar 4: Assessing Efficacy in Chronic Neuropathic Pain
Neuropathic pain, caused by a lesion or disease of the somatosensory nervous system, is a debilitating chronic condition and a key target for novel analgesics.[15][16]
Chronic Constriction Injury (CCI) Model
The CCI model involves loose ligation of the sciatic nerve, which mimics chronic nerve compression in humans and results in persistent mechanical allodynia and thermal hyperalgesia.[15][17] It is a robust and widely used model to screen compounds for efficacy against neuropathic pain.[6]
Experimental Protocol:
-
Surgery: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.[15] In the sham group, the nerve is exposed but not ligated.
-
Post-Operative Recovery: Allow animals to recover for 7-14 days, during which time neuropathic pain behaviors will develop.
-
Baseline Neuropathic State: Confirm the development of mechanical allodynia (decreased paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (decreased paw withdrawal latency in the Hargreaves test) in the CCI animals compared to sham controls.
-
Drug Testing: Once a stable neuropathic state is established, administer Vehicle, this compound, or a Positive Control (e.g., Gabapentin, Pregabalin) and measure the reversal of allodynia and hyperalgesia at various time points post-dosing.
-
Data Analysis: The primary outcome is the degree to which this compound can increase the paw withdrawal threshold and latency back towards the pre-injury baseline or sham levels.
Data Synthesis and Comparative Analysis
A systematic presentation of the data is essential for comparing the efficacy of this compound against standard-of-care analgesics.
| Pain Model | Pain Type | Key Readout | Expected Effect of this compound | Positive Control & Expected Effect |
| Hot Plate Test | Acute Thermal, Central | Increased reaction latency (%MPE) | Increase in latency, suggesting central action. | Morphine: Strong increase in latency. |
| Writhing Test | Acute Visceral, Chemical | Reduction in number of writhes | Dose-dependent reduction in writhes. | Indomethacin: Strong reduction in writhes. |
| Carrageenan Model | Inflammatory | Paw Edema, Thermal & Mechanical Hypersensitivity | Reduction in edema and reversal of hypersensitivity. | Indomethacin: Reduced edema and hypersensitivity. |
| Formalin Test | Neurogenic & Inflammatory | Time spent licking/flinching (Phase I & II) | Inhibition of Phase II strongly expected; Phase I inhibition would suggest direct neuronal blocking. | Morphine: Inhibits both phases. NSAID: Inhibits Phase II. |
| CCI Model | Neuropathic | Mechanical Allodynia & Thermal Hyperalgesia | Reversal of allodynia and hyperalgesia (increase in withdrawal threshold/latency). | Gabapentin: Significant reversal of allodynia and hyperalgesia. |
Proposed Mechanism of Action: A Focus on Neuronal Excitability
Based on evidence from related Aconitum alkaloids, the primary analgesic mechanism of this compound is likely the modulation of ion channels that govern neuronal signaling.[5][18] Specifically, blockade of voltage-gated sodium channels on nociceptive neurons would prevent the generation and propagation of action potentials, thereby inhibiting the transmission of pain signals from the periphery to the central nervous system. Effects on calcium channels may also play a role by reducing neurotransmitter release at synaptic terminals.[19]
Caption: Proposed mechanism: this compound blocks Na+ channels, preventing pain signal propagation.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for validating the analgesic properties of this compound. By progressing from acute nociceptive models to more complex inflammatory and neuropathic pain models, researchers can build a comprehensive profile of the compound's efficacy. This comparative approach, benchmarked against established analgesics, is essential for demonstrating the therapeutic potential of this compound and provides the robust, reproducible data required for further drug development. The successful execution of these self-validating protocols will provide clear insights into not only if this compound works, but how and in which specific pain modalities it holds the most promise.
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A Comparative Guide to the Cross-Reactivity of Hypaconine with Other Sodium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Hypaconine in the Landscape of Sodium Channel Modulation
This compound, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, is a potent modulator of voltage-gated sodium channels (Nav). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them a key target for a wide range of therapeutics and a subject of toxicological concern. This compound, like its more well-known relative aconitine, exerts its effects by binding to a specific site on the channel, altering its gating properties and leading to persistent activation.[1]
This guide provides an in-depth comparison of the cross-reactivity of this compound with other sodium channel modulators. We will explore its mechanism of action, compare its potency with other activators and inhibitors, and provide detailed experimental protocols for assessing these interactions. This information is intended to equip researchers with the knowledge to effectively design experiments, interpret data, and advance the understanding of sodium channel pharmacology.
The Mechanistic Basis of this compound's Action: A Site 2 Toxin
Voltage-gated sodium channels are complex transmembrane proteins with multiple binding sites for various toxins and drugs.[2][3] this compound is classified as a neurotoxin that binds to Site 2 of the α-subunit of the sodium channel.[1][4] This site is also the target for other well-characterized alkaloid activators such as aconitine, veratridine, and batrachotoxin.[5][6] Binding to Site 2 has profound effects on channel function, primarily:
-
Persistent Activation: It causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to open at normal resting membrane potentials.[7]
-
Inhibition of Inactivation: It prevents the channel from properly inactivating, leading to a sustained influx of sodium ions and prolonged membrane depolarization.[8]
This persistent activation is the underlying cause of the toxic effects associated with Aconitum alkaloids, including cardiotoxicity and neurotoxicity.[9]
Below is a diagram illustrating the different neurotoxin binding sites on the voltage-gated sodium channel α-subunit.
Caption: A diagram of the distinct binding sites for various modulators on the sodium channel α-subunit.
Comparative Potency of this compound
Quantitative data on the potency of this compound is essential for understanding its cross-reactivity. Studies have categorized this compound as a high-affinity Aconitum alkaloid for Site 2 on the sodium channel.
| Modulator | Binding Affinity (Ki) | Effective Concentration (EC50) | Target Site | Primary Effect | Reference(s) |
| This compound | ~1.2 µM | ~3 µM (for ↑ [Na+]i & [Ca2+]i) | Site 2 | Persistent Activation | [4] |
| Aconitine | ~1.2 µM | ~3 µM (for ↑ [Na+]i & [Ca2+]i) | Site 2 | Persistent Activation | [4] |
| Veratridine | - | 5 µM (for activation) | Site 2 | Persistent Activation | [10] |
| Batrachotoxin | - | 169 nM (for activation) | Site 2 | Persistent Activation | [10] |
| Tetrodotoxin (TTX) | - | 4 nM (for blockade) | Site 1 | Pore Blockade | [10] |
| Lidocaine | - | IC50 varies by channel state | Local Anesthetic Site | Pore Blockade | [11] |
This table summarizes data from multiple sources and direct comparisons should be made with caution.
Cross-Reactivity Profile of this compound
The cross-reactivity of a compound refers to its ability to interact with the binding sites of other known ligands. Understanding this is crucial for predicting potential drug-drug interactions and for designing selective modulators.
Interaction with Site 2 Activators
Given that this compound, aconitine, veratridine, and batrachotoxin all bind to Site 2, they are expected to exhibit competitive interactions.[5][6] This means that the presence of one of these alkaloids will reduce the binding and effect of another. The degree of competition will depend on their relative affinities for the binding site. For instance, batrachotoxin, with its significantly higher potency, would likely outcompete this compound at equimolar concentrations.
Interaction with Site 1 Blockers (Tetrodotoxin)
This compound and tetrodotoxin (TTX) have distinct binding sites and mechanisms of action.[12] TTX physically occludes the outer pore of the channel (Site 1), preventing sodium ion permeation.[13] Therefore, a direct competitive interaction is not expected. However, allosteric interactions are possible, where the binding of this compound to Site 2 could potentially alter the conformation of the channel and indirectly affect the binding of TTX to Site 1. Functionally, since TTX blocks the channel pore, it can antagonize the effects of this compound by preventing the sodium influx that this compound promotes.
Interaction with Local Anesthetics
Local anesthetics, such as lidocaine, bind to a receptor site within the inner pore of the sodium channel, which is thought to overlap with or be in close proximity to neurotoxin binding Site 2.[2][14][15] These drugs typically exhibit a higher affinity for the open and inactivated states of the channel.[16] The binding of local anesthetics physically blocks the pore, thus inhibiting channel activity. Due to the proximity of their binding sites, competitive or allosteric interactions between this compound and local anesthetics are highly probable. The persistent activation and conformational changes induced by this compound could potentially alter the binding affinity of local anesthetics.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a combination of binding assays and functional assays is recommended.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound (this compound) to displace a radiolabeled ligand with a known binding site. To assess interaction at Site 2, [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B) is a commonly used radioligand.
Workflow for Competitive Binding Assay
Caption: A workflow diagram for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Preparation of Synaptosomal Membranes: Isolate synaptosomal membranes from rat brain tissue as a rich source of voltage-gated sodium channels.
-
Incubation: In a multi-well plate, incubate the synaptosomal membranes with a fixed concentration of [³H]BTX-B and a range of concentrations of unlabeled this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled batrachotoxin).
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of [³H]BTX-B against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of [³H]BTX-B binding). Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents and the effects of modulators on channel gating in real-time.[17][18]
Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: A workflow diagram for assessing modulator cross-reactivity using patch-clamp electrophysiology.
Step-by-Step Protocol:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.7).
-
Establish Whole-Cell Configuration: Using a glass micropipette, form a high-resistance seal with the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.
-
Voltage-Clamp Recordings: Hold the cell at a negative membrane potential (e.g., -100 mV) and apply depolarizing voltage steps to elicit sodium currents.
-
Baseline Recordings: Record control sodium currents in the absence of any modulators.
-
Application of this compound: Perfuse the cell with a solution containing a known concentration of this compound and record the resulting changes in the sodium current (e.g., increased persistent current, shift in voltage-dependence of activation).
-
Co-application of Second Modulator: In the continued presence of this compound, apply a second modulator (e.g., TTX or lidocaine) to assess its ability to reverse or alter the effects of this compound.
-
Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and the kinetics of the current to determine the nature of the interaction (e.g., competitive, non-competitive, allosteric).
Fluorescence-Based Ion Flux Assays
These assays offer a higher-throughput alternative to electrophysiology for assessing sodium channel activity. They utilize sodium-sensitive fluorescent dyes or membrane potential-sensitive dyes to measure changes in intracellular sodium concentration or membrane potential upon channel activation.[17][18][19]
Step-by-Step Protocol using a Sodium-Sensitive Dye:
-
Cell Preparation and Dye Loading: Plate cells expressing the sodium channel of interest in a multi-well plate. Load the cells with a sodium-sensitive fluorescent indicator (e.g., ANG-2 AM).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells in each well using a fluorescence plate reader.
-
Compound Addition: Add this compound to the wells to activate the sodium channels, leading to an influx of sodium and an increase in fluorescence.
-
Cross-Reactivity Assessment: In separate wells pre-incubated with a potential interacting compound (e.g., a channel blocker), add this compound and measure the fluorescence response. A reduced fluorescence signal in the presence of the blocker would indicate an inhibitory interaction.
-
Data Analysis: Quantify the fluorescence changes to determine the EC₅₀ of this compound and the IC₅₀ of inhibitory compounds.
Conclusion
This compound is a potent activator of voltage-gated sodium channels, acting at neurotoxin binding Site 2. Its cross-reactivity with other sodium channel modulators is primarily dictated by interactions at or near this site. It exhibits competitive behavior with other Site 2 toxins and is functionally antagonized by pore blockers acting at Site 1 (like TTX) and the local anesthetic site. A thorough understanding of these interactions, elucidated through the experimental approaches outlined in this guide, is fundamental for advancing drug discovery efforts targeting sodium channels and for mitigating the toxicological risks associated with compounds like this compound.
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A Comparative Guide to Confirming the Binding Site of Hypaconine on Voltage-Gated Sodium Channels
For researchers and drug development professionals investigating the interaction of novel compounds with ion channels, pinpointing the precise binding site is a critical step. This guide provides a comprehensive comparison of modern experimental and computational techniques to definitively identify and confirm the binding site of Hypaconine, a norditerpenoid alkaloid, on voltage-gated sodium channels (VGSCs). Understanding this interaction at a molecular level is paramount for elucidating its mechanism of action and for the rational design of safer and more effective therapeutics.
Aconitane alkaloids, the family to which this compound belongs, are well-documented modulators of VGSCs.[1][2] Existing evidence strongly suggests that these compounds, including the extensively studied aconitine, bind to the neurotoxin binding site 2 located within the channel's pore.[1][2][3] This knowledge provides a crucial starting point for our investigation, allowing us to formulate targeted strategies for confirming the this compound binding site.
This guide will dissect and compare three primary methodologies: Site-Directed Mutagenesis coupled with Electrophysiology, Photoaffinity Labeling, and Cryogenic Electron Microscopy (Cryo-EM), with a supplementary discussion on the predictive power of Computational Docking. Each section will detail the underlying principles, provide a step-by-step experimental workflow, and present a comparative analysis of their strengths and limitations.
Comparative Analysis of Methodologies
| Methodology | Principle | Strengths | Limitations | Primary Output |
| Site-Directed Mutagenesis & Electrophysiology | Alters specific amino acid residues hypothesized to be in the binding pocket and measures the functional consequences on ligand binding and channel activity. | Directly links specific residues to ligand sensitivity. Provides functional validation of the binding site. | Can be labor-intensive if many residues need to be tested. Mutations can sometimes lead to non-functional channels.[4][5][6] | Changes in IC50 or EC50 values, indicating altered ligand affinity and channel function.[7] |
| Photoaffinity Labeling | A photoreactive analog of the ligand is used to form a covalent bond with its binding site upon UV irradiation, allowing for subsequent identification of the labeled amino acid(s).[8][9][10] | Provides direct evidence of a physical interaction between the ligand and the protein. Can identify binding sites without prior structural information.[8] | Requires synthesis of a photoactivatable ligand analog that retains biological activity. Can be technically challenging to identify the precise labeled residue(s).[8] | Identification of the covalently labeled peptide fragment or specific amino acid residue by mass spectrometry. |
| Cryogenic Electron Microscopy (Cryo-EM) | Directly visualizes the high-resolution 3D structure of the ion channel in complex with the bound ligand.[11][12][13][14] | Provides a detailed atomic-level map of the binding pocket and the ligand's orientation. Can reveal conformational changes induced by ligand binding.[15][16] | Requires large amounts of pure, stable protein-ligand complex. Can be technically demanding and expensive. Resolution may not always be sufficient to precisely orient a small molecule.[14] | High-resolution 3D structure of the VGSC-Hypaconine complex. |
| Computational Docking (In Silico) | Predicts the preferred binding pose and affinity of a ligand to a protein structure using computational algorithms and scoring functions.[17][18][19][20][21] | Rapid and cost-effective for generating initial hypotheses about the binding site. Can screen large libraries of compounds.[22] | Predictive accuracy is dependent on the quality of the protein structure and the docking algorithm. Results require experimental validation.[17][18] | A ranked list of predicted binding poses and their estimated binding energies. |
Experimental Protocols and Workflows
Site-Directed Mutagenesis and Electrophysiological Validation
This classical approach provides functional evidence of a binding interaction by demonstrating that mutation of a specific residue alters the sensitivity of the channel to the ligand.
Workflow:
Caption: Workflow for Site-Directed Mutagenesis and Electrophysiology.
Detailed Protocol:
-
Hypothesis Generation: Based on homology models of VGSCs and known interactions of other aconitane alkaloids, identify putative interacting residues within neurotoxin site 2. Key residues in the S6 segments of domains I-IV are often implicated in drug binding.[23][24][25]
-
Mutagenesis:
-
Design primers containing the desired point mutation (e.g., Alanine scanning mutagenesis to remove side-chain interactions).
-
Use a commercially available site-directed mutagenesis kit to introduce the mutation into the plasmid DNA encoding the VGSC alpha subunit.[7]
-
Transform E. coli and select for colonies containing the mutated plasmid.
-
Isolate the plasmid DNA and confirm the mutation via Sanger sequencing.
-
-
Heterologous Expression:
-
Transfect a suitable mammalian cell line (e.g., HEK293T) with the wild-type or mutant VGSC plasmid DNA. Co-transfection with beta subunits may be necessary for proper channel function.
-
Culture the cells for 24-48 hours to allow for channel expression.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings from transfected cells.
-
Establish a stable baseline sodium current by applying a voltage protocol that activates and inactivates the channels.
-
Perfuse the cells with increasing concentrations of this compound and record the effect on the sodium current.
-
-
Data Analysis:
-
Measure the inhibition or modulation of the peak sodium current at each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Fit the curve with a suitable equation (e.g., Hill equation) to determine the IC50 or EC50 value.
-
A significant shift in the IC50/EC50 value for a mutant channel compared to the wild-type indicates that the mutated residue is important for this compound binding.
-
Photoaffinity Labeling
This biochemical technique provides direct evidence of a ligand-receptor interaction by covalently linking a photoreactive ligand to its binding site.[8][9]
Workflow:
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A Comparative Guide to the Processing of Aconitum Root: Impact on Hypaconine Content and Toxicity
Introduction
The roots of the Aconitum genus, commonly known as aconite, hold a paradoxical position in pharmacology. They are the source of potent traditional medicines, particularly within Traditional Chinese Medicine (TCM), for treating conditions like rheumatism, joint pain, and certain cardiovascular disorders.[1][2][3] However, in their raw form, they are notoriously toxic, capable of causing severe and often fatal poisoning.[4][5][6] This dual nature necessitates a critical understanding of the processing methods that render these powerful botanicals safe for therapeutic use.
The primary toxic agents in Aconitum are a class of C19 norditerpenoid alkaloids known as diester-diterpenoid alkaloids (DDAs), which include aconitine, mesaconitine, and hypaconine.[1][[“]] These compounds are responsible for the plant's potent cardiotoxicity and neurotoxicity.[6][8] Consequently, traditional and modern pharmacopeias mandate that Aconitum roots undergo specific processing before clinical application.[2][4]
This guide provides a comparative analysis of how different processing techniques affect the chemical profile of Aconitum root, with a specific focus on the concentration of this compound. We will explore the underlying chemical transformations, present supporting experimental data on alkaloid content and toxicity, and detail the analytical methodologies required for rigorous quality control.
The Chemical Basis of Aconitum Toxicity and Detoxification
The toxicity of Aconitum alkaloids is directly linked to their chemical structure. The DDAs are the most potent, while their derivatives, monoester-diterpenoid alkaloids (MDAs) and non-esterified amino-alcohol diterpenoid alkaloids (ADAs), are significantly less toxic.[[“]][[“]][10]
Mechanism of Toxicity: The severe cardiotoxic and neurotoxic effects of DDAs stem from their high-affinity binding to site 2 of voltage-gated sodium channels in the cell membranes of excitable tissues like the myocardium, nerves, and muscles.[6][8][11] This binding prevents channel inactivation, leading to a persistent influx of sodium ions. The resulting membrane depolarization causes severe cardiac arrhythmias, muscular paralysis, and neuronal dysfunction.[1][8]
The Principle of Detoxification: Hydrolysis The cornerstone of Aconitum processing is the hydrolysis of the ester bonds on the alkaloid skeleton. This chemical reaction transforms the highly toxic DDAs into their less toxic counterparts. The process generally follows a two-step degradation pathway:
-
DDA to MDA: The acetyl group at the C-8 position is hydrolyzed, converting a diester (e.g., hypaconitine) into a monoester (e.g., benzoylthis compound). The toxicity of MDAs is estimated to be 1/100th to 1/400th that of DDAs.[12]
-
MDA to ADA: The benzoyl group at the C-14 position is subsequently hydrolyzed, yielding a non-toxic amino-alcohol alkaloid (e.g., this compound).[8][12]
Heat and moisture are the primary drivers of this detoxification process.
Caption: Chemical transformation pathway of Aconitum alkaloids during processing.
A Comparative Analysis of Processing Methods
The traditional practice of processing crude herbs, known as "Paozhi" in TCM, encompasses a variety of techniques designed to reduce toxicity while preserving or enhancing therapeutic effects.[1]
1. Decoction (Boiling) This is one of the most common and effective methods. Prolonged boiling of the aconite root in water significantly accelerates the hydrolysis of DDAs.[[“]]
-
Causality: The sustained high temperature and presence of water facilitate the cleavage of the ester bonds. Studies show that a decoction time of at least 60 minutes is critical for safety, with longer durations leading to more complete hydrolysis.[8][[“]] However, over-processing (e.g., >2 hours) may reduce the concentration of therapeutically active MDAs.[[“]]
2. Steaming Steaming, with or without high pressure, is another heat-based method that effectively reduces DDA content.[[“]][[“]]
-
Causality: Similar to boiling, steam provides the necessary heat and moisture for hydrolysis. This method is widely used and is effective at converting DDAs to MDAs, thus balancing toxicity reduction with efficacy retention.[[“]]
3. Co-decoction with Adjuvant Herbs Aconite is often prepared in formulations with other herbs that can mitigate its toxicity.
-
Licorice (Glycyrrhiza uralensis): This is the most well-documented adjuvant. The component liquiritin can form a complex with aconitine, reducing its free concentration and bioavailability.[8]
-
Ginger (Zingiber officinale) and Ginseng (Panax ginseng): These herbs are also traditionally used and are believed to reduce toxicity by affecting the absorption and metabolism of the toxic alkaloids.[8][[“]]
4. Modern Processing Techniques Innovations such as microwave and high-pressure treatments are being explored to achieve more rapid and standardized detoxification.[[“]] These methods can improve the solubility and stability of the final product while ensuring efficient DDA reduction.[[“]]
Quantitative Impact on this compound Content and Toxicity
The efficacy of processing is best demonstrated through quantitative analysis of alkaloid content and corresponding toxicological data. The median lethal dose (LD50), the dose required to be fatal to 50% of a test population, is a standard measure of acute toxicity. A higher LD50 value indicates lower toxicity.
| Processing Method | Aconitine (mg/kg) | Mesaconitine (mg/kg) | This compound (mg/kg) | Acute Toxicity (LD50 in mice, oral) | Reference(s) |
| Raw Aconitum Root | 16.27 | 15.31 | 16.25 | 1.8 mg/kg (for pure aconitine) | [10][13] |
| Decoction with Water | 1.05 | 1.96 | 0.94 | 17.42 g/kg (for processed pieces) | [13] |
| Processed with Cow Milk | 2.08 | 1.05 | 1.80 | Not specified | [13] |
| Note: LD50 values can vary significantly based on the specific Aconitum species and the exact processing protocol. The LD50 for raw root is often cited for the pure compound due to extreme toxicity, while the processed product is measured in g/kg, illustrating a toxicity reduction of several orders of magnitude.[8][13] |
As the data clearly indicates, processing methods like decoction can lead to a 10 to 15-fold decrease in the content of major DDAs, including this compound.[13] This chemical transformation results in a dramatic reduction in acute toxicity, with the LD50 of processed aconite being several hundred times higher than that of the raw plant material.[8]
Experimental Protocols: Quantification of this compound
To ensure the safety and quality of processed Aconitum products, a validated and reliable analytical method for quantifying the residual toxic alkaloids is essential.[14][15] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and robust method for this purpose.[15][16]
Caption: Standard workflow for HPLC-based quantification of Aconitum alkaloids.
Step-by-Step HPLC-UV Protocol for this compound Analysis
This protocol is a synthesized example based on common methodologies.[13][15][16]
-
Preparation of Standard Solutions:
-
Accurately weigh pure reference standards of this compound, aconitine, and mesaconitine.
-
Prepare individual stock solutions in methanol.
-
Create a series of working standard solutions of mixed components by serial dilution to establish a calibration curve (e.g., 2.0 - 100 ng/mL).[13]
-
-
Sample Preparation (Extraction):
-
Accurately weigh 1.0 g of homogenized Aconitum root powder (raw or processed).
-
Add 50 mL of an extraction solvent (e.g., methanol with 0.5% ammonia).
-
Extract using ultrasonication for 45-60 minutes at room temperature.
-
Allow the solution to cool, then adjust to the original weight with the extraction solvent to compensate for any evaporation.
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase A: Ammonium bicarbonate buffer (e.g., 10 mM, pH adjusted).
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution (the proportion of Mobile Phase B is increased over time to elute the compounds).
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 25-30 °C.
-
-
Method Validation:
-
To ensure trustworthiness, the method must be validated for:
-
Linearity: Confirm a linear relationship between concentration and detector response (R² > 0.999).[13]
-
Precision & Repeatability: Assess by multiple analyses of the same sample (%RSD < 2-3%).[13]
-
Accuracy: Perform spike recovery studies to ensure the method can accurately measure the analyte in the sample matrix (recovery typically 95-105%).[18]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.[13]
-
-
Conclusion
The transformation of Aconitum root from a potent poison to a valuable therapeutic agent is a testament to centuries of pharmacognostic knowledge, now validated by modern analytical science. Processing is not merely a recommendation but an absolute requirement for the safe clinical application of this herb.
This guide has demonstrated that processing methods, particularly those involving heat and water such as decoction and steaming, are highly effective in reducing toxicity. They achieve this by promoting the hydrolysis of highly toxic diester-diterpenoid alkaloids, including this compound, into significantly less toxic monoester and non-toxic amino-alcohol alkaloids. The resulting increase in the LD50 value can be several hundredfold, marking a profound shift in the safety profile of the herb.[8]
For researchers, scientists, and drug development professionals, the key takeaway is the indispensable role of stringent process control and rigorous analytical validation. The implementation of standardized processing protocols and the use of robust, validated analytical methods like HPLC are critical to ensuring that the final Aconitum product is not only effective but, more importantly, safe for patient use.[[“]][8][14]
References
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Nyirenda, J., et al. (2021). The toxicology and detoxification of Aconitum: traditional and modern views. Chinese Medicine, 16(1), 75. Available at: [Link]
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Singhuber, J., et al. (2017). A review of traditional and current methods used to potentially reduce toxicity of Aconitum roots in Traditional Chinese Medicine. Journal of Ethnopharmacology, 207, 237-250. Available at: [Link]
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ResearchGate. (n.d.). Toxicological mechanism of Aconitum alkaloids. Available at: [Link]
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Gao, L., et al. (2013). A comparative study on the traditional Indian Shodhana and Chinese processing methods for aconite roots by characterization and determination of the major components. Chemistry Central Journal, 7(1), 169. Available at: [Link]
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Li, Y., et al. (2023). Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging. Frontiers in Pharmacology, 14, 1159845. Available at: [Link]
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Csupor, D., et al. (2012). Comparison of a Specific HPLC Determination of Toxic Aconite Alkaloids in Processed Radix Aconiti With a Titration Method of Total Alkaloids. Planta Medica, 78(10), 1018-1021. Available at: [Link]
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ResearchGate. (n.d.). Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method. Available at: [Link]
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OUCI. (n.d.). A Narrative Review of Aconite Poisoning and Management. Available at: [Link]
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Nyirenda, J., et al. (2021). The toxicology and detoxification of Aconitum: traditional and modern views. Chinese Medicine, 16(1), 75. Available at: [Link]
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Razi, M. T., & Tofighi, Z. (2021). Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum. Journal of Pharmacopuncture, 24(4), 161-175. Available at: [Link]
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Shyaula, S. L. (2012). Phytochemicals, Traditional Uses and Processing of Aconitum Species in Nepal. Nepal Journal of Science and Technology, 12, 171-178. Available at: [Link]
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ResearchGate. (n.d.). A Narrative Review of Aconite Poisoning and Management. Available at: [Link]
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Liu, Y., et al. (2015). Dynamic Variation Patterns of Aconitum Alkaloids in Daughter Root of Aconitum Carmichaelii (Fuzi) in the Decoction Process Based on the Content Changes of Nine Aconitum Alkaloids by HPLC-MS. Pharmacognosy Magazine, 11(42), 341-349. Available at: [Link]
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Zhang, W., et al. (2015). Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats. Molecules, 20(1), 168-179. Available at: [Link]
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Ni, M., et al. (2021). Research progress of aconitine toxicity and forensic analysis of aconitine poisoning. Journal of Forensic Science and Medicine, 7(3), 113-119. Available at: [Link]
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Hikino, H., et al. (1976). Change of Alkaloid Composition and Acute Toxicity of Aconitum Roots during Processing. YAKUGAKU ZASSHI, 97(4), 359-366. Available at: [Link]
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Chan, T. Y. (2009). Aconite poisoning. Clinical Toxicology, 47(4), 279-285. Available at: [Link]
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Kyriakou, C., et al. (2017). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology, 15(5), 663-681. Available at: [Link]
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Baker, D. M., et al. (2020). Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper Methysticum (Kava). Planta Medica, 86(12), 866-874. Available at: [Link]
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ibacon GmbH. (n.d.). Development and Validation of an Analytical Method for the Determination of Active Ingredient or Formulated Test Item in Matrix. Available at: [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
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ResearchGate. (n.d.). Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) | Request PDF. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Hypaconine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the potent biological activity of norditerpenoid alkaloids like hypaconine is a double-edged sword. While offering significant potential in areas such as analgesia and anti-inflammatory research, its inherent toxicity necessitates rigorous handling and disposal protocols to ensure personnel safety and environmental protection.[1] This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety regulations and an understanding of its chemical properties. Our aim is to empower laboratory personnel with the knowledge to manage this hazardous substance responsibly, fostering a culture of safety that extends beyond the discovery phase.
Understanding the Hazard: The Chemical Profile of this compound
This compound (C₂₄H₃₉NO₈) is a diterpenoid alkaloid recognized for its significant physiological effects. Its toxicity, a characteristic shared with other aconitine-type alkaloids, demands careful handling to prevent accidental exposure.[1][2] The primary routes of exposure are ingestion and inhalation, with absorption through the skin also being a potential hazard.[2] Safety Data Sheets (SDS) for this compound consistently highlight its acute toxicity, marking it as fatal if swallowed or inhaled.[2][3]
| Property | Information | Source |
| Chemical Formula | C₂₄H₃₉NO₈ | |
| Molecular Weight | 469.57 g/mol | |
| Appearance | Solid | [4] |
| Primary Hazards | Acute toxicity (fatal if swallowed or inhaled) | [2][3] |
| CAS Number | 63238-68-6 |
Given its hazardous nature, this compound waste must be managed in accordance with federal and state regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory mandate. The following protocol outlines a comprehensive approach, from the point of generation to final disposal.
Caption: A flowchart illustrating the key stages of the this compound disposal process.
Experimental Protocol: Decontamination of this compound-Contaminated Glassware
While chemical neutralization of bulk this compound waste should be left to professional disposal facilities, laboratory personnel are responsible for decontaminating reusable glassware. Aconitine-type alkaloids are susceptible to hydrolysis, which can reduce their toxicity.[9][10][11] This principle can be applied to the decontamination of glassware.
Materials:
-
This compound-contaminated glassware
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat[12][13]
-
Fume hood
-
Designated hazardous waste container for rinsate
Procedure:
-
Initial Rinse: Under a certified chemical fume hood, carefully rinse the glassware three times with a suitable organic solvent (e.g., ethanol) to remove the bulk of the this compound residue. This rinsate is considered hazardous and must be collected in a designated hazardous waste container.
-
Acidic Hydrolysis: Fill the glassware with 0.1 M HCl and allow it to soak for at least 24 hours. This acidic environment promotes the hydrolysis of the ester linkages in the this compound molecule.[9]
-
Neutralization and Rinsing: Dispose of the acidic solution into the hazardous waste rinsate container. Rinse the glassware thoroughly with deionized water, collecting the initial rinse. Neutralize the collected acidic rinsate with 0.1 M NaOH before adding it to the hazardous waste container.
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.
Regulatory and Safety Imperatives
Personnel Protective Equipment (PPE): When handling this compound in any form, including waste, the following PPE is mandatory:
-
Eye Protection: Safety goggles or a face shield must be worn.[13]
-
Lab Coat: A lab coat should be worn to protect against skin contact.[2]
Waste Accumulation and Storage: Laboratories are designated as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste they produce monthly.[14] Regardless of the generator status, all containers of this compound waste must be:
-
Clearly Labeled: The words "Hazardous Waste" must be prominently displayed, along with the specific chemical name (this compound) and the associated hazards.[14]
-
Securely Sealed: Containers must be kept closed except when adding waste.[12][15]
-
Stored Safely: Waste should be stored in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) that is secure and away from incompatible materials.[14]
The Rationale Behind the Protocol: A Commitment to Safety
The procedures outlined in this guide are designed to mitigate the risks associated with this compound by adhering to the principles of waste minimization, proper segregation, and compliant disposal. By understanding the chemical's properties and the regulations governing its handling, laboratories can ensure the safety of their personnel and minimize their environmental impact. The ultimate goal is to foster a proactive safety culture where the responsible management of hazardous substances is an integral part of the scientific process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
